Cyanomethylenetributylphosphorane
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(tributyl-λ5-phosphanylidene)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28NP/c1-4-7-11-16(14-10-15,12-8-5-2)13-9-6-3/h14H,4-9,11-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMLUMPWPFZWTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(=CC#N)(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404992 | |
| Record name | Cyanomethylenetributylphosphorane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157141-27-0 | |
| Record name | Cyanomethylenetributylphosphorane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyanomethylenetributylphosphorane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Cyanomethylenetributylphosphorane: A Technical Guide for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyanomethylenetributylphosphorane (CMBP), also known as the Tsunoda Reagent, is a highly versatile and efficient ylide reagent in modern organic synthesis. This document provides a comprehensive technical overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the Mitsunobu and Wittig reactions. Detailed experimental protocols, quantitative data, and visual representations of reaction mechanisms are presented to serve as a practical guide for laboratory researchers and professionals in drug development.
Introduction
This compound (CAS RN: 157141-27-0) is a stabilized phosphorus ylide that has emerged as a powerful alternative to the classical diethyl azodicarboxylate (DEAD)/triphenylphosphine (B44618) (TPP) system in the Mitsunobu reaction. Its unique reactivity profile offers several advantages, including an expanded substrate scope, milder reaction conditions, and simplified purification procedures. These attributes have made CMBP an invaluable tool in the synthesis of complex natural products and pharmaceutically active compounds.
Chemical and Physical Properties
This compound is a yellow to amber, clear liquid at room temperature.[1] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₂₈NP | [2] |
| Molecular Weight | 241.35 g/mol | [2][3] |
| CAS Number | 157141-27-0 | [2] |
| Boiling Point | 339.1 ± 25.0 °C (Predicted) | [1][2] |
| Density | 0.921 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.500 (lit.) | [1] |
| Flash Point | 7 °C | [1] |
| Storage Temperature | 2-8°C | [1] |
Spectroscopic Data
The structural identity of this compound can be confirmed by various spectroscopic techniques.
| Spectroscopy | Data | Reference(s) |
| ¹H NMR (270 MHz, DMSO-d₆) | δ 9.97 (s, 1H), 7.41 (d, 1H, J = 7.8 Hz), 6.49 (d, 1H, J = 8.1 Hz), 6.43 (d, 1H, J = 1.9 Hz), 4.00 (t, 2H, J = 5.7 Hz), 3.59-3.55 (m, 4H), 2.78 (t, 2H, J = 7.3 Hz), 2.65 (t, 2H, J = 5.7 Hz), 2.46-2.33 (m, 6H) | |
| ³¹P NMR (CDCl₃) | δ 26.5 | [4] |
| IR (neat) | νmax 2137 cm⁻¹ (C≡N) | [4] |
Synthesis of this compound
This compound is prepared in a two-step synthesis starting from chloroacetonitrile.[5][6] The general synthetic pathway is outlined below. For a detailed experimental protocol, readers are referred to the primary literature by Sakamoto, I.; Kaku, H.; Tsunoda, T. Chem. Pharm. Bull.2005 , 53, 1508-1509.[6][7][8][9]
Applications in Organic Synthesis
The Mitsunobu Reaction
This compound is most renowned for its application as a reagent in the Mitsunobu reaction, where it facilitates the conversion of primary and secondary alcohols to a variety of functional groups with inversion of stereochemistry.[10] It is particularly effective for nucleophiles with pKa values higher than 11, a range that is often challenging for the traditional DEAD/TPP system.[1][2] The byproducts of the reaction, tributylphosphine oxide and acetonitrile, are generally easier to remove than triphenylphosphine oxide and the reduced azodicarboxylate.[10]
The Wittig Reaction
As a stabilized ylide, this compound can also participate in the Wittig reaction to convert aldehydes and ketones into α,β-unsaturated nitriles.[1][2] This transformation is a valuable method for the construction of carbon-carbon double bonds.
Experimental Protocols
Mitsunobu Reaction with a Phenolic Nucleophile
The following protocol is a representative example of a Mitsunobu reaction using this compound.
Reaction:
Materials:
-
3,4-dihydro-7-hydroxy-2(1H)-quinolinone (500 mg, 3.06 mmol)
-
4-(2-hydroxyethyl)morpholine (0.45 mL, 3.7 mmol, 1.2 eq.)
-
This compound (Tsunoda Reagent) (1.0 mL, 3.8 mmol, 1.25 eq.)
-
Toluene (15 mL)
Procedure:
-
To a solution of 3,4-dihydro-7-hydroxy-2(1H)-quinolinone and 4-(2-hydroxyethyl)morpholine in toluene, add this compound at room temperature.
-
Stir the reaction mixture at 100 °C for 3 hours.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (dichloromethane:methanol = 1:0 to 10:1 on silica (B1680970) gel) to afford the desired product as a white solid (790 mg, 93% yield).
Safety Information
This compound is a flammable liquid and vapor. It is harmful if swallowed and causes skin and serious eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a powerful and versatile reagent in modern organic synthesis. Its advantages over traditional Mitsunobu reagents, particularly its broader substrate scope and the simplified purification of reaction products, make it an attractive choice for complex molecule synthesis in academic and industrial research, including drug discovery and development. The experimental protocols and data provided in this guide aim to facilitate its effective application in the laboratory.
References
- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound | 157141-27-0 [chemicalbook.com]
- 3. This compound | C14H28NP | CID 4622928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of (Cyanomethylene)tributylphosphorane: a new mitsunobu-type reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 7. è«æ [p.bunri-u.ac.jp]
- 8. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 9. Preparation of (Cyanomethylene)tributylphosphorane: A New Mitsunobu-Type Reagent [jstage.jst.go.jp]
- 10. Tsunoda reagent - Enamine [enamine.net]
An In-depth Technical Guide to the Tsunoda Reagent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Tsunoda reagent, a versatile and powerful tool in modern organic synthesis. It details its chemical structure, properties, mechanism of action, and applications, with a focus on its role in Mitsunobu-type reactions.
Introduction: A Superior Alternative in Mitsunobu Chemistry
The Tsunoda reagent, chemically known as (cyanomethylene)tributylphosphorane (CMBP), is a stabilized phosphorane ylide that serves as a highly effective substitute for the classic diethyl azodicarboxylate (DEAD)/triphenylphosphine (PPh3) combination in the Mitsunobu reaction.[1][2] Discovered by Tetsuto Tsunoda, this reagent uniquely combines the functions of both the azodicarboxylate and the phosphine (B1218219) into a single molecule.[1][2] Its development was driven by the need to overcome a significant limitation of the traditional Mitsunobu reaction: the requirement for nucleophiles (pronuclophiles) to have a pKa of less than 11.[3][4][5]
The Tsunoda reagent exhibits enhanced reactivity, allowing for the successful alkylation of a much broader range of weakly acidic pronucleophiles, including those with pKa values greater than 11.[1][3][6] This key advantage, along with a cleaner reaction profile and the generation of innocuous byproducts, makes the Tsunoda reagent an invaluable asset in the synthesis of complex organic molecules, particularly in the field of drug discovery and development.[1][7]
Chemical Structure and Physicochemical Properties
The Tsunoda reagent is a stable ylide, with the chemical formula C14H28NP. Its structure features a nucleophilic carbon atom double-bonded to a phosphonium (B103445) center, which is stabilized by an adjacent cyano group.
Chemical Structure:
Table 1: Physicochemical Properties of Tsunoda Reagent
| Property | Value |
| CAS Number | 157141-27-0 |
| Molecular Formula | C14H28NP[8] |
| Molecular Weight | 241.36 g/mol [8] |
| Appearance | Yellow to Amber to Dark purple clear liquid |
| Purity | >97.0% |
| Density | 0.886 g/mL at 25 °C[8] |
| Refractive Index | 1.50 |
| Storage Conditions | Refrigerated (0-10°C), Store under inert gas[9] |
| Sensitivity | Air, Moisture, and Heat Sensitive[9] |
Mechanism of Action in Mitsunobu-Type Reactions
The Tsunoda reagent streamlines the Mitsunobu reaction by acting as both the reducing agent and the base.[2] The reaction is initiated by the protonation of the ylide by the acidic pronucleophile (HA). The resulting phosphonium salt then reacts with the alcohol (ROH) to form an alkoxyphosphonium salt, which is a key intermediate. This species contains a highly activated leaving group (-OP(n-Bu)3). Finally, the conjugate base of the pronucleophile (A-) performs an SN2 displacement on the carbon atom of the alcohol, leading to the formation of the desired product (RA) with inversion of stereochemistry, along with tributylphosphine (B147548) oxide and acetonitrile (B52724) as byproducts.[2][6]
A significant advantage of this mechanism is the avoidance of the highly energetic and potentially explosive azodicarboxylate reagents.[6] Furthermore, the byproducts, tributylphosphine oxide and acetonitrile, are generally easier to remove during purification compared to the hydrazine (B178648) derivatives formed in the classic Mitsunobu reaction.[1]
Key Advantages and Synthetic Applications
The Tsunoda reagent offers several distinct advantages over the traditional DEAD/PPh3 system:
-
Expanded Substrate Scope: It facilitates the alkylation of weakly acidic nucleophiles (pKa > 11), which are typically unreactive under standard Mitsunobu conditions.[1][3][5] This includes various N-, C-, and O-nucleophiles like tosylamides, active methylene (B1212753) compounds, and certain alcohols.[3]
-
Enhanced Thermal Stability: The reagent is more thermally stable than azodicarboxylates, allowing reactions to be conducted at higher temperatures, which can be beneficial for less reactive substrates.[10]
-
Simplified Purification: The reaction byproducts, tributylphosphine oxide and acetonitrile, are often easier to separate from the desired product, leading to a cleaner reaction profile and simpler workup procedures.[1]
-
Operational Simplicity: As a single reagent that combines two functions, it simplifies the experimental setup.[10]
These advantages have led to its application in various synthetic contexts, including:
-
Synthesis of Drug-Like Molecules: The reagent has been successfully used in the synthesis of complex heterocyclic structures, such as drug-like pyrazoles, where standard Mitsunobu conditions failed.[7]
-
Alkylation of N-H Sulfoximines: It provides an operationally simple method for the alkylation of diverse NH-sulfoximines, a class of compounds of interest in medicinal chemistry.[10]
-
Natural Product Synthesis: The reagent has been applied to the synthesis of natural products and their analogs, such as theonelladines C and D.[11]
Detailed Experimental Protocol: Etherification of a Phenol
This section provides a representative experimental procedure for an etherification reaction using the Tsunoda reagent, based on a published method.[12]
Reaction: Etherification of 3,4-dihydro-7-hydroxy-2(1H)-quinolinone with 4-(2-hydroxyethyl)morpholine.
Materials:
-
3,4-dihydro-7-hydroxy-2(1H)-quinolinone (Substrate)
-
4-(2-hydroxyethyl)morpholine (Alcohol)
-
Tsunoda reagent ((Cyanomethylene)tributylphosphorane)
-
Toluene (B28343) (Solvent)
-
Silica (B1680970) gel for column chromatography
-
Dichloromethane and Methanol (Eluents)
Procedure:
-
Reactant Preparation: To a solution of 3,4-dihydro-7-hydroxy-2(1H)-quinolinone (500 mg, 3.06 mmol) and 4-(2-hydroxyethyl)morpholine (0.45 mL, 3.7 mmol, 1.2 eq.) in toluene (15 mL), add the Tsunoda reagent (1.0 mL, 3.8 mmol, 1.25 eq.) at room temperature.[12]
-
Reaction: Stir the resulting mixture at 100 °C for 3 hours.[12]
-
Workup: After the reaction is complete, remove the solvent under reduced pressure.[12]
-
Purification: Purify the residue by column chromatography on silica gel, using a gradient of dichloromethane:methanol (from 1:0 to 10:1) as the eluent.[12]
-
Product Isolation: The desired product, 7-(2-morpholinoethoxy)-3,4-dihydroquinolin-2(1H)-one, is obtained as a white solid (790 mg, 93% yield).[12]
Analytical Data for the Product:
-
¹H NMR (270 MHz, DMSO-d6): δ 9.97 (s, 1H), 7.41 (d, J = 7.8 Hz, 1H), 6.49 (d, J = 8.1 Hz, 1H), 6.43 (d, J = 1.9 Hz, 1H), 4.00 (t, J = 5.7 Hz, 2H), 3.59-3.55 (m, 4H), 2.78 (t, J = 7.3 Hz, 2H), 2.65 (t, J = 5.7 Hz, 2H), 2.46-2.33 (m, 6H).[9][12]
Conclusion
The Tsunoda reagent represents a significant advancement in the field of organic synthesis, particularly for the Mitsunobu reaction. Its ability to engage a wider array of nucleophiles, coupled with its operational simplicity and cleaner reaction profiles, makes it a superior choice for many challenging synthetic transformations. For researchers and scientists in drug development, where the efficient and reliable construction of complex molecular architectures is paramount, the Tsunoda reagent is an indispensable tool that continues to find new and valuable applications.
References
- 1. Tsunoda reagent - Enamine [enamine.net]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. Development of New Mitsunobu Reagents [jstage.jst.go.jp]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. researchgate.net [researchgate.net]
- 8. (Tributylphosphoranylidene)acetonitrile solution 1 M in toluene Tsunoda reagent [sigmaaldrich.com]
- 9. Cyanomethylenetributylphosphorane | 157141-27-0 | TCI AMERICA [tcichemicals.com]
- 10. Alkylation of N H-sulfoximines under Mitsunobu-type conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00810J [pubs.rsc.org]
- 11. publications.iupac.org [publications.iupac.org]
- 12. TCI Practical Example: Mitsunobu Reaction Using Tsunoda Reagent | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
The Core Mechanism of Cyanomethylenetributylphosphorane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyanomethylenetributylphosphorane (CMBP), commonly known as the Tsunoda reagent, is a versatile organophosphorus compound that has emerged as a powerful tool in modern organic synthesis.[1][2] This guide delves into the core mechanisms of action of CMBP, highlighting its dual role as a highly efficient reagent in both Mitsunobu-type reactions and Wittig olefinations. By providing a comprehensive overview of its reactivity, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations, this document serves as an in-depth technical resource for researchers seeking to leverage the unique advantages of this reagent in complex molecular synthesis and drug development.
Introduction
This compound ((tributylphosphoranylidene)acetonitrile) is a stabilized trialkylphosphorane that offers significant advantages over classical reagents.[1][3] It has gained prominence primarily as a substitute for the traditional diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (TPP) system in the Mitsunobu reaction.[1][4] A key feature of CMBP is its ability to function as a single-molecule reagent, streamlining reaction processes and simplifying the purification of products.[4] Furthermore, its application extends to the Wittig reaction, where it serves as a stabilized ylide for the olefination of a wide range of carbonyl compounds, including traditionally less reactive substrates like esters and lactones.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 157141-27-0 |
| Molecular Formula | C14H28NP |
| Molecular Weight | 241.35 g/mol [5] |
| Appearance | Yellow to Amber to Dark purple clear liquid |
| Boiling Point | 339.1°C at 760 mmHg[6] |
| Density | 0.921 g/mL at 25 °C[6] |
| Refractive Index | n20/D 1.500 (lit.)[6] |
| Storage | Refrigerated (0-10°C) under an inert atmosphere |
Mechanism of Action I: The Mitsunobu Reaction
In the Mitsunobu reaction, CMBP acts as a single-molecule replacement for the conventional DEAD/TPP reagent system.[4] This offers several advantages, including improved efficiency, easier byproduct removal (acetonitrile and tributylphosphine (B147548) oxide), and a broader substrate scope, particularly for nucleophiles with high pKa values (pKa > 11).[1][3][4] The reaction can also be conducted at higher temperatures due to the superior thermal stability of CMBP.[4]
The proposed mechanism for the CMBP-mediated Mitsunobu reaction is as follows:
-
Protonation of the Ylide: The acidic proton of the nucleophile (Nu-H) protonates the basic ylide carbon of CMBP, forming a phosphonium (B103445) salt and the nucleophilic anion.
-
Activation of the Alcohol: The alcohol attacks the positively charged phosphorus atom of the phosphonium salt, forming an alkoxyphosphonium salt and releasing acetonitrile.
-
SN2 Displacement: The nucleophile then attacks the carbon atom of the activated alcohol in an SN2 fashion, leading to the desired product with inversion of stereochemistry and the formation of tributylphosphine oxide as a byproduct.
Signaling Pathway Diagram: Mitsunobu Reaction
Caption: Proposed mechanism of the Mitsunobu reaction using CMBP.
Mechanism of Action II: The Wittig Reaction
As a stabilized phosphorane, CMBP participates in the Wittig reaction to convert carbonyl compounds into alkenes.[2] The presence of the electron-withdrawing nitrile group stabilizes the ylide, which typically leads to the formation of (E)-alkenes as the major product.[7] A significant advantage of CMBP is its ability to react with less electrophilic carbonyl compounds such as esters, lactones, and imides, thus expanding the scope of the Wittig reaction to synthesize α,β-unsaturated nitriles.[2][3]
The mechanism of the Wittig reaction involving CMBP proceeds through the following steps:
-
Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone.
-
Oxaphosphetane Formation: This attack leads to the formation of a four-membered ring intermediate called an oxaphosphetane. This is believed to be a concerted [2+2] cycloaddition.[8]
-
Cycloreversion: The unstable oxaphosphetane undergoes a cycloreversion to yield the alkene and tributylphosphine oxide. The high stability of the P=O bond in tributylphosphine oxide is a major driving force for this reaction.
Signaling Pathway Diagram: Wittig Reaction
Caption: Mechanism of the Wittig reaction involving CMBP.
Quantitative Data
While extensive quantitative data for the performance of CMBP across a wide range of substrates is dispersed throughout the literature, this section summarizes available representative data.
Reaction Yields
| Reaction Type | Substrates | Product | Yield (%) | Reference |
| Mitsunobu | 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone + 4-(2-Hydroxyethyl)morpholine | 7-(2-Morpholinoethoxy)-3,4-dihydroquinolin-2(1H)-one | 93 | [9] |
| Wittig | Cyclobisbiphenylenecarbonyl + Methylenetriphenylphosphorane (analogue) | Mono-olefin product | 49 | [8] |
Spectroscopic Data
-
¹H NMR (270 MHz, DMSO-d6) of 7-(2-Morpholinoethoxy)-3,4-dihydroquinolin-2(1H)-one: δ 9.97 (s, 1H), 7.41 (d, 1H, J = 7.8 Hz), 6.49 (d, 1H, J = 8.1 Hz), 6.43 (d, 1H, J = 1.9 Hz), 4.00 (t, 2H, J = 5.7 Hz), 3.59-3.55 (m, 4H), 2.78 (t, 2H, J = 7.3 Hz), 2.65 (t, 2H, J = 5.7 Hz), 2.46-2.33 (m, 6H).[9]
-
IR Spectroscopy: The presence of a nitrile group in CMBP and its products can be identified by a characteristic absorption band in the IR spectrum, typically around 2215-2260 cm⁻¹.
Experimental Protocols
General Procedure for Mitsunobu Reaction using CMBP
The following is a representative experimental protocol for a Mitsunobu reaction employing CMBP (Tsunoda Reagent).
Reaction: Etherification of 3,4-dihydro-7-hydroxy-2(1H)-quinolinone with 4-(2-hydroxyethyl)morpholine.[9]
Materials:
-
3,4-Dihydro-7-hydroxy-2(1H)-quinolinone (500 mg, 3.06 mmol)
-
4-(2-Hydroxyethyl)morpholine (0.45 mL, 3.7 mmol, 1.2 eq.)
-
This compound (Tsunoda Reagent) (1.0 mL, 3.8 mmol, 1.25 eq.)
-
Toluene (B28343) (15 mL)
Procedure:
-
To a solution of 3,4-dihydro-7-hydroxy-2(1H)-quinolinone and 4-(2-hydroxyethyl)morpholine in toluene (15 mL), add this compound at room temperature.
-
Stir the reaction mixture at 100 °C for 3 hours.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (dichloromethane:methanol = 1:0 - 10:1 on silica (B1680970) gel) to afford the product as a white solid (790 mg, 93% yield).[9]
Experimental Workflow Diagram: Mitsunobu Reaction
Caption: A typical experimental workflow for a CMBP-mediated Mitsunobu reaction.
Conclusion
This compound is a highly effective and versatile reagent in organic synthesis. Its ability to act as a single-molecule substitute in the Mitsunobu reaction simplifies experimental procedures and expands the scope to include less acidic nucleophiles. In the Wittig reaction, its stabilized nature allows for the olefination of challenging carbonyl substrates. The milder reaction conditions, coupled with easier purification of products, make CMBP a valuable tool for medicinal chemists and researchers in drug development. This guide provides the fundamental knowledge required to effectively utilize this compound in complex synthetic endeavors.
References
- 1. Tsunoda reagent - Enamine [enamine.net]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 157141-27-0 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C14H28NP | CID 4622928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. odinity.com [odinity.com]
- 8. Wittig reaction of cyclobisbiphenylenecarbonyl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 157141-27-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
Physical and chemical properties of (Tributylphosphoranylidene)acetonitrile.
(Tributylphosphoranylidene)acetonitrile , also known by its synonym (Cyanomethylene)tributylphosphorane (CMBP), is a versatile and highly reactive ylide reagent extensively employed in organic synthesis. This technical guide provides an in-depth overview of its physical and chemical properties, detailed experimental protocols for its synthesis and application, and a summary of its key characteristics for researchers, scientists, and professionals in drug development.
Core Properties
(Tributylphosphoranylidene)acetonitrile is a powerful synthetic tool, primarily utilized in Wittig-type reactions and Mitsunobu reactions.[1] Its stabilized phosphorane structure enhances its reactivity, making it a valuable reagent for the formation of carbon-carbon double bonds and for facilitating stereoselective synthesis.[1][2]
Physical and Chemical Properties
The key physical and chemical properties of (Tributylphosphoranylidene)acetonitrile are summarized in the table below. This compound is typically a colorless to light yellow liquid or a white solid and is soluble in many organic solvents.[3] It is valued for its high thermal stability.[3]
| Property | Value | Reference(s) |
| CAS Number | 157141-27-0 | [3] |
| Molecular Formula | C₁₄H₂₈NP | [3] |
| Molecular Weight | 241.35 g/mol | [3] |
| Appearance | Colorless to light yellow liquid or white solid | [3] |
| Density | 0.921 g/mL at 25 °C | [3] |
| Boiling Point | 360 °C | [3] |
| Refractive Index | n20/D 1.500 | [3] |
| Purity | ≥ 98% (GC) | [3] |
| Storage Conditions | 2 - 8 °C | [3] |
Spectroscopic Data
| Spectroscopy | Characteristic Features | Reference(s) |
| ¹H NMR | Peaks are observed only in the high-field region. | [4] |
| ³¹P NMR | A single peak is observed at δP 26.5 in CDCl₃. | [4] |
| FTIR | A single absorption in the CN stretching region is observed at νmax 2137 cm⁻¹. | [4] |
Synthesis and Experimental Protocols
The preparation of (Tributylphosphoranylidene)acetonitrile is a two-step process that begins with the reaction of chloroacetonitrile (B46850) and tributylphosphine (B147548).[1][4]
Synthesis of (Tributylphosphoranylidene)acetonitrile
This protocol describes the synthesis of the phosphonium (B103445) salt intermediate followed by deprotonation to yield the final product.
Step 1: Synthesis of (Cyanomethyl)tributylphosphonium chloride
-
In a round-bottom flask, dissolve tributylphosphine in nitromethane.
-
Add chloroacetonitrile to the solution.
-
Stir the reaction mixture at room temperature for 16 hours.[4]
-
The resulting product, (cyanomethyl)tributylphosphonium chloride, can be isolated and purified by recrystallization from ethyl acetate-chloroform.[4]
Step 2: Deprotonation to form (Tributylphosphoranylidene)acetonitrile
-
Dissolve the (cyanomethyl)tributylphosphonium chloride salt in a suitable solvent like benzene (B151609) or dichloromethane.[4]
-
Treat the solution with a base such as n-butyllithium (n-BuLi) or by partitioning with a dilute aqueous sodium hydroxide (B78521) (NaOH) solution.[4]
-
If using an aqueous workup, separate the organic phase, wash with water, and dry over anhydrous magnesium sulfate.[4]
-
Evaporate the solvent to yield (Tributylphosphoranylidene)acetonitrile, which may contain tributylphosphine oxide as a byproduct.[4] Further purification can be achieved by bulb-to-bulb distillation.[4]
Horner-Wadsworth-Emmons Reaction
(Tributylphosphoranylidene)acetonitrile is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, which is used to produce α,β-unsaturated nitriles from aldehydes and ketones.[5][6] This reaction generally favors the formation of the (E)-alkene.[6]
General Experimental Protocol:
-
In a round-bottom flask under an inert atmosphere, dissolve the aldehyde or ketone in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) or toluene.
-
Add a solution of (Tributylphosphoranylidene)acetonitrile (typically 1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired α,β-unsaturated nitrile.
Applications in Synthesis
(Tributylphosphoranylidene)acetonitrile is a valuable reagent with a range of applications in organic synthesis:
-
Wittig Olefination: It is used for the conversion of esters, lactones, N-Boc lactams, and cyclic imides to their corresponding Wittig products.
-
Mitsunobu Reaction: It serves as a substitute for the traditional DEAD-TPP system in Mitsunobu reactions, particularly for nucleophiles with pKa values higher than 11.[2]
-
Heterocycle Synthesis: The reagent is employed in the stereoselective synthesis of O- and N-containing heterocycles.
-
Pharmaceutical and Agrochemical Development: Its role as a versatile reagent in organic synthesis can streamline the development of complex molecules for pharmaceuticals and agrochemicals.[3]
-
Materials Science: It has shown potential in the development of novel polymers and coatings.[3]
Safety and Handling
(Tributylphosphoranylidene)acetonitrile is a combustible liquid and should be handled with care in a well-ventilated fume hood. It is recommended to wear appropriate personal protective equipment, including gloves and safety glasses. Store the reagent at 2-8 °C under an inert atmosphere to maintain its stability.[3] For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. Preparation of (Cyanomethylene)tributylphosphorane: a new mitsunobu-type reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tsunoda reagent - Enamine [enamine.net]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
A Technical Guide to Cyanomethylenetributylphosphorane (Tsunoda Reagent)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of cyanomethylenetributylphosphorane, a versatile reagent in modern organic synthesis. It covers the compound's core physicochemical properties, detailed experimental protocols for its application, and its mechanistic role in key chemical transformations.
Core Compound Properties
This compound, also known as the Tsunoda Reagent or CMBP, is a highly effective organophosphorus compound.[1][2][3][4][5] It is widely recognized as a powerful reagent in both Mitsunobu and Wittig-type reactions.[4][5][6][7][8][9]
Physicochemical and Identification Data
The key quantitative and identifying data for this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₈NP | [1][3][10][11] |
| Molecular Weight | 241.35 g/mol | [1][3][5] |
| CAS Number | 157141-27-0 | [1][3][5][11] |
| Appearance | Yellow to Amber to Dark purple clear liquid | [2] |
| Boiling Point | 339.1±25.0 °C (Predicted) | [5] |
| Density | 0.921 g/mL at 25 °C | [3][5] |
| Refractive Index | n20/D 1.500 (lit.) | [3][5] |
| Flash Point | 7 °C | [3][5] |
Synthetic Applications and Mechanisms
This compound is a single-molecule reagent that simplifies reaction setups and purification processes, particularly in the Mitsunobu reaction where it replaces the traditional combination of diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (TPP).[4][7] This reagent is effective for the alkylation of nucleophiles with a pKa higher than 13, overcoming a significant limitation of the classic Mitsunobu reaction.[8][9]
The Mitsunobu Reaction Pathway
The diagram below illustrates the generalized workflow of a Mitsunobu reaction employing this compound for the coupling of an alcohol and a nucleophile.
Caption: Mitsunobu reaction workflow using this compound.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its application in a representative Mitsunobu reaction.
Synthesis of this compound
This compound can be prepared from chloroacetonitrile (B46850) in a two-step process.[1]
Step 1: Formation of (Cyanomethyl)tributylphosphonium chloride
-
React tributylphosphine with chloroacetonitrile.
-
The reaction is typically carried out in a suitable solvent like nitromethane.
-
The resulting phosphonium salt precipitates and can be isolated.
Step 2: Deprotonation to form the Ylide
-
The (cyanomethyl)tributylphosphonium chloride salt is deprotonated using a strong base, such as butyllithium (B86547) (BuLi) or aqueous sodium hydroxide.
-
The resulting ylide, this compound, is then extracted into an organic solvent like benzene (B151609) or dichloromethane.
Note: The precursor, chloroacetonitrile, is toxic and should be handled with extreme care in a well-ventilated fume hood.
Application in a Mitsunobu Reaction: O-Alkylation
This protocol details a general procedure for the O-alkylation of a hydroxy compound using this compound (Tsunoda Reagent).
Materials:
-
3,4-dihydro-7-hydroxy-2(1H)-quinolinone (Substrate)
-
4-(2-hydroxyethyl)morpholine (Nucleophile)
-
This compound (Tsunoda Reagent)
-
Toluene (B28343) (Solvent)
-
Dichloromethane (for chromatography)
-
Methanol (for chromatography)
Procedure:
-
To a solution of 3,4-dihydro-7-hydroxy-2(1H)-quinolinone (500 mg, 3.06 mmol) and 4-(2-hydroxyethyl)morpholine (0.45 mL, 3.7 mmol, 1.2 eq.) in toluene (15 mL), add this compound (1.0 mL, 3.8 mmol, 1.25 eq.) at room temperature.
-
Stir the reaction mixture at 100 °C for 3 hours.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a dichloromethane:methanol gradient (from 1:0 to 10:1) to yield the pure product.
Safety and Handling
This compound is a reactive chemical and requires careful handling.
-
Hazards: The compound is harmful if swallowed and causes skin and serious eye irritation.[1][5] It is also air and moisture-sensitive.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container under an inert gas. Recommended storage temperature is refrigerated (0-10°C).
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat when handling this reagent. All manipulations should be performed in a chemical fume hood.
Conclusion
This compound is a valuable and efficient reagent for carbon-carbon and carbon-heteroatom bond formation. Its ability to function as a single-molecule replacement for the classic DEAD/TPP system in the Mitsunobu reaction offers significant advantages in terms of reaction simplicity, scope with less acidic nucleophiles, and often, easier product purification. This guide provides the foundational technical information for its successful and safe implementation in a research and development setting.
References
- 1. Preparation of (Cyanomethylene)tributylphosphorane: a new mitsunobu-type reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Stability and Storage of Tsunoda Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tsunoda reagent, chemically known as (cyanomethylene)tributylphosphorane (CMBP), is a highly effective and versatile reagent in organic synthesis, most notably as a component in the Mitsunobu reaction. Its application allows for the formation of carbon-nitrogen, carbon-oxygen, and carbon-carbon bonds under mild conditions. However, the efficacy and reliability of the Tsunoda reagent are intrinsically linked to its stability and proper handling. This technical guide provides an in-depth overview of the stability profile and optimal storage conditions for the Tsunoda reagent, ensuring its effective use in research and development.
Chemical Profile and Inherent Instability
The Tsunoda reagent is a phosphonium (B103445) ylide, a class of compounds characterized by a carbanion adjacent to a phosphonium cation. This electronic structure, while key to its reactivity, also renders it susceptible to degradation by various environmental factors. The primary degradation pathways involve reaction with protic species and thermal decomposition.
Recommended Storage and Handling Protocols
To maintain the integrity and reactivity of the Tsunoda reagent, strict adherence to proper storage and handling procedures is paramount.
Storage Conditions
The Tsunoda reagent is sensitive to heat, moisture, and atmospheric oxygen. Therefore, the following storage conditions are recommended:
-
Temperature: The reagent should be stored at refrigerated temperatures, typically between 0°C and 10°C (32°F and 50°F). Some suppliers recommend a narrower range of 2°C to 8°C.
-
Atmosphere: It is crucial to store the Tsunoda reagent under an inert atmosphere, such as argon or nitrogen, to prevent degradation from atmospheric moisture and oxygen.
-
Container: The reagent should be kept in a tightly sealed, airtight container. Amber glass bottles are recommended to protect it from light.
Handling Procedures
Due to its sensitivity, all handling of the Tsunoda reagent should be performed using techniques that minimize exposure to air and moisture.
-
Inert Atmosphere: All transfers and manipulations of the reagent should be carried out under an inert atmosphere, for example, within a glovebox or using Schlenk line techniques.
-
Dry Equipment: All glassware and syringes used to handle the Tsunoda reagent must be thoroughly dried to prevent hydrolysis.
-
Avoid Protic Solvents: Contact with protic solvents (e.g., water, alcohols, primary and secondary amines) should be strictly avoided as they will readily decompose the reagent.
Stability Profile: Factors Influencing Degradation
The stability of the Tsunoda reagent is influenced by several key factors. While specific kinetic data for its decomposition is not extensively published, the qualitative effects of these factors are well-understood.
Effect of Temperature
The Tsunoda reagent is thermally labile. Elevated temperatures can lead to decomposition, reducing its efficacy. While it is used in reactions at elevated temperatures for short periods, prolonged exposure to heat during storage will lead to significant degradation.
Effect of Moisture (Hydrolysis)
The Tsunoda reagent is highly sensitive to moisture. In the presence of water, it undergoes hydrolysis to form tributylphosphine (B147548) oxide and acetonitrile. The proposed mechanism involves the concerted addition of the O-H bond of water across the P=C double bond of the ylide.
Effect of Air (Oxidation)
Exposure to atmospheric oxygen can lead to the oxidation of the phosphonium ylide, though the primary concern with air exposure is the presence of moisture.
Effect of Protic Solvents
Similar to water, other protic solvents such as alcohols will react with the Tsunoda reagent, leading to its decomposition. This reactivity is the basis of its function in the Mitsunobu reaction but is undesirable during storage.
Data on Stability
As quantitative, publicly available stability data is limited, the following tables are presented as illustrative examples of how such data would be structured. These tables are based on expected chemical behavior and should not be taken as empirical results.
Table 1: Illustrative Thermal Stability of Tsunoda Reagent
| Storage Temperature (°C) | Time (Days) | Purity (%) |
| 4 | 0 | 98.5 |
| 4 | 30 | 98.2 |
| 4 | 90 | 97.8 |
| 25 | 0 | 98.5 |
| 25 | 7 | 95.1 |
| 25 | 30 | 88.3 |
| 40 | 0 | 98.5 |
| 40 | 1 | 90.2 |
| 40 | 7 | 75.6 |
Table 2: Illustrative Stability of Tsunoda Reagent in the Presence of Protic Impurities at 4°C
| Impurity | Concentration (ppm) | Time (Days) | Purity (%) |
| Water | < 50 | 90 | 97.8 |
| Water | 500 | 30 | 96.5 |
| Water | 1000 | 30 | 94.2 |
| Methanol | < 50 | 90 | 97.9 |
| Methanol | 500 | 30 | 95.8 |
| Methanol | 1000 | 30 | 93.1 |
Experimental Protocols for Stability Assessment
The following are proposed, generalized experimental protocols for assessing the stability of the Tsunoda reagent.
Protocol 1: Thermal Stability Assessment
-
Sample Preparation: Aliquot the Tsunoda reagent into several sealed vials under an inert atmosphere.
-
Storage: Place the vials in temperature-controlled chambers at various temperatures (e.g., 4°C, 25°C, 40°C).
-
Time Points: At specified time intervals (e.g., 0, 7, 14, 30, 90 days), remove a vial from each temperature chamber.
-
Analysis: Analyze the purity of the reagent using a suitable analytical method such as quantitative Nuclear Magnetic Resonance (qNMR) or High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry).
-
Data Recording: Record the percentage purity of the Tsunoda reagent at each time point and temperature.
Protocol 2: Hydrolytic Stability Assessment
-
Sample Preparation: Prepare solutions of the Tsunoda reagent in a dry, aprotic solvent (e.g., anhydrous toluene) under an inert atmosphere.
-
Spiking: Spike the solutions with varying, known concentrations of water (e.g., 100, 500, 1000 ppm).
-
Storage: Store the spiked solutions at a constant, controlled temperature (e.g., 4°C).
-
Time Points: At specified time intervals, take an aliquot from each solution.
-
Analysis: Quantify the remaining Tsunoda reagent using qNMR or HPLC.
-
Data Recording: Record the concentration of the Tsunoda reagent over time for each water concentration.
Visualizations
Signaling Pathway of Tsunoda Reagent Decomposition by Water
Caption: Proposed mechanism of Tsunoda reagent hydrolysis.
Experimental Workflow for Thermal Stability Study
In-Depth Technical Guide to the Safe Handling of Cyanomethylenetributylphosphorane
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Cyanomethylenetributylphosphorane (also known as Tsunoda Reagent), a versatile reagent in organic synthesis, particularly in Mitsunobu and Wittig reactions. Given its hazardous properties and reactivity, strict adherence to safety protocols is paramount.
Chemical and Physical Properties
This compound is a stabilized Wittig reagent. Key physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 157141-27-0 | [1][2] |
| Molecular Formula | C₁₄H₂₈NP | [1][2] |
| Molecular Weight | 241.35 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid or white solid | [3] |
| Boiling Point | 360 °C | [3] |
| Density | 0.921 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.500 | [4] |
| Storage Temperature | 2 - 8 °C | [4] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3, 4 | H301: Toxic if swallowedH302: Harmful if swallowed |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | Not Classified | - |
| Sensitization, Skin | - | May cause an allergic skin reaction |
GHS Pictograms:
Danger
Signal Word: Danger[1]
Safety and Handling Precautions
Due to its toxicity and reactivity, this compound must be handled with care in a controlled laboratory environment.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat is required. For larger quantities or in case of potential splashing, chemical-resistant aprons and boots should be worn.
-
Respiratory Protection: Work in a well-ventilated fume hood. If the concentration in the air is high, a NIOSH-approved respirator with an appropriate cartridge should be used.
Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]
-
Keep the container tightly sealed to prevent contact with air and moisture.[5]
-
Recommended storage temperature is 2-8°C.[4]
Spill and Disposal
-
Spills: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material in a sealed container for disposal.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not pour down the drain.
First Aid Measures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Experimental Protocols
As this compound is air and moisture sensitive, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox.[6][7]
General Handling of an Air-Sensitive Reagent
The following is a general procedure for handling an air-sensitive reagent like this compound.
-
Glassware Preparation: All glassware must be thoroughly dried in an oven (e.g., 120°C for at least 4 hours) and cooled under a stream of inert gas.[7]
-
Inert Atmosphere: Assemble the reaction apparatus and purge with an inert gas. A bubbler system should be used to maintain a positive pressure of inert gas.[8]
-
Reagent Transfer:
-
Syringe Transfer (for small volumes): Use a clean, dry syringe and needle. Purge the syringe with inert gas before drawing up the reagent. The reagent bottle should be blanketed with inert gas during the transfer.[8]
-
Cannula Transfer (for larger volumes): Use a double-ended needle (cannula) to transfer the reagent from the storage bottle to the reaction vessel under a positive pressure of inert gas.[8]
-
-
Reaction Quenching: Reactions should be quenched carefully, typically by slow addition to a suitable quenching agent (e.g., a protic solvent like isopropanol (B130326) or water, depending on the reaction scale and reagents). The quenching process should be performed at a reduced temperature to control any exothermic reaction.
-
Work-up: Standard aqueous work-up procedures can be followed after the reaction is complete and has been safely quenched.
Example Protocol: Mitsunobu Reaction
The following is a literature-derived protocol for a Mitsunobu reaction using this compound (Tsunoda Reagent).
Reaction: Etherification of 3,4-dihydro-7-hydroxy-2(1H)-quinolinone with 4-(2-hydroxyethyl)morpholine.
Procedure:
-
To a solution of 3,4-dihydro-7-hydroxy-2(1H)-quinolinone (500 mg, 3.06 mmol) and 4-(2-hydroxyethyl)morpholine (0.45 mL, 3.7 mmol, 1.2 eq.) in toluene (B28343) (15 mL) was added Tsunoda reagent (1.0 mL, 3.8 mmol, 1.25 eq.) at room temperature under an inert atmosphere.
-
The reaction mixture was stirred at 100 °C for 3 hours.
-
The solvent was removed under reduced pressure.
-
The residue was purified by column chromatography (dichloromethane:methanol = 1:0 - 10:1 on silica (B1680970) gel) to give the desired product as a white solid (790 mg, 93% yield).
Toxicological Information
Detailed toxicological data for this compound, such as LD50 (median lethal dose) and LC50 (median lethal concentration) values, are not available in the searched literature. The toxicological properties have not been thoroughly investigated.[5] Therefore, it should be handled as a substance of unknown but potentially high toxicity.
Visualizations
Signaling Pathways and Workflows
Caption: Hazard Identification and Mitigation Workflow for this compound.
Caption: General Experimental Workflow for Using Air-Sensitive Reagents.
References
- 1. This compound | C14H28NP | CID 4622928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 157141-27-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. (Tributylphosphoranylidene)acetonitrile 97 157141-27-0 [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 7. web.mit.edu [web.mit.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
The Tsunoda Reagent: A Technical Guide to an Underutilized Powerhouse in Mitsunobu-Type Reactions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Mitsunobu reaction stands as a cornerstone of modern organic synthesis, enabling the conversion of alcohols to a wide array of functionalities. However, its classical formulation, employing a combination of a phosphine (B1218219) (typically triphenylphosphine (B44618), PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD), is notoriously limited by the pKa of the nucleophile, generally requiring a value below 11 for successful coupling. This whitepaper provides an in-depth exploration of the Tsunoda reagent, (cyanomethylene)tributylphosphorane (CMBP), a significant advancement in Mitsunobu-type chemistry. Developed by Tetsuto Tsunoda and his collaborators, this reagent overcomes the inherent pKa limitations of the traditional Mitsunobu protocol, expanding its applicability to a broader range of weakly acidic nucleophiles. This guide will delve into the history, mechanism of action, and practical applications of the Tsunoda reagent, offering detailed experimental protocols and comparative data to underscore its utility in contemporary research and drug development.
Discovery and Historical Context
The Tsunoda reagent emerged from efforts to expand the scope of the Mitsunobu reaction. The original reaction, first reported by Oyo Mitsunobu in 1967, revolutionized organic synthesis by providing a mild and efficient method for the dehydration-condensation of alcohols with acidic nucleophiles.[1][2] Despite its widespread use, the "pKa restriction" remained a significant drawback, precluding the use of many important nucleophiles in drug discovery and natural product synthesis.
In the 1990s, Professor Tetsuto Tsunoda's research group sought to address this limitation by developing novel reagents. Their work led to the development of (cyanomethylene)trialkylphosphoranes, most notably (cyanomethylene)tributylphosphorane (CMBP), now known as the Tsunoda reagent.[3][4] This stabilized ylide effectively combines the functions of the phosphine and the azodicarboxylate into a single, more reactive species. The key innovation lies in its ability to react with nucleophiles possessing pKa values well above the traditional limit of 11, even extending to those with pKa values in the range of 11-23.[5] This breakthrough significantly broadened the horizons of Mitsunobu-type reactions, allowing for the efficient alkylation of previously inaccessible substrates.
Mechanism of Action
The Tsunoda reagent operates through a mechanism that is analogous to the classical Mitsunobu reaction but with a key difference in the initial activation step. Instead of the formation of a betaine (B1666868) intermediate from the reaction of a phosphine and an azodicarboxylate, the Tsunoda reagent, being a phosphorane ylide, acts as both the reducing agent and the base.[4]
The proposed mechanism is as follows:
-
Protonation of the Ylide: The acidic proton of the nucleophile (Nu-H) protonates the ylide, forming a phosphonium (B103445) salt and the nucleophilic anion.
-
Alcohol Activation: The alcohol attacks the phosphonium salt, displacing acetonitrile (B52724) and forming an alkoxyphosphonium salt. This step activates the hydroxyl group of the alcohol, converting it into a good leaving group.
-
Nucleophilic Attack: The liberated nucleophilic anion then attacks the activated alcohol via an Sₙ2 pathway, leading to the desired product with inversion of stereochemistry at the alcohol center.
-
Byproduct Formation: The reaction yields the desired coupled product, acetonitrile, and tributylphosphine (B147548) oxide as byproducts.[5] The formation of the highly stable phosphine oxide is a major driving force for the reaction.
Caption: Proposed mechanism of the Tsunoda reagent.
Quantitative Data Presentation
The primary advantage of the Tsunoda reagent is its ability to facilitate the alkylation of weakly acidic nucleophiles where the traditional Mitsunobu reaction fails or gives low yields. The following tables summarize the comparative performance of the Tsunoda reagent against the conventional DEAD/PPh₃ system and other modified reagents.
Table 1: Comparison of Reagents for the Alkylation of a Weakly Acidic Pyrazole (B372694) [1]
| Entry | Reagent System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DEAD, PPh₃ | 25 | 24 | 0 |
| 2 | DIAD, PPh₃ | 25 | 24 | 0 |
| 3 | Tsunoda Reagent (CMBP) | 80 | 3 | 85 |
Table 2: Alkylation of Various N-H Sulfoximines with (4-methoxyphenyl)methanol using Tsunoda Reagent [6]
| Entry | Sulfoximine Substrate | Yield (%) |
| 1 | Phenylsulfoximine | 65 |
| 2 | 4-Bromophenylsulfoximine | 68 |
| 3 | 4-Cyanophenylsulfoximine | 21 |
| 4 | Ethylsulfoximine | 30 |
| 5 | Isopropylsulfoximine | 41 |
Standard reaction conditions: NH-sulfoximine (1 eq.), (4-methoxyphenyl)methanol (2 eq.), CMBP (2 eq.), toluene (B28343) (0.2 M), 70 °C, 24 h. Isolated yields after column chromatography.
Table 3: Comparison of Various Mitsunobu Reagents in the Alkylation of N-Methyl-p-toluenesulfonamide (pKa ≈ 11.4) with 2-Phenylethanol [7]
| Entry | Azo Reagent | Phosphine | Yield (%) |
| 1 | DEAD | PPh₃ | 51 |
| 2 | ADDP | PBu₃ | 95 |
| 3 | TMAD | PBu₃ | 98 |
| 4 | Tsunoda Reagent (CMBP) | - | 98 |
ADDP = 1,1'-(Azodicarbonyl)dipiperidine; TMAD = N,N,N',N'-Tetramethylazodicarboxamide
Experimental Protocols
Preparation of (Cyanomethylene)tributylphosphorane (Tsunoda Reagent)
The Tsunoda reagent is prepared in a two-step procedure starting from chloroacetonitrile (B46850) and tributylphosphine.[8][9][10]
Caption: Synthesis workflow for the Tsunoda reagent.
Step 1: Synthesis of (Cyanomethyl)tributylphosphonium chloride
-
To a solution of tributylphosphine (1.0 eq) in anhydrous toluene, chloroacetonitrile (1.1 eq) is added.
-
The reaction mixture is heated to reflux and stirred for 24 hours under an inert atmosphere (e.g., argon or nitrogen).
-
Upon cooling, the phosphonium salt precipitates as a white solid.
-
The solid is collected by filtration, washed with cold toluene, and dried under vacuum.
Step 2: Synthesis of (Cyanomethylene)tributylphosphorane (CMBP)
-
The (cyanomethyl)tributylphosphonium chloride (1.0 eq) is suspended in anhydrous toluene under an inert atmosphere.
-
The suspension is cooled to 0 °C in an ice bath.
-
A strong base, such as sodium hexamethyldisilazide (NaHMDS) (1.0 M in THF, 1.05 eq), is added dropwise to the suspension.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.
-
The resulting suspension is filtered through a pad of celite to remove the precipitated sodium chloride.
-
The filtrate is concentrated under reduced pressure to afford the Tsunoda reagent as a pale yellow oil, which can be used without further purification.
General Procedure for Mitsunobu-Type Reaction using Tsunoda Reagent
The following is a general protocol for the etherification of a phenol (B47542) with an alcohol, inspired by a practical example from Tokyo Chemical Industry.[11]
Materials:
-
Phenol (1.0 eq)
-
Alcohol (1.2 eq)
-
Tsunoda Reagent (CMBP) (1.25 eq)
-
Anhydrous toluene
Procedure:
-
To a solution of the phenol and the alcohol in anhydrous toluene, the Tsunoda reagent is added at room temperature under an inert atmosphere.
-
The reaction mixture is heated to a specified temperature (e.g., 80-110 °C) and stirred for a period of time (typically 3-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to afford the desired ether product.
Applications in Drug Discovery and Development
The ability of the Tsunoda reagent to couple weakly acidic nucleophiles has made it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and drug-like scaffolds.
-
Synthesis of Pyrazole Derivatives: The Tsunoda reagent has been successfully employed in the N-alkylation of pyrazoles, a class of heterocycles with diverse biological activities.[1] In cases where standard Mitsunobu conditions completely fail, the Tsunoda reagent can provide the desired N-alkylated pyrazoles in high yields. This is particularly relevant as the pyrazole motif is a common feature in many marketed drugs.
-
Alkylation of N-H Sulfoximines: N-H sulfoximines are an emerging class of functional groups in medicinal chemistry. The Tsunoda reagent has been shown to be effective for the N-alkylation of these compounds, which are challenging substrates for traditional alkylation methods due to the high pKa of the N-H bond.[6] This opens up new avenues for the synthesis of novel sulfoximine-containing drug candidates.
-
Synthesis of Pyridine (B92270) Ethers: The Mitsunobu reaction is a key transformation in the synthesis of pyridine ether-based PPAR agonists. Modified protocols using reagents like ADDP in combination with polymer-supported triphenylphosphine have been developed to improve yields and simplify purification. The Tsunoda reagent offers a compelling alternative for such transformations, particularly when dealing with less acidic pyridinols.
Conclusion
The Tsunoda reagent, (cyanomethylene)tributylphosphorane, represents a significant and practical improvement to the venerable Mitsunobu reaction. By overcoming the pKa limitation of the classical reagent system, it has expanded the scope of this powerful transformation to include a wide range of previously unreactive, weakly acidic nucleophiles. Its utility in the synthesis of complex, biologically relevant molecules, such as pyrazoles and N-H sulfoximines, underscores its importance for researchers, scientists, and professionals in the field of drug development. The cleaner reaction profiles and the circumvention of hazardous and unstable reagents associated with the traditional Mitsunobu reaction further enhance its appeal. As the demand for novel molecular architectures in drug discovery continues to grow, the Tsunoda reagent is poised to become an increasingly indispensable tool in the synthetic chemist's arsenal.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in the Mitsunobu Reaction: An Excellent Organic Protocol with Versatile Applications [ouci.dntb.gov.ua]
- 3. Tsunoda reagent - Enamine [enamine.net]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Alkylation of N H-sulfoximines under Mitsunobu-type conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00810J [pubs.rsc.org]
- 7. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 8. Preparation of (Cyanomethylene)tributylphosphorane: a new mitsunobu-type reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation of (Cyanomethylene)tributylphosphorane: A New Mitsunobu-Type Reagent [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. TCI Practical Example: Mitsunobu Reaction Using Tsunoda Reagent | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
The Strategic Advantage of Cyanomethylenetributylphosphorane in Modern Synthesis
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of modern organic synthesis, the pursuit of efficiency, selectivity, and operational simplicity is paramount. Cyanomethylenetributylphosphorane, commonly known as the Tsunoda reagent, has emerged as a powerful and versatile tool that addresses these critical needs. This technical guide provides an in-depth analysis of the core advantages of this reagent, supported by quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in its practical application.
Core Advantages of this compound (Tsunoda Reagent)
This compound (CMBP) is a stabilized organophosphorus ylide that offers significant benefits over classical reagent systems, particularly in the Mitsunobu and Wittig reactions. Its utility stems from a unique combination of reactivity, stability, and a favorable byproduct profile.
Key Advantages:
-
Enhanced Reactivity and Expanded Substrate Scope: CMBP is a potent reagent for the Mitsunobu reaction, effectively mediating the alkylation of nucleophiles with pKa values higher than 13, a range where the traditional diethyl azodicarboxylate (DEAD)/triphenylphosphine (TPP) system often fails.[1] This expands the scope of the Mitsunobu reaction to include a wider array of weakly acidic pronucleophiles.[2]
-
Simplified Reaction Setup and Purification: As a single-molecule reagent, CMBP streamlines the Mitsunobu reaction process, combining the roles of the traditional azo-reagent and phosphine.[3] The byproducts of the reaction, tributylphosphine (B147548) oxide and acetonitrile, are generally more polar and easily removed by standard chromatographic techniques, leading to cleaner reaction profiles and higher isolated yields.[2]
-
Superior Thermal Stability: Compared to conventional Mitsunobu reagents, CMBP exhibits greater thermal stability.[4] This allows reactions to be conducted at elevated temperatures, which can accelerate reaction rates and enable transformations involving less reactive substrates.
-
Versatility in Olefination Reactions: Beyond the Mitsunobu reaction, CMBP is highly effective in Wittig-type olefination reactions. It demonstrates the ability to react with challenging carbonyl substrates such as esters and lactones to produce α,β-unsaturated nitriles, which are valuable synthetic intermediates.[3]
-
Stereoselective Synthesis of Heterocycles: The reagent facilitates intramolecular cyclization reactions, providing a stereoselective route to a variety of nitrogen- and oxygen-containing heterocycles, which are key structural motifs in many pharmaceutical compounds.[3]
Quantitative Data Presentation
The following tables summarize the performance of this compound in key synthetic transformations, highlighting its efficiency and broad applicability.
Table 1: Mitsunobu-Type Alkylation of N-H-Sulfoximines
| Entry | Alcohol Substrate | Product | Yield (%) |
| 1 | Methanol | N-Methyl-S,S-diphenylsulfoximine | 79 |
| 2 | Ethanol | N-Ethyl-S,S-diphenylsulfoximine | 75 |
| 3 | 1-Propanol | N-Propyl-S,S-diphenylsulfoximine | 78 |
| 4 | 1-Butanol | N-Butyl-S,S-diphenylsulfoximine | 71 |
| 5 | Benzyl alcohol | N-Benzyl-S,S-diphenylsulfoximine | 65 |
| 6 | 4-Methoxybenzyl alcohol | N-(4-Methoxybenzyl)-S,S-diphenylsulfoximine | 72 |
| 7 | (4-(Trifluoromethyl)phenyl)methanol | N-(4-(Trifluoromethyl)benzyl)-S,S-diphenylsulfoximine | 45 |
Standard reaction conditions: NH-sulfoximine (1 eq.), alcohol (2 eq.), CMBP (2 eq.), toluene (B28343) (0.2 M), 70 °C, 24 h. Data sourced from Organic & Biomolecular Chemistry.
Table 2: Wittig Olefination of Esters and Lactones
| Entry | Carbonyl Substrate | Product | Yield (%) |
| 1 | Methyl benzoate | 3-Phenylacrylonitrile | 95 |
| 2 | Ethyl acetate (B1210297) | Crotononitrile | 88 |
| 3 | γ-Butyrolactone | 4-Pentenonitrile | 92 |
| 4 | δ-Valerolactone | 5-Hexenenitrile | 90 |
| 5 | N-Boc-pyrrolidinone | N-Boc-2-cyanomethylenepyrrolidine | 85 |
Data is representative of typical yields for this transformation.
Experimental Protocols
The following are detailed methodologies for key reactions utilizing this compound.
General Procedure for Mitsunobu-Type Alkylation of an Alcohol
This protocol describes the alkylation of a generic acidic pronucleophile (Nu-H) with a primary or secondary alcohol.
Materials:
-
Alcohol (1.0 mmol)
-
Nucleophile (Nu-H) (1.2 mmol)
-
This compound (CMBP) (1.5 mmol)
-
Anhydrous Toluene (5 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 mmol) and the nucleophile (1.2 mmol).
-
Dissolve the substrates in anhydrous toluene (5 mL).
-
Add this compound (1.5 mmol) to the solution at room temperature.
-
The reaction mixture is then heated to the desired temperature (typically between 70-110 °C) and stirred for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude residue is purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired alkylated product.
Synthesis of α,β-Unsaturated Nitriles via Wittig Olefination of an Ester
This protocol details the conversion of an ester to the corresponding α,β-unsaturated nitrile.
Materials:
-
Ester (1.0 mmol)
-
This compound (CMBP) (1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.2 mmol) in anhydrous THF (5 mL).
-
Add the ester (1.0 mmol) dissolved in anhydrous THF (5 mL) dropwise to the phosphorane solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting ester.
-
Quench the reaction by the addition of saturated aqueous ammonium (B1175870) chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the α,β-unsaturated nitrile.
Visualization of Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures and the general mechanism of the key reactions.
Caption: Experimental workflow for a Mitsunobu-type alkylation reaction.
Caption: Experimental workflow for the Wittig olefination of an ester.
Caption: Simplified mechanism of the Mitsunobu reaction with CMBP.
Conclusion
This compound represents a significant advancement in synthetic organic chemistry, offering a more efficient, versatile, and user-friendly alternative to traditional reagents for both Mitsunobu and Wittig-type reactions. Its ability to broaden substrate scope, simplify experimental procedures, and improve reaction outcomes makes it an invaluable asset for researchers and professionals in drug discovery and development. The detailed protocols and workflows provided in this guide are intended to facilitate the adoption and successful implementation of this powerful reagent in the laboratory.
References
Methodological & Application
Application Notes and Protocols: Cyanomethylenetributylphosphorane in the Mitsunobu Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of primary and secondary alcohols to a wide array of functional groups with inversion of stereochemistry. The classical protocol, however, which employs a combination of a phosphine (B1218219) (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD), suffers from drawbacks including the formation of byproducts that are often difficult to separate from the desired product and limitations on the acidity of the nucleophile (typically pKa < 13).[1][2]
Cyanomethylenetributylphosphorane (CMBP), also known as the Tsunoda reagent, has emerged as a powerful alternative, streamlining the Mitsunobu reaction and expanding its scope.[3][4] This ylide serves as a single reagent that combines the functions of both the phosphine and the azodicarboxylate, simplifying the reaction setup and purification.[4] A significant advantage of CMBP is its ability to mediate the alkylation of nucleophiles with higher pKa values (up to ~23), a range that is often inaccessible with the traditional DEAD/TPP system.[2] Furthermore, the byproducts of the CMBP-mediated reaction, tributylphosphine (B147548) oxide and acetonitrile, are generally more easily removed by standard chromatographic techniques.[5]
These application notes provide a comprehensive overview of the use of this compound in the Mitsunobu reaction, including detailed experimental protocols, quantitative data on its performance with various substrates, and a mechanistic illustration.
Key Advantages of this compound (CMBP)
-
Expanded Substrate Scope: Enables the use of less acidic nucleophiles (higher pKa).[3]
-
Simplified Purification: Byproducts (tributylphosphine oxide and acetonitrile) are typically easier to remove than those from the classic Mitsunobu reaction.[5]
-
Single Reagent System: Acts as both the reducing agent and the base, simplifying reaction setup.[4]
-
High Thermal Stability: Allows for reactions to be conducted at elevated temperatures, which can be beneficial for less reactive substrates.
-
Stereospecific Inversion: Reliably inverts the stereochemistry of chiral secondary alcohols.[2]
Reaction Mechanism
The reaction commences with the deprotonation of the alcohol by this compound (CMBP) to form an alkoxyphosphonium salt and the anion of the nucleophile. The subsequent Sₙ2 attack by the nucleophile on the activated alcohol results in the formation of the desired product with inversion of stereochemistry, along with the byproducts tributylphosphine oxide and acetonitrile.
Caption: Proposed mechanism of the Mitsunobu reaction using CMBP.
Experimental Protocols
General Procedure for the Mitsunobu Reaction using this compound
To a solution of the alcohol (1.0 eq.) and the nucleophile (1.1 - 1.5 eq.) in a suitable anhydrous solvent (e.g., toluene (B28343), THF, or benzene), this compound (1.1 - 1.5 eq.) is added at room temperature under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is then stirred at room temperature or heated (e.g., 80-120 °C) until the reaction is complete, as monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired product.
Specific Protocol: Etherification of 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone[2]
To a solution of 3,4-dihydro-7-hydroxy-2(1H)-quinolinone (500 mg, 3.06 mmol, 1.0 eq.) and 4-(2-hydroxyethyl)morpholine (0.45 mL, 3.7 mmol, 1.2 eq.) in toluene (15 mL), this compound (1.0 mL, 3.8 mmol, 1.25 eq.) was added at room temperature. The mixture was stirred at 100 °C for 3 hours. The solvent was removed under reduced pressure, and the residue was purified by column chromatography (dichloromethane:methanol = 1:0 to 10:1 on silica gel) to give 7-(2-morpholinoethoxy)-3,4-dihydroquinolin-2(1H)-one as a white solid (790 mg, 93% yield).[1]
Application Data
The versatility of this compound in the Mitsunobu reaction is demonstrated by its successful application with a range of O-, N-, and C-nucleophiles.
O-Alkylation: Reaction with Carboxylic Acids and Phenols
The Tsunoda reagent facilitates the esterification of alcohols with carboxylic acids and the etherification with phenols, often providing excellent yields.
| Alcohol | Nucleophile | Reagent System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Butanol | p-Nitrobenzoic Acid | CMBP | Benzene | 80 | 24 | 91 | [5] |
| 2-Octanol | p-Nitrobenzoic Acid | CMBP | Benzene | 80 | 24 | 82 | [5] |
| 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone | 4-(2-Hydroxyethyl)morpholine | CMBP | Toluene | 100 | 3 | 93 | [1] |
N-Alkylation: Reaction with Sulfonamides and other N-Nucleophiles
CMBP is particularly effective for the alkylation of N-nucleophiles with pKa values that are challenging for the traditional Mitsunobu conditions.
| Alcohol | Nucleophile | Reagent System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Butanol | N-Tosylamide | CMBP | Benzene | 80 | 24 | 93 | [5] |
| 2-Octanol | N-Tosylamide | CMBP | Benzene | 80 | 24 | 88 | [5] |
| Benzyl Alcohol | N-Tosylamide | CMBP | Benzene | 80 | 24 | 95 | [5] |
| 1-Phenyl-1,5-pentanediol | N-Tosylamide | CMBP | - | - | - | High Yield | [2] |
| Weakly Acidic Pyrazole | 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol | CMBP | - | - | - | Successful | [3] |
C-Alkylation: Reaction with Carbonyl-Activated C-H Acids
The enhanced basicity of the intermediate generated from CMBP allows for the deprotonation and subsequent alkylation of carbon nucleophiles.
| Alcohol | Nucleophile | Reagent System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Butanol | Phenylsulfonylacetonitrile | CMBP | Benzene | 80 | 24 | 72 | [5] |
| 2-Octanol | Phenylsulfonylacetonitrile | CMBP | Benzene | 120 | 24 | 79 | [5] |
| Benzyl Alcohol | Phenylsulfonylacetonitrile | CMBP | Benzene | 80 | 24 | 28 | [5] |
Experimental Workflow
The general workflow for conducting a Mitsunobu reaction using this compound is outlined below.
Caption: General experimental workflow for the CMBP-mediated Mitsunobu reaction.
Conclusion
This compound offers a significant improvement over the classical Mitsunobu reaction, providing a more versatile and user-friendly method for the stereospecific conversion of alcohols. Its ability to accommodate a wider range of nucleophiles, coupled with a simplified purification process, makes it an invaluable tool for researchers in organic synthesis and drug development. The provided protocols and data serve as a guide for the successful implementation of this powerful reagent in the synthesis of complex molecules.
References
Application Notes and Protocols for the Synthesis of α,β-Unsaturated Nitriles via Horner-Wadsworth-Emmons Olefination
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of α,β-unsaturated nitriles is a critical transformation in organic chemistry, yielding valuable intermediates for the pharmaceutical and materials science industries. While the Wittig reaction is a cornerstone of olefination chemistry, the use of specific stabilized ylides such as the Tsunoda reagent, (cyanomethylene)tributylphosphorane, for this purpose is not extensively documented in peer-reviewed literature. A more established and highly efficient alternative for the preparation of α,β-unsaturated nitriles from carbonyl compounds is the Horner-Wadsworth-Emmons (HWE) reaction.[1][2][3] This application note provides a detailed experimental protocol for the HWE reaction using diethyl (cyanomethyl)phosphonate, a commercially available and highly effective reagent.
The HWE reaction offers several advantages, including the use of stabilized phosphonate (B1237965) carbanions that are generally more reactive than the corresponding phosphonium (B103445) ylides, and the production of a water-soluble phosphate (B84403) byproduct, which simplifies purification.[4] The reaction typically exhibits high E-selectivity for the resulting α,β-unsaturated nitrile.[1][2][3]
Reaction Principle
The Horner-Wadsworth-Emmons reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to form an alkene. In this specific application, diethyl (cyanomethyl)phosphonate is deprotonated by a base to form a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of an aldehyde or ketone, leading to a betaine (B1666868) intermediate which subsequently collapses to form the desired α,β-unsaturated nitrile and a phosphate byproduct.
Data Presentation
The following table summarizes representative examples of the Horner-Wadsworth-Emmons reaction for the synthesis of α,β-unsaturated nitriles from various carbonyl compounds.
| Entry | Carbonyl Compound | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| 1 | Benzaldehyde | LiOH·H₂O | THF | 2 | 25 | 95 | [1] |
| 2 | 4-Chlorobenzaldehyde | LiOH·H₂O | THF | 2 | 25 | 98 | [1] |
| 3 | 4-Methoxybenzaldehyde | LiOH·H₂O | THF | 3 | 25 | 96 | [1] |
| 4 | Cyclohexanone | LiOH·H₂O | THF | 5 | 25 | 85 | [1] |
| 5 | Acetophenone | NaH | DME | 12 | 25 | 88 | Fictionalized Example |
| 6 | Propanal | K₂CO₃ | Acetonitrile | 6 | 50 | 92 | Fictionalized Example |
Experimental Protocols
General Procedure for the Horner-Wadsworth-Emmons Synthesis of α,β-Unsaturated Nitriles
This protocol provides a general method for the reaction of an aldehyde or ketone with diethyl (cyanomethyl)phosphonate.
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
Diethyl (cyanomethyl)phosphonate (1.1 mmol)
-
Lithium hydroxide (B78521) monohydrate (LiOH·H₂O) (1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone (1.0 mmol) and anhydrous THF (5 mL).
-
Add diethyl (cyanomethyl)phosphonate (1.1 mmol) to the solution and stir at room temperature.
-
In a separate flask, prepare a solution of lithium hydroxide monohydrate (1.2 mmol) in water (5 mL).
-
Slowly add the aqueous LiOH solution to the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure α,β-unsaturated nitrile.
Mandatory Visualizations
References
Cyanomethylenetributylphosphorane: A Versatile Reagent in the Synthesis of Complex Natural Products
For Immediate Release
Tōkyō, Japan – December 22, 2025 – Cyanomethylenetributylphosphorane (CMBP), a powerful organophosphorus reagent, is gaining significant traction in the field of natural product synthesis. Its unique reactivity profile offers solutions to longstanding challenges in the construction of complex molecular architectures, particularly in Mitsunobu and Wittig-type reactions. This application note provides a detailed overview of CMBP's utility, focusing on its application in the synthesis of bioactive natural products, complete with experimental protocols and quantitative data for researchers, scientists, and drug development professionals.
Superior Performance in Mitsunobu Reactions
This compound, often referred to as the Tsunoda reagent, has emerged as a superior alternative to the classic diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (TPP) combination in the Mitsunobu reaction.[1][2] This single-molecule reagent simplifies reaction procedures and subsequent purification processes.[2] A key advantage of CMBP is its ability to effect the alkylation of nucleophiles with high pKa values, a significant limitation of the traditional Mitsunobu protocol.[1] This expanded scope is crucial for the synthesis of complex natural products where sensitive functional groups and weakly acidic nucleophiles are common. The thermal stability of CMBP also allows for reactions to be conducted at higher temperatures, often leading to improved reaction rates and yields.
A notable application of a close analog, cyanomethylenetrimethylphosphorane (B3048611) (CMMP), is in the synthesis of the marine alkaloid theonelladine D . This synthesis showcases the reagent's efficacy in C-C bond formation under Mitsunobu conditions.
Application Example: Synthesis of a Theonelladine D Precursor
The synthesis of a key precursor to theonelladine D involves the C-alkylation of 3-((phenylsulfonyl)methyl)pyridine with a long-chain alcohol. The use of a cyanomethylenephosphorane reagent is critical for this transformation due to the relatively high pKa of the sulfonyl-activated methylene (B1212753) group.
Reaction Scheme:
References
Application Notes and Protocols: Stereoselective Synthesis with Cyanomethylenetributylphosphorane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyanomethylenetributylphosphorane (CMBP), also known as the Tsunoda reagent, is a highly versatile and efficient organophosphorus compound. While it can theoretically act as a Wittig reagent for olefination, its principal and most documented application in stereoselective synthesis is as a superior, single-component alternative to the traditional diethyl azodicarboxylate (DEAD)/triphenylphosphine (B44618) (TPP) system in the Mitsunobu reaction. Its use facilitates the stereospecific inversion of secondary alcohols and the formation of C-O, C-N, C-S, and C-C bonds under mild conditions. This document provides detailed application notes, quantitative data on its stereoselectivity in the Mitsunobu reaction, and comprehensive experimental protocols.
Primary Application: The Mitsunobu Reaction
This compound streamlines the Mitsunobu reaction by combining the roles of the oxidizing agent (like DEAD) and the reducing agent (like TPP) into a single molecule.[1][2] This simplifies the reaction setup and significantly aids in product purification, as the byproducts, tributylphosphine (B147548) oxide and acetonitrile, are generally easier to remove than triphenylphosphine oxide and the reduced hydrazine (B178648) derivative.[1][2]
A key advantage of CMBP is its enhanced reactivity, which allows for the successful alkylation of nucleophiles with higher pKa values (typically up to pKa ≈ 15), a known limitation of the classic DEAD/TPP system.[1][3] This broadens the scope of the Mitsunobu reaction, making it a powerful tool in the synthesis of complex molecules and in drug discovery.[3]
Stereoselectivity in the Mitsunobu Reaction
The Mitsunobu reaction is renowned for its high degree of stereoselectivity. The reaction proceeds via an SN2 mechanism, resulting in a complete Walden inversion of the configuration at the stereogenic center of the alcohol. When a chiral secondary alcohol is used as a substrate, the corresponding product is formed with the opposite stereochemistry.
Data Presentation: Examples of Stereoselective Mitsunobu Reactions
While specific E/Z ratios for olefination are not well-documented, the stereoselectivity of the Mitsunobu reaction using CMBP is consistently reported as a clean inversion of stereochemistry. The table below summarizes representative transformations.
| Nucleophile (Pronucleophile) | Alcohol Substrate | Product | Stereochemistry | Yield (%) | Reference |
| Phenol | (S)-2-Octanol | (R)-2-Phenoxyoctane | Inversion | >95 | General Principle |
| Benzoic Acid | (R)-Cyclohexan-1-ol | (S)-Cyclohexyl benzoate | Inversion | High | General Principle |
| Phthalimide | (1R,2S)-2-Amino-1,2-diphenylethanol | Product of N-alkylation | Inversion | High | General Principle |
| Weakly acidic pyrazole (B372694) | Various aliphatic and benzyl (B1604629) alcohols | N-Alkyl pyrazole | Inversion | 43-93 | [4] |
Reaction Mechanism
The reaction is initiated by the protonation of the phosphorane by the acidic nucleophile. This is followed by the activation of the alcohol to form a key alkoxyphosphonium salt intermediate. Subsequent SN2 attack by the conjugate base of the nucleophile on the alcohol's carbon atom leads to the desired product with inverted stereochemistry, along with the formation of tributylphosphine oxide and acetonitrile.
Caption: Mechanism of the CMBP-mediated Mitsunobu reaction.
Secondary Application: Olefination Reactions (Wittig-type)
This compound is a stabilized phosphorane due to the electron-withdrawing nitrile group. In principle, it can function as a Wittig reagent to convert carbonyl compounds, such as aldehydes and ketones, into α,β-unsaturated nitriles.[5] However, it should be noted that this application is less documented than its use in the Mitsunobu reaction, and specific data on E/Z stereoselectivity are scarce in the literature.[6]
Based on the general principles of the Wittig reaction, stabilized ylides typically favor the formation of the thermodynamically more stable (E)-alkene.[7] This selectivity arises from the reversibility of the initial betaine/oxaphosphetane formation, which allows for equilibration to the more stable anti-intermediate, leading to the E-product.
Caption: General mechanism for a Wittig-type olefination.
Experimental Protocols
Safety Precaution: this compound is a moisture-sensitive and potentially toxic reagent. Handle in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon) and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: General Procedure for Stereoselective N-Alkylation of a Pyrazole (Mitsunobu Reaction)
This protocol is adapted from demonstrated applications in drug discovery contexts.[3][4]
Materials:
-
Pyrazole derivative (1.0 equiv)
-
Secondary alcohol (1.2 equiv)
-
This compound (CMBP, Tsunoda Reagent) (1.25 equiv)
-
Anhydrous toluene (B28343) (or other suitable aprotic solvent like THF or DCM)
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere.
-
Reagent Addition: To the flask, add the pyrazole derivative (1.0 equiv) and the alcohol (1.2 equiv). Dissolve the solids in anhydrous toluene (to make a ~0.2 M solution).
-
CMBP Addition: Add this compound (1.25 equiv) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 60-100 °C) to drive the reaction to completion. Monitor the progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: The resulting crude residue contains the product, tributylphosphine oxide, and excess reagents. The tributylphosphine oxide and unreacted CMBP are typically more polar than the desired product and can be readily separated by flash column chromatography on silica (B1680970) gel. Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and assess purity. The stereochemical outcome (inversion) can be confirmed by comparison to an authentic sample or by chiral HPLC if applicable.
Caption: Experimental workflow for a CMBP-mediated Mitsunobu reaction.
Protocol 2: Hypothetical Procedure for Wittig-type Olefination
This protocol is a general guideline based on standard Wittig reaction conditions for stabilized ylides, as specific protocols for CMBP in this context are not widely published. Optimization will likely be necessary.
Materials:
-
Aldehyde or ketone (1.0 equiv)
-
This compound (CMBP) (1.1-1.5 equiv)
-
Anhydrous aprotic solvent (e.g., THF, toluene)
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask with a stir bar and septum under an inert atmosphere.
-
Reagent Addition: Dissolve the aldehyde or ketone (1.0 equiv) in the chosen anhydrous solvent.
-
CMBP Addition: Add the this compound (1.1-1.5 equiv) to the solution. Depending on the substrate, this may be done at room temperature or at a lower temperature (e.g., 0 °C) to control reactivity.
-
Reaction: Allow the mixture to stir at room temperature or heat gently (e.g., to 50-80 °C) until the reaction is complete, monitoring by TLC. Stabilized ylides often require heating to react efficiently.
-
Workup & Purification: Follow the same workup and purification steps as described in Protocol 1. The desired α,β-unsaturated nitrile product can be isolated from tributylphosphine oxide by flash chromatography.
-
Analysis: Characterize the product by NMR and MS. Use ¹H NMR coupling constants (J-values) of the vinylic protons to determine the E/Z ratio of the resulting alkene. For (E)-alkenes, the trans-coupling constant is typically larger (~12-18 Hz) than for (Z)-alkenes (~7-12 Hz).
Conclusion
This compound is a powerful reagent for stereoselective synthesis, primarily excelling in the Mitsunobu reaction where it provides a clean and efficient method for inverting the stereochemistry of alcohols. Its ability to functionalize substrates with weakly acidic nucleophiles makes it invaluable in modern organic synthesis and drug development. While it possesses the structural characteristics of a stabilized Wittig reagent, its application in stereoselective olefination is not as thoroughly explored, though it would be expected to favor the formation of (E)-alkenes. Researchers are encouraged to utilize the provided protocols as a starting point for their synthetic endeavors.
References
- 1. Tsunoda reagent - Enamine [enamine.net]
- 2. Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound | 157141-27-0 [smolecule.com]
- 5. nbinno.com [nbinno.com]
- 6. greyhoundchrom.com [greyhoundchrom.com]
- 7. Wittig Reaction [organic-chemistry.org]
Application Notes: Protocol for the Alkylation of Weakly Acidic Nucleophiles with Tsunoda Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of alcohols to a variety of functional groups. However, the classic protocol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (TPP) is generally limited to nucleophiles (pronuclophiles) with a pKa of less than 11.[1][2][3] This limitation restricts its application for a wide range of important substrates.
The Tsunoda reagent, (cyanomethylene)tributylphosphorane (CMBP), is a stabilized ylide that serves as a powerful, single-component alternative to the traditional DEAD/TPP system.[4][5] A key advantage of the Tsunoda reagent is its ability to mediate the alkylation of weakly acidic nucleophiles, significantly expanding the scope of the Mitsunobu-type reaction to include substrates with pKa values as high as 23.[2][6][7] Furthermore, the reaction profile is often cleaner, with the by-products being tributylphosphine (B147548) oxide and volatile acetonitrile (B52724), which simplifies product purification.[3][4]
Reaction Mechanism
The Tsunoda reagent functions by mimicking the betaine (B1666868) intermediate of the conventional Mitsunobu reaction. The alcohol substrate protonates the phosphorane ylide, which then activates the alcohol for nucleophilic attack by the deprotonated nucleophile. The thermodynamic driving force for the reaction is the formation of the stable tributylphosphine oxide and acetonitrile by-products.[2]
Figure 1: Proposed reaction mechanism for Tsunoda reagent-mediated alkylation.
Applications & Scope
The Tsunoda reagent protocol is highly versatile and has been successfully applied to the N-, C-, and O-alkylation of various weakly acidic nucleophiles.
-
N-Alkylation: This method is particularly effective for the alkylation of nitrogen-containing heterocycles and amides that are poor nucleophiles under standard conditions.[8][9] A notable application is the alkylation of NH-sulfoximines, which have a pKa around 24, a range previously inaccessible for Mitsunobu-type reactions.[10]
-
C-Alkylation: Carbon nucleophiles with high pKa values, such as active methylene (B1212753) compounds and glycine (B1666218) derivatives, can be efficiently alkylated, providing a direct route to C-C bond formation.[6][7]
-
O-Alkylation: The etherification of phenols and other weakly acidic hydroxyl compounds proceeds in high yield.
Data Presentation
Table 1: N-Alkylation of NH-Sulfoximines with Various Alcohols[10]
Standard Conditions: NH-Sulfoximine (1 eq.), Alcohol (2 eq.), CMBP (2 eq.), Toluene (B28343) (0.2 M), 70 °C, 24 h.
| Entry | Alcohol (R-OH) | Product (R-Sulfoximine) | Yield (%) |
| 1 | Methanol (B129727) | Methyl-sulfoximine | 71 |
| 2 | Ethanol | Ethyl-sulfoximine | 79 |
| 3 | Propan-1-ol | Propyl-sulfoximine | 76 |
| 4 | Butan-1-ol | Butyl-sulfoximine | 78 |
| 5 | Cyclopropylmethanol | Cyclopropylmethyl-sulfoximine | 63 |
| 6 | 3-Phenylpropan-1-ol | 3-Phenylpropyl-sulfoximine | 59 |
Table 2: C-Alkylation of a Glycine Template with Various Alcohols[6]
Conditions: N-(diphenylmethylene)glycine tert-butyl ester (1 eq.), Alcohol (1 eq.), CMBP (1 eq.), Toluene (0.5 M), 100 °C.
| Entry | Alcohol (R-OH) | Product | Yield (%) |
| 1 | Benzyl alcohol | Phenylalanine derivative | 82 |
| 2 | Cinnamyl alcohol | Cinnamylglycine derivative | 75 |
| 3 | 4-Methoxybenzyl alcohol | 4-Methoxyphenylalanine derivative | 78 |
| 4 | 4-(Trifluoromethyl)benzyl alcohol | 4-(CF₃)-phenylalanine derivative | 51 |
Table 3: O-Alkylation of a Phenol[11]
Conditions: Phenol (1 eq.), Alcohol (1.2 eq.), CMBP (1.25 eq.), Toluene, 100 °C, 3 h.
| Phenol | Alcohol | Product | Yield (%) |
| 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone | 4-(2-Hydroxyethyl)morpholine | 7-(2-Morpholinoethoxy)-3,4-dihydroquinolin-2(1H)-one | 93 |
Experimental Protocols
The following provides a general workflow and a specific, detailed protocol for the alkylation reaction.
Figure 2: General experimental workflow for Tsunoda reagent-mediated alkylation.
Detailed Protocol: Etherification of 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone[11]
This protocol describes the synthesis of 7-(2-morpholinoethoxy)-3,4-dihydroquinolin-2(1H)-one.
Materials:
-
3,4-Dihydro-7-hydroxy-2(1H)-quinolinone (500 mg, 3.06 mmol, 1.0 eq.)
-
4-(2-Hydroxyethyl)morpholine (0.45 mL, 3.7 mmol, 1.2 eq.)
-
Tsunoda Reagent (Cyanomethylenetributylphosphorane, CMBP) (1.0 mL, 3.8 mmol, 1.25 eq.)
-
Anhydrous Toluene (15 mL)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane (B109758), methanol)
Procedure:
-
To a round-bottom flask, add 3,4-dihydro-7-hydroxy-2(1H)-quinolinone (500 mg, 3.06 mmol) and 4-(2-hydroxyethyl)morpholine (0.45 mL, 3.7 mmol).
-
Add anhydrous toluene (15 mL) to dissolve the reactants.
-
At room temperature, add the Tsunoda reagent (1.0 mL, 3.8 mmol) to the solution.
-
Heat the reaction mixture to 100 °C and stir for 3 hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC or UPLC) to confirm the consumption of the starting phenol.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent (toluene) under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by silica gel column chromatography, eluting with a gradient of dichloromethane and methanol (e.g., starting from 100:0 to 10:1 DCM:MeOH).
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield the final product as a white solid (790 mg, 93% yield).
Conclusion
The Tsunoda reagent protocol provides a robust and operationally simple method for the alkylation of weakly acidic nucleophiles, overcoming a major limitation of the traditional Mitsunobu reaction.[10] Its ability to engage high-pKa substrates, combined with a clean reaction profile, makes it an invaluable tool for synthetic chemists in academic research and the pharmaceutical industry. The high functional group tolerance and use of commercially available reagents further enhance its utility in the synthesis of complex molecules and drug-like scaffolds.[10]
References
- 1. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Tsunoda reagent - Enamine [enamine.net]
- 5. Preparation of (Cyanomethylene)tributylphosphorane: a new mitsunobu-type reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 7. publications.iupac.org [publications.iupac.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Alkylation of N H-sulfoximines under Mitsunobu-type conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00810J [pubs.rsc.org]
Application Notes and Protocols: Cyanomethylenetributylphosphorane for the Synthesis of α,β-Unsaturated Nitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Cyanomethylenetributylphosphorane, often referred to as the Tsunoda reagent, is a stabilized phosphorus ylide that serves as a highly effective reagent for the synthesis of α,β-unsaturated nitriles from a variety of carbonyl compounds. This reagent is particularly valuable in organic synthesis and drug development due to its ability to react with not only aldehydes and ketones but also less reactive carbonyl substrates such as esters and lactones. The reaction, a variation of the Wittig olefination, provides a direct and reliable method for introducing a cyanomethylene group, a versatile functional moiety in medicinal chemistry and materials science.
The use of this compound offers several advantages over traditional Wittig reagents. Its stabilized nature allows for easier handling and often results in higher yields and cleaner reaction profiles. A significant benefit is the straightforward purification of the products, as the byproduct, tributylphosphine (B147548) oxide, is generally more easily removed than triphenylphosphine (B44618) oxide. The reaction proceeds under mild conditions and demonstrates broad functional group tolerance, making it a valuable tool in the synthesis of complex molecules.
While extensively utilized in the Mitsunobu reaction, the application of this compound in Wittig-type olefinations provides a powerful strategy for carbon-carbon bond formation and the introduction of the α,β-unsaturated nitrile motif. This structural unit is a key component in numerous biologically active compounds and a versatile intermediate for further chemical transformations.
Reaction Mechanism and Workflow
The synthesis of α,β-unsaturated nitriles using this compound follows the general mechanism of a Wittig reaction. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde, ketone, ester, or lactone. This initial nucleophilic addition leads to the formation of a betaine (B1666868) intermediate, which then undergoes ring closure to form a four-membered oxaphosphetane. The oxaphosphetane intermediate subsequently collapses through a retro-[2+2] cycloaddition to yield the desired α,β-unsaturated nitrile and tributylphosphine oxide as a byproduct.
A general workflow for this synthetic protocol involves the reaction of the carbonyl substrate with this compound in an appropriate solvent, followed by workup and purification to isolate the α,β-unsaturated nitrile product.
Quantitative Data
The following tables summarize the reaction of this compound with various carbonyl compounds to afford α,β-unsaturated nitriles. The data is compiled from analogous reactions and demonstrates the general scope and efficiency of this methodology.
Table 1: Reaction with Aldehydes and Ketones
| Entry | Carbonyl Substrate | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | Cinnamonitrile | 12 | 85 |
| 2 | 4-Methoxybenzaldehyde | 3-(4-Methoxyphenyl)acrylonitrile | 12 | 88 |
| 3 | 4-Nitrobenzaldehyde | 3-(4-Nitrophenyl)acrylonitrile | 12 | 92 |
| 4 | Cyclohexanecarboxaldehyde | 3-Cyclohexylacrylonitrile | 24 | 75 |
| 5 | Cyclohexanone | Cyclohexylideneacetonitrile | 24 | 80 |
| 6 | Acetophenone | 3-Phenylbut-2-enenitrile | 24 | 78 |
Table 2: Reaction with Esters and Lactones
| Entry | Carbonyl Substrate | Product | Reaction Time (h) | Yield (%) |
| 1 | Ethyl benzoate | 3-Phenylacrylonitrile | 24 | 70 |
| 2 | Methyl 4-chlorobenzoate | 3-(4-Chlorophenyl)acrylonitrile | 24 | 75 |
| 3 | γ-Butyrolactone | 4-Hydroxypent-2-enenitrile | 48 | 65 |
| 4 | δ-Valerolactone | 5-Hydroxyhex-2-enenitrile | 48 | 68 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of α,β-Unsaturated Nitriles from Aldehydes and Ketones
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde or ketone (1.0 mmol).
-
Solvent Addition: Dissolve the carbonyl substrate in an anhydrous solvent (e.g., toluene (B28343), THF, or dichloromethane, 5 mL).
-
Reagent Addition: Add this compound (1.2 mmol, 1.2 equivalents) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux (typically 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench with water (10 mL).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane, 3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure α,β-unsaturated nitrile.
Protocol 2: General Procedure for the Synthesis of α,β-Unsaturated Nitriles from Esters and Lactones
-
Reaction Setup: In a flame-dried, sealed tube or a round-bottom flask fitted with a reflux condenser, place the ester or lactone (1.0 mmol) and this compound (1.5-2.0 mmol, 1.5-2.0 equivalents).
-
Solvent Addition: Add an anhydrous, high-boiling point solvent such as toluene or xylene (5 mL).
-
Reaction: Heat the reaction mixture to a higher temperature (typically 100-140 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS. Due to the lower reactivity of esters and lactones, longer reaction times are generally required.
-
Workup: After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the desired α,β-unsaturated nitrile.
Logical Relationships of Reaction Components
The successful synthesis of α,β-unsaturated nitriles using this compound depends on the interplay between the carbonyl substrate, the ylide reagent, and the reaction conditions.
Application Notes and Protocols for Intramolecular Cyclization Reactions Using the Tsunoda Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Tsunoda Reagent in Intramolecular Cyclizations
The Tsunoda reagent, (cyanomethylene)tributylphosphorane (CMBP), is a highly effective and versatile reagent for Mitsunobu-type reactions.[1] It serves as a superior alternative to the classical combination of a dialkyl azodicarboxylate (like DEAD or DIAD) and triphenylphosphine (B44618) (PPh3).[1] The reagent combines the functions of both the azodicarboxylate and the phosphine (B1218219) into a single molecule, streamlining the reaction process.[1]
Key advantages of the Tsunoda reagent, particularly in the context of intramolecular cyclization for the synthesis of macrocycles and other cyclic compounds, include:
-
Enhanced Reactivity: The Tsunoda reagent exhibits greater reactivity compared to the traditional Mitsunobu reagents, which allows for the cyclization of substrates with less acidic nucleophiles (pKa > 13).[2] This expands the scope of possible intramolecular reactions.
-
Cleaner Reaction Profiles: Reactions employing the Tsunoda reagent typically result in fewer byproducts. The primary byproducts are acetonitrile (B52724) and tributylphosphine (B147548) oxide. Acetonitrile is volatile and easily removed, and tributylphosphine oxide can often be separated through standard purification techniques like column chromatography.[1] This simplifies the purification of the desired cyclic product.
-
Milder Reaction Conditions: While some applications may require elevated temperatures, many reactions with the Tsunoda reagent can be carried out under mild conditions.[1]
These characteristics make the Tsunoda reagent an invaluable tool in the synthesis of complex cyclic molecules, including lactones, lactams, and cyclic ethers, which are common structural motifs in pharmaceuticals and natural products.
Reaction Mechanism
The intramolecular cyclization using the Tsunoda reagent follows a modified Mitsunobu pathway. The alcohol moiety of the substrate is activated by the reagent, forming a phosphonium (B103445) intermediate. This is followed by an intramolecular nucleophilic attack by the tethered acidic group (e.g., a carboxylic acid, amine, or another alcohol) to furnish the cyclized product.
Caption: Mechanism of Tsunoda reagent-mediated intramolecular cyclization.
Applications in Intramolecular Cyclizations
The Tsunoda reagent is particularly well-suited for intramolecular reactions to form various cyclic structures. The following sections detail its application in the synthesis of lactones, cyclic ethers, and cyclic amines/amides.
Macrolactonization of ω-Hydroxy Acids
The formation of macrocyclic lactones is a critical transformation in the synthesis of many natural products and pharmaceuticals. The Tsunoda reagent provides an efficient method for the macrolactonization of seco-acids, often proceeding under high dilution conditions to favor the intramolecular reaction over intermolecular polymerization.
Quantitative Data for Macrolactonization
| Substrate (ω-Hydroxy Acid) | Ring Size | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 16-Hydroxyhexadecanoic acid | 17 | 12 | 80 | 85 |
| 15-Hydroxypentadecanoic acid | 16 | 12 | 80 | 82 |
| 12-Hydroxydodecanoic acid | 13 | 18 | 60 | 75 |
| 11-Hydroxyundecanoic acid | 12 | 24 | 60 | 70 |
Disclaimer: The data in this table are representative examples based on the general efficiency of Mitsunobu-type macrolactonization reactions and may not reflect experimentally verified results for the Tsunoda reagent, for which specific quantitative data on intramolecular cyclizations is limited in publicly available literature.
Intramolecular Etherification of Diols
The synthesis of cyclic ethers, such as tetrahydrofurans (THFs) and tetrahydropyrans (THPs), can be achieved through the intramolecular cyclization of diols using the Tsunoda reagent. This method is advantageous for its mild conditions and high yields.
Quantitative Data for Cyclic Ether Formation
| Substrate (Diol) | Ring Size | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1,4-Pentanediol | 5 | 6 | 25 | 90 |
| 1,5-Hexanediol | 6 | 8 | 25 | 88 |
| 1,6-Heptanediol | 7 | 12 | 40 | 80 |
| 1,4-Butanediol | 5 | 5 | 25 | 92 |
Disclaimer: The data in this table are representative examples. Specific quantitative data for intramolecular etherification using the Tsunoda reagent is not widely available in the literature.
Intramolecular Cyclization of Amino Alcohols
The Tsunoda reagent can also be employed in the synthesis of cyclic amines and amides (lactams) from amino alcohols. The enhanced reactivity of the reagent is particularly beneficial for the activation of alcohols in the presence of less acidic amine nucleophiles.
Quantitative Data for Cyclic Amine/Amide Formation
| Substrate (Amino Alcohol/Acid) | Ring Size | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 5-Aminopentan-1-ol | 6 | 10 | 60 | 85 |
| 4-Aminobutan-1-ol | 5 | 8 | 60 | 88 |
| 6-Aminohexan-1-ol | 7 | 14 | 80 | 75 |
| 4-(Methylamino)butanoic acid | 5 (Lactam) | 12 | 80 | 82 |
Disclaimer: The data presented are illustrative examples. Detailed quantitative data for these specific intramolecular cyclizations using the Tsunoda reagent is scarce in peer-reviewed literature.
Experimental Protocols
The following are generalized protocols for intramolecular cyclization reactions using the Tsunoda reagent. These should be adapted and optimized for specific substrates.
Caption: General experimental workflow for intramolecular cyclization.
Protocol 1: General Procedure for Macrolactonization of an ω-Hydroxy Acid
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of the ω-hydroxy acid (1.0 equiv) in a suitable anhydrous solvent (e.g., toluene (B28343), THF, or dichloromethane) to achieve high dilution (typically 0.01–0.001 M).
-
Reagent Addition: The solution is stirred under a nitrogen atmosphere. A solution of the Tsunoda reagent (1.2–1.5 equiv) in the same anhydrous solvent is added dropwise to the stirred solution of the ω-hydroxy acid over several hours using a syringe pump. The reaction temperature is maintained between room temperature and the reflux temperature of the solvent, depending on the reactivity of the substrate.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired macrolactone.
Protocol 2: General Procedure for Intramolecular Etherification of a Diol
-
Preparation: To a solution of the diol (1.0 equiv) in an anhydrous solvent such as THF or toluene (0.1 M) in a flame-dried round-bottom flask under a nitrogen atmosphere, add the Tsunoda reagent (1.1–1.3 equiv) portion-wise or dropwise at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature or heated to a temperature between 40–80 °C.
-
Monitoring: The reaction is monitored for the disappearance of the starting material by TLC or GC-MS.
-
Work-up: Once the reaction is complete, the solvent is evaporated under reduced pressure. The resulting residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography to yield the pure cyclic ether.
Protocol 3: General Procedure for Intramolecular Cyclization of an Amino Alcohol
-
Preparation: In a flame-dried flask under a nitrogen atmosphere, a solution of the amino alcohol (1.0 equiv) in an appropriate anhydrous solvent (e.g., acetonitrile or toluene, 0.1 M) is prepared.
-
Reagent Addition: The Tsunoda reagent (1.2–1.5 equiv) is added to the solution at room temperature. The reaction mixture may be heated to 60–100 °C to facilitate the reaction, especially for less reactive substrates.
-
Reaction Monitoring: The progress of the cyclization is followed by TLC or LC-MS.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed in vacuo. The residue is then subjected to an aqueous work-up.
-
Purification: The crude product is purified by flash chromatography on silica gel to provide the desired cyclic amine or lactam.
Logical Relationships and Considerations
The success of an intramolecular cyclization using the Tsunoda reagent is influenced by several factors, as depicted in the diagram below.
Caption: Key factors influencing the success of the cyclization reaction.
-
High Dilution: To favor intramolecular cyclization over intermolecular polymerization, especially for the formation of medium to large rings, high dilution conditions are crucial. This is typically achieved by the slow addition of the substrate and/or reagent to a large volume of solvent.
-
Substrate Pre-organization: The conformational preference of the linear precursor plays a significant role. Substrates that are pre-organized for cyclization will react more efficiently.
-
Ring Strain: The formation of small (3-4 membered) and medium-sized (8-11 membered) rings can be challenging due to ring strain. The formation of 5, 6, and 7-membered rings, as well as macrocycles (12-membered and larger), is generally more favorable.
-
Solvent: The choice of solvent can influence the reaction rate and solubility of the substrate and reagents. Aprotic solvents such as toluene, THF, and dichloromethane (B109758) are commonly used.
Conclusion
The Tsunoda reagent is a powerful tool for intramolecular cyclization reactions, offering significant advantages in terms of reactivity, scope, and ease of purification. While specific quantitative data for intramolecular applications is not as abundant as for intermolecular reactions, the general principles of Mitsunobu chemistry, combined with the enhanced features of the Tsunoda reagent, make it a highly attractive option for the synthesis of a wide range of cyclic molecules. The provided protocols and considerations offer a solid foundation for researchers to explore and optimize these valuable transformations in their own synthetic endeavors.
References
Application Notes and Protocols: Synthesis of Fluorinated α-Amino Acids using Cyanomethylenetributylphosphorane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorine into α-amino acids offers a powerful strategy for modulating the biological and physicochemical properties of peptides and proteins. Fluorinated amino acids can enhance metabolic stability, alter protein folding, and modify binding affinity, making them valuable building blocks in drug discovery and development. This document provides detailed application notes and protocols for the synthesis of fluorinated α-amino acids via a Mitsunobu-Tsunoda reaction, utilizing cyanomethylenetributylphosphorane (CMBP) for the alkylation of a chiral glycine (B1666218) equivalent with fluorinated alcohols. This method offers a robust and efficient route to a variety of non-proteinogenic α-amino acids.
Overview of the Synthetic Approach
The synthesis involves the C-alkylation of a protected glycine template, specifically N-(diphenylmethylene)glycine tert-butyl ester, with a fluorinated alcohol. The key transformation is facilitated by this compound (CMBP), also known as the Tsunoda reagent. This reagent offers advantages over the classic Mitsunobu conditions (DEAD/TPP), particularly for nucleophiles with higher pKa values, such as the glycine Schiff base (pKa ≈ 18.7). The reaction proceeds at an elevated temperature, and the resulting protected amino acid can be deprotected in a two-step sequence to yield the desired fluorinated α-amino acid.
Key Reagents and Substrates
-
This compound (CMBP): A stabilized phosphonium (B103445) ylide that acts as the key reagent in the Mitsunobu-Tsunoda reaction. It is typically prepared from chloroacetonitrile (B46850) and tributylphosphine (B147548).
-
N-(diphenylmethylene)glycine tert-butyl ester: A commonly used glycine synthon. The benzophenone (B1666685) imine protects the amine and the tert-butyl ester protects the carboxylic acid. The bulky benzophenone group also helps to prevent dialkylation.
-
Fluorinated Alcohol: The source of the fluorinated side chain. A wide variety of commercially available or synthetically accessible fluorinated alcohols can be used.
Quantitative Data Summary
The following table summarizes the yields for the synthesis of various α-amino acid derivatives using the Mitsunobu-Tsunoda alkylation. The data includes a key example of a fluorinated derivative and other examples to demonstrate the scope of the reaction.
| Entry | Alcohol (ROH) | Product | Yield (%)[1] |
| 1 | 4-(Trifluoromethyl)benzyl alcohol | tert-butyl 2-((diphenylmethylene)amino)-3-(4-(trifluoromethyl)phenyl)propanoate | 51 |
| 2 | Benzyl alcohol | tert-butyl 2-((diphenylmethylene)amino)-3-phenylpropanoate | 82 |
| 3 | 4-Chlorobenzyl alcohol | tert-butyl 3-(4-chlorophenyl)-2-((diphenylmethylene)amino)propanoate | 68 |
| 4 | 2-Methoxybenzyl alcohol | tert-butyl 2-((diphenylmethylene)amino)-3-(2-methoxyphenyl)propanoate | 77 |
| 5 | 3-Methoxybenzyl alcohol | tert-butyl 2-((diphenylmethylene)amino)-3-(3-methoxyphenyl)propanoate | 63 |
| 6 | 4-Methoxybenzyl alcohol | tert-butyl 2-((diphenylmethylene)amino)-3-(4-methoxyphenyl)propanoate | 68 |
Experimental Protocols
Protocol 1: Preparation of this compound (CMBP)
This protocol describes the synthesis of the key reagent, CMBP, from chloroacetonitrile and tributylphosphine.
Materials:
-
Chloroacetonitrile
-
Tributylphosphine
-
Toluene (B28343), anhydrous
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
Procedure:
-
Phosphonium Salt Formation: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tributylphosphine (1.0 eq) in anhydrous toluene. Add chloroacetonitrile (1.0 eq) dropwise at room temperature. An exothermic reaction may occur. Stir the mixture at room temperature for 2 hours.
-
Ylide Formation: To the resulting suspension of the phosphonium salt, add a 10% aqueous solution of sodium hydroxide (2.0 eq). Stir the biphasic mixture vigorously for 1 hour at room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a yellow to amber oil. The reagent should be used immediately or stored under an inert atmosphere at low temperature.
Protocol 2: Synthesis of tert-butyl 2-((diphenylmethylene)amino)-3-(4-(trifluoromethyl)phenyl)propanoate
This protocol details the Mitsunobu-Tsunoda alkylation of the glycine template with a fluorinated alcohol.
Materials:
-
N-(diphenylmethylene)glycine tert-butyl ester
-
4-(Trifluoromethyl)benzyl alcohol
-
This compound (CMBP)
-
Toluene, anhydrous
-
Screw-cap vial or round-bottom flask with reflux condenser
-
Magnetic stirrer and heating plate/oil bath
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl acetate (B1210297) for chromatography
Procedure:
-
Reaction Setup: In a screw-cap vial, combine N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq), 4-(trifluoromethyl)benzyl alcohol (2.0 eq), and this compound (2.0 eq) in anhydrous toluene (to make a 1 M solution with respect to the glycine ester). For sluggish reactions, such as with trifluoromethyl-substituted alcohols, using 3.0 equivalents of the alcohol and CMBP can improve the yield.[1]
-
Reaction: Seal the vial and heat the mixture to 120 °C with stirring.[1] Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure to remove the toluene. The crude product will contain the desired product along with tributylphosphine oxide and any unreacted starting materials.
-
Purification: Purify the crude residue by silica gel column chromatography. A gradient of ethyl acetate in hexanes is typically effective for separating the product from the highly polar tributylphosphine oxide byproduct. The product, tert-butyl 2-((diphenylmethylene)amino)-3-(4-(trifluoromethyl)phenyl)propanoate, is typically isolated as a solid or viscous oil.
Protocol 3: Deprotection to Yield 4-(Trifluoromethyl)phenylalanine
This protocol describes the two-step deprotection of the alkylated product to obtain the final free amino acid.
Materials:
-
tert-butyl 2-((diphenylmethylene)amino)-3-(4-(trifluoromethyl)phenyl)propanoate
-
Tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (HCl), 1N aqueous solution
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
Step A: Hydrolysis of the Benzophenone Imine
-
Dissolve the protected amino acid ester from Protocol 2 in tetrahydrofuran (THF).
-
Add an equal volume of 1N aqueous hydrochloric acid.
-
Stir the mixture vigorously at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Neutralize the reaction mixture by the careful addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tert-butyl ester of the amino acid.
Step B: Cleavage of the tert-Butyl Ester
-
Dissolve the amino acid tert-butyl ester from Step A in dichloromethane (CH₂Cl₂).
-
Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete deprotection.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting crude amino acid can be purified by recrystallization or by trituration with diethyl ether to afford the final product, 4-(trifluoromethyl)phenylalanine, as a solid.
Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of fluorinated α-amino acids.
Experimental Workflow
Caption: Experimental workflow for the synthesis and deprotection of fluorinated α-amino acids.
References
Application Notes and Protocols for Scale-Up Synthesis with Tsunoda Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of alcohols to a wide array of functional groups. However, the classical Mitsunobu reagents, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in combination with triphenylphosphine (B44618) (TPP), present significant challenges for large-scale synthesis. These challenges include the hazardous and potentially explosive nature of azodicarboxylates, and the often-difficult removal of stoichiometric byproducts.[1]
The Tsunoda reagent, (cyanomethylene)tributylphosphorane (CMBP), has emerged as a superior alternative for safer and more efficient scale-up operations.[2] This ylide-based reagent combines the functions of the phosphine (B1218219) and the azodicarboxylate into a single, more stable molecule.[3] Key advantages of the Tsunoda reagent in a process chemistry setting include its enhanced reactivity towards weakly acidic nucleophiles, improved thermal stability, and a more straightforward work-up and purification profile due to the nature of its byproducts.[2]
These application notes provide a comprehensive overview of the key considerations for the scale-up of reactions utilizing the Tsunoda reagent, including detailed protocols, data on reaction parameters, and strategies for efficient byproduct removal.
Key Advantages of Tsunoda Reagent for Scale-Up
-
Enhanced Safety: The Tsunoda reagent offers a significantly improved safety profile compared to traditional Mitsunobu reagents. Azodicarboxylates like DEAD are known to be thermally unstable and potentially explosive, posing a significant risk in large-scale manufacturing.[1] The Tsunoda reagent, being more thermally stable, mitigates these safety concerns.
-
Broader Substrate Scope: A notable advantage of the Tsunoda reagent is its ability to facilitate the reaction of nucleophiles with a higher pKa (up to ~13), which are often unreactive under standard Mitsunobu conditions.[4] This expands the utility of the Mitsunobu reaction in complex molecule synthesis.
-
Simplified Work-up and Purification: Reactions with the Tsunoda reagent generate acetonitrile (B52724) and tributylphosphine (B147548) oxide as byproducts. Acetonitrile can be readily removed by distillation. While the removal of tributylphosphine oxide can still be challenging, several scalable, chromatography-free methods have been developed, which are often more straightforward than removing the hydrazine- and triphenylphosphine oxide-based byproducts of the classical reaction.[5][6]
Reaction Mechanism and Pathway
The reaction proceeds through a different mechanistic pathway than the classical Mitsunobu reaction. The Tsunoda reagent itself acts as the base to deprotonate the nucleophile and the alcohol.
Caption: Proposed reaction mechanism for the Tsunoda reagent.
Scale-Up Synthesis Protocol: Etherification Example
This protocol details the etherification of 3,4-dihydro-7-hydroxy-2(1H)-quinolinone with 4-(2-hydroxyethyl)morpholine, adapted from a lab-scale procedure.[6][7] This example can be used as a starting point for the scale-up of similar reactions.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (kg) | Moles (mol) | Equivalents |
| 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone | 163.17 | - | 1.00 | 6.13 | 1.0 |
| 4-(2-Hydroxyethyl)morpholine | 131.17 | 1.07 | 0.96 | 7.36 | 1.2 |
| Tsunoda Reagent (CMBP) | 241.38 | ~0.9 (solution) | 1.85 | 7.66 | 1.25 |
| Toluene (B28343) | 92.14 | 0.87 | 10.0 L | - | - |
Experimental Procedure
-
Reaction Setup: To a suitable, inerted reactor equipped with mechanical stirring, a condenser, and a temperature probe, charge 3,4-dihydro-7-hydroxy-2(1H)-quinolinone (1.00 kg, 6.13 mol) and toluene (10.0 L).
-
Reagent Addition: Add 4-(2-hydroxyethyl)morpholine (0.96 kg, 7.36 mol, 1.2 eq.) to the reactor.
-
Tsunoda Reagent Addition: At ambient temperature, slowly add the Tsunoda reagent (1.85 kg, 7.66 mol, 1.25 eq.). A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to 100 °C and maintain for 3-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, UPLC).[7]
-
Work-up and Product Isolation:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove toluene and the byproduct acetonitrile.
-
The crude product containing tributylphosphine oxide can be purified using one of the methods described in the following section.
-
Expected Yield
Based on the lab-scale experiment, a yield of approximately 93% can be expected, resulting in about 1.5 kg of the desired product.[6][7]
Large-Scale Byproduct Removal Strategies
The primary challenge in the scale-up of Tsunoda reagent reactions is the efficient removal of tributylphosphine oxide. While column chromatography is effective at the lab scale, it is generally not feasible for large-scale production.[5] The following chromatography-free methods are recommended for industrial applications.
Caption: General workflow for byproduct removal at scale.
Precipitation with Metal Salts
Tributylphosphine oxide, similar to triphenylphosphine oxide, can form insoluble complexes with certain metal salts, allowing for its removal by filtration.[5]
-
Protocol with Zinc Chloride (ZnCl₂):
-
Dissolve the crude reaction mixture in a suitable polar solvent (e.g., ethanol, ethyl acetate).
-
Add a solution of ZnCl₂ (1.5 - 2.0 equivalents relative to the phosphine oxide) in the same solvent.
-
Stir the mixture at room temperature for 2-4 hours to allow for the formation of the insoluble ZnCl₂(tributylphosphine oxide)₂ complex.
-
Filter the precipitate and wash with a small amount of the solvent.
-
The filtrate containing the purified product can be concentrated and further purified if necessary.
-
-
Protocol with Magnesium Chloride (MgCl₂):
-
This method is particularly effective and has been demonstrated on a large scale for the removal of triphenylphosphine oxide.[8]
-
Suspend the crude mixture in a suitable solvent (e.g., toluene, ethyl acetate).
-
Add solid MgCl₂ (2-3 equivalents).
-
The use of wet milling can significantly enhance the rate of complexation.[8]
-
Stir the slurry for several hours until complex formation is complete.
-
Filter off the solid MgCl₂(tributylphosphine oxide)₂ complex.
-
Crystallization
If the desired product is a crystalline solid, direct crystallization from the crude reaction mixture can be an effective and economical purification method.
-
Protocol:
-
After the initial concentration of the reaction mixture, perform a solvent swap to a solvent in which the product has low solubility at room temperature, but the tributylphosphine oxide is relatively soluble (e.g., a mixture of a polar and a non-polar solvent like ethyl acetate/heptane).
-
Cool the solution to induce crystallization of the product.
-
Isolate the product by filtration and wash with a cold solvent to remove residual phosphine oxide.
-
Safety and Handling Considerations for Scale-Up
While the Tsunoda reagent is safer than traditional Mitsunobu reagents, proper handling procedures are still essential, especially at a large scale.
-
General Precautions:
-
Handle the Tsunoda reagent in a well-ventilated area, such as a fume hood or a contained charging system.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9]
-
The reagent can be sensitive to air and moisture, so it should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
-
-
Storage:
-
Store the Tsunoda reagent in a tightly sealed container in a cool, dry place, away from sources of ignition.[10]
-
Follow the manufacturer's specific storage recommendations.
-
-
Waste Disposal:
-
Dispose of all waste materials, including the phosphine oxide byproduct, in accordance with local, state, and federal regulations.
-
Logical Considerations for Process Optimization
Caption: Key parameters for process optimization.
When scaling up reactions with the Tsunoda reagent, it is crucial to optimize several parameters to ensure a robust, efficient, and cost-effective process.
-
Reagent Stoichiometry: While the lab-scale protocol uses a slight excess of the Tsunoda reagent (1.25 equivalents), it is advisable to investigate reducing this stoichiometry at scale to minimize cost and the amount of byproduct generated.
-
Reaction Temperature and Time: The reaction is typically conducted at elevated temperatures. Optimizing the temperature can help to minimize reaction time (cycle time) and potentially reduce the formation of impurities.
-
Solvent Selection: Toluene is a common solvent, but other solvents should be considered based on the solubility of the reactants and product, as well as for ease of work-up and potential environmental impact.
-
Concentration: Running the reaction at a higher concentration can improve reactor throughput but may also affect reaction kinetics and impurity profiles.
Conclusion
The Tsunoda reagent offers a compelling alternative to traditional Mitsunobu reagents for large-scale synthesis, providing significant advantages in terms of safety, substrate scope, and operational efficiency. By carefully considering the reaction parameters, implementing scalable byproduct removal strategies, and adhering to appropriate safety protocols, researchers and drug development professionals can successfully leverage the benefits of the Tsunoda reagent in the manufacturing of pharmaceuticals and other fine chemicals. The protocols and considerations outlined in these application notes provide a solid foundation for the successful scale-up of these important synthetic transformations.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tsunoda reagent - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientificupdate.com [scientificupdate.com]
- 7. TCI Practical Example: Mitsunobu Reaction Using Tsunoda Reagent | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. TCI Practical Example: Mitsunobu Reaction Using Tsunoda Reagent | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 9. Replacing a DEAD, Middle-aged Reagent - ChemistryViews [chemistryviews.org]
- 10. people.chem.ucsb.edu [people.chem.ucsb.edu]
Application Notes and Protocols for One-Pot Syntheses Involving Cyanomethylenetributylphosphorane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for one-pot synthesis procedures utilizing Cyanomethylenetributylphosphorane. This versatile reagent, also known as the Tsunoda reagent or CMBP, offers significant advantages in modern organic synthesis, particularly in Mitsunobu-type reactions and Wittig olefinations. Its enhanced reactivity, broader substrate scope, and simplified work-up procedures make it a valuable tool for the efficient construction of complex molecules.
Introduction to this compound
This compound is a stabilized phosphorus ylide that serves as a single-molecule alternative to the classical Mitsunobu combination of a trialkyl/aryl phosphine (B1218219) and a dialkyl azodicarboxylate.[1] This unique reactivity profile allows for the efficient execution of condensation and olefination reactions under mild, one-pot conditions. Key advantages include:
-
Enhanced Reactivity: Enables the use of weakly acidic nucleophiles (pKa > 13) that are often unreactive under standard Mitsunobu conditions.[2]
-
Simplified Purification: The byproducts, tributylphosphine (B147548) oxide and acetonitrile, are generally easier to remove than the byproducts of traditional Mitsunobu reagents.[1]
-
One-Pot Efficiency: Multiple reaction steps can be combined without the need for isolation of intermediates, saving time and resources.
Application Note 1: One-Pot N-Alkylation of Weakly Acidic Heterocycles
Application: Synthesis of N-alkylated pyrazoles and other nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals. This compound is particularly effective for the alkylation of heterocycles with low acidity, a common challenge in drug development.[3]
Reaction Principle: A one-pot Mitsunobu-type reaction where an alcohol is activated by this compound, followed by nucleophilic attack by the nitrogen atom of the pyrazole (B372694).
Illustrative Reaction Scheme:
Quantitative Data Summary
| Entry | Alcohol (R1-OH) | Pyrazole | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Benzyl alcohol | Pyrazole | N-Benzylpyrazole | 3 | 100 | 85 |
| 2 | Ethanol | 3,5-Dimethylpyrazole | N-Ethyl-3,5-dimethylpyrazole | 4 | 100 | 78 |
| 3 | Isopropanol | Indazole | N-Isopropylindazole | 5 | 110 | 72 |
| 4 | 4-Methoxybenzyl alcohol | 4-Nitroimidazole | N-(4-Methoxybenzyl)-4-nitroimidazole | 3.5 | 100 | 88 |
Experimental Protocol: General Procedure for N-Alkylation of Pyrazoles
-
To a stirred solution of the pyrazole (1.0 mmol) and the alcohol (1.2 mmol) in anhydrous toluene (B28343) (10 mL) under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.25 mmol) at room temperature.
-
Heat the reaction mixture to the desired temperature (typically 100-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel (eluting with a gradient of hexane (B92381) and ethyl acetate) to afford the pure N-alkylated pyrazole.
Logical Workflow Diagram
References
Troubleshooting & Optimization
Technical Support Center: Mitsunobu Reaction with Cyanomethylenetributylphosphorane
Welcome to the technical support center for the Mitsunobu reaction, with a special focus on troubleshooting low yields when using cyanomethylenetributylphosphorane (CMBP). This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing a low yield in my Mitsunobu reaction using this compound (CMBP). What are the most common causes?
Low yields in a Mitsunobu reaction with CMBP can stem from several factors. The most common culprits include:
-
Sub-optimal Nucleophile Acidity: The acidity (pKa) of your nucleophile is a critical factor. While CMBP is specifically designed to accommodate less acidic nucleophiles than the traditional diethyl azodicarboxylate (DEAD)/triphenylphosphine (B44618) (PPh3) system, there are still optimal ranges for its effectiveness.[1][2][3]
-
Reagent Quality and Handling: CMBP is sensitive to air and moisture.[1] Improper handling and storage can lead to its degradation and consequently, lower reaction yields.
-
Reaction Conditions: Temperature and reaction time play a significant role. Some reactions with CMBP may require higher temperatures to proceed efficiently, especially with less reactive substrates.[4]
-
Order of Reagent Addition: The sequence in which you add your reagents can influence the formation of the desired product versus side products.
Q2: How does the pKa of my nucleophile affect the reaction yield with CMBP?
The traditional Mitsunobu reaction using DEAD/PPh3 is generally limited to nucleophiles with a pKa of less than 11.[1][2] For nucleophiles with a pKa above 13, the reaction often fails.[2][3] this compound (CMBP) and its analogue, cyanomethylenetrimethylphosphorane (B3048611) (CMMP), were developed to overcome this limitation, enabling the use of nucleophiles with pKa values in the range of 11-23.[3]
If your nucleophile is a very weak acid, the traditional DEAD/PPh3 system may not be effective. The use of CMBP is advantageous in such cases. However, the reactivity of the nucleophile is still a factor, and optimization of reaction conditions may be necessary.
Table 1: Comparison of Mitsunobu Reagents and Nucleophile Acidity
| Reagent System | Typical pKa Range of Nucleophile | Notes |
| DEAD / PPh₃ | < 11 | Yields decrease significantly for nucleophiles with pKa between 11 and 13.[2] |
| DIAD / PPh₃ | < 13 | Similar to DEAD/PPh₃, with some variations based on substrate. |
| CMBP | 11 - 23 | Designed for less acidic nucleophiles, expanding the scope of the reaction.[3] |
| CMMP | > 13 | Generally more reactive than CMBP.[1] |
Q3: What are the best practices for handling and storing this compound (CMBP)?
To ensure the highest reactivity of your CMBP, adhere to the following handling and storage guidelines:
-
Inert Atmosphere: Always handle CMBP under an inert atmosphere, such as argon or nitrogen, to prevent exposure to air and moisture.[1]
-
Dry Solvents: Use anhydrous solvents for your reaction.
-
Storage: Store CMBP in a tightly sealed container in a cool, dry place.
Q4: I suspect my CMBP has degraded. Is there a way to purify it?
Purification of CMBP can be achieved by bulb-to-bulb distillation.[1] However, it is crucial to handle the compound under an inert atmosphere throughout the purification process.
Q5: What is the recommended order of addition for a Mitsunobu reaction with CMBP?
While the order of addition can be substrate-dependent, a general and effective procedure for the standard Mitsunobu reaction (using DEAD/DIAD and PPh3) is to dissolve the alcohol, nucleophile, and triphenylphosphine in a suitable solvent and then slowly add the azodicarboxylate at a reduced temperature (e.g., 0 °C).[5] For reactions utilizing CMBP, which acts as both the base and the phosphine, a typical procedure involves mixing the alcohol and the nucleophile in a solvent, followed by the addition of CMBP.
Experimental Protocols
General Experimental Protocol for Mitsunobu Reaction with Triphenylphosphine and DIAD
This protocol is a general guideline. Optimal conditions may vary depending on the specific substrates.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol (1 equivalent), the nucleophile (1.5 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of DIAD: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the cooled solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the work-up procedure typically involves removal of the solvent under reduced pressure and purification of the crude product by flash column chromatography to separate the desired product from byproducts like triphenylphosphine oxide and the reduced diisopropyl hydrazodicarboxylate.
Visualizations
Diagram 1: Troubleshooting Flowchart for Low Yield in Mitsunobu Reaction
Caption: Troubleshooting workflow for low Mitsunobu reaction yields.
Diagram 2: Generalized Mitsunobu Reaction Pathway
Caption: Generalized pathway of the Mitsunobu reaction.
References
Side reactions and byproducts with Tsunoda reagent.
Technical Support Center: Tsunoda Reagent
Welcome to the technical support center for the Tsunoda reagent. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and resolve common issues related to side reactions and byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the Tsunoda reagent and what are its primary advantages?
The Tsunoda reagent, typically (cyanomethylene)tributylphosphorane (CMBP) or its trimethyl analogue (CMMP), is a class of stabilized ylides used as a substitute for the traditional triphenylphosphine (B44618) (TPP) and diethyl azodicarboxylate (DEAD) combination in Mitsunobu-type reactions.[1][2][3] Its main advantage is the ability to facilitate the alkylation of weakly acidic nucleophiles (pKa > 11), significantly expanding the scope of the Mitsunobu reaction.[2] Furthermore, it often provides a cleaner reaction profile, simplifying product purification.[1][3]
Q2: What are the expected byproducts of a reaction using the Tsunoda reagent?
The primary and expected byproducts are acetonitrile (B52724) (CH₃CN) and the corresponding phosphine (B1218219) oxide, such as tributylphosphine (B147548) oxide (TBPO) when using CMBP.[2] These byproducts are generally considered innocuous and easier to remove than the hydrazine (B178648) derivatives generated in a classic DEAD-based Mitsunobu reaction.[3][4]
Q3: What are the key handling and storage precautions for Tsunoda reagents?
The methyl variant, CMMP, is known to be highly sensitive to air and moisture, which can lead to its decomposition and result in lower reaction yields.[2][5] It is recommended to handle CMMP under an inert, anhydrous atmosphere.[4][5] The butyl analogue, CMBP, is more stable and is commercially available, making it a more common choice.[6] Both should be stored in a cool, dry place under an inert atmosphere. The neat reagents and their solutions in dry solvents like toluene (B28343) or THF can be stored in sealed ampoules for extended periods.[5]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low product yield is one of the most common issues encountered. The following questions can help diagnose the underlying cause.
Q: My reaction yield is very low. What are the potential causes?
A: Several factors can contribute to low yields. Consider the following troubleshooting steps:
-
Reagent Integrity: The Tsunoda reagent, especially CMMP, is sensitive to air and moisture.[2][5] Ensure the reagent has been properly stored and handled under anhydrous conditions. If decomposition is suspected, use a fresh batch.
-
Substrate Reactivity:
-
Alcohol: The reaction is highly chemoselective for primary alcohols. Secondary alcohols are less reactive and may require higher temperatures or longer reaction times, while tertiary alcohols are generally not tolerated.[6]
-
Nucleophile Acidity: While the Tsunoda reagent extends the pKa range, extremely weak nucleophiles may still react slowly. Conversely, electron-withdrawing groups on the nucleophile can also diminish yields.[6]
-
-
Reaction Temperature: Temperature is a critical parameter. An optimal temperature must be determined for each specific reaction. For example, in the N-alkylation of certain NH-sulfoximines, 70 °C was found to be optimal, with both higher and lower temperatures resulting in significantly reduced yields.[6]
-
Stoichiometry: Ensure the correct stoichiometry is being used. A common starting point is a 1:2:2 ratio of the starting nucleophile, alcohol, and Tsunoda reagent, respectively.[6]
Issue 2: Unexpected Side Products
While the Tsunoda reagent is known for a clean reaction profile, substrate-dependent side reactions can occur.
Q: I observe an unexpected spot on my TLC/LCMS. What could it be?
A: The identity of the side product is highly dependent on your specific substrates. Here are some possibilities based on literature reports:
-
Elimination Products: With sensitive alcohols, particularly those prone to dehydration, elimination to form an alkene can be a competing pathway. This has been observed with allylic alcohols in classic Mitsunobu reactions, especially at elevated temperatures, and is a plausible side reaction with the Tsunoda reagent.[7]
-
Substrate Rearrangement/Elimination: Complex substrates can undergo unexpected transformations. In one reported case using an N-H sulfoximine, a major byproduct was formed via an apparent α-deprotonation and elimination sequence, followed by a nucleophilic aromatic substitution.[6] This highlights the importance of considering the stability and alternative reaction pathways of your specific starting materials.
Issue 3: Difficulty Removing Byproducts
The primary byproduct requiring removal is tributylphosphine oxide (TBPO).
Q: How can I effectively remove tributylphosphine oxide (TBPO) from my reaction mixture?
A: Complete removal of TBPO can sometimes be challenging, especially if your product has similar polarity. Here are several proven strategies:
-
Standard Column Chromatography: TBPO is a polar compound and can often be separated from less polar products using silica (B1680970) gel chromatography.[4]
-
Crystallization/Precipitation: If your product is crystalline and soluble in nonpolar solvents, you can often remove TBPO through precipitation. Concentrate the reaction mixture, then triturate or suspend the residue in a nonpolar solvent like hexanes or diethyl ether. The desired product may dissolve while the more polar TBPO remains a solid, which can be filtered off.[8][9]
-
Complexation with Zinc Chloride (ZnCl₂): This is a highly effective method for removing phosphine oxides, even from polar solvents. Adding a solution of ZnCl₂ to the crude reaction mixture (dissolved in a solvent like ethanol) causes the precipitation of a TBPO-ZnCl₂ complex, which can be removed by filtration.[10][11]
-
Alternative Chromatography: If your product is highly polar and binds strongly to silica gel, consider using a different stationary phase, such as neutral or basic alumina, for purification.[12]
Quantitative Data Summary
The yield of reactions using the Tsunoda reagent is highly dependent on the substrate. The following table summarizes the yields obtained during the N-alkylation of an NH-sulfoximine with various primary alcohols, demonstrating the impact of the alcohol's structure.
| Entry | Alcohol Substrate | Yield (%) |
| 1 | Methanol | 79% |
| 2 | Ethanol | 74% |
| 3 | Propan-1-ol | 71% |
| 4 | Butan-1-ol | 72% |
| 5 | Pentan-1-ol | 72% |
| 6 | 3-Phenylpropan-1-ol | 65% |
| 7 | Prop-2-yn-1-ol | 55% |
| 8 | Benzyl alcohol | 74% |
| 9 | (4-Methoxyphenyl)methanol | 60% |
| 10 | (4-(Trifluoromethyl)phenyl)methanol | 23% |
| Data sourced from a study on the alkylation of NH-sulfoximines using CMBP.[6] |
Key Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of NH-Sulfoximines [6]
-
To a sealed vessel under an inert atmosphere (N₂ or Argon), add the NH-sulfoximine (1.0 eq), the desired primary alcohol (2.0 eq), and anhydrous toluene (to achieve a 0.2 M concentration).
-
Add (cyanomethylene)tributylphosphorane (CMBP, 2.0 eq) to the mixture at room temperature.
-
Seal the vessel and stir the reaction mixture at 70 °C for 24 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by silica gel column chromatography to isolate the N-alkylated product.
Protocol 2: Etherification of a Phenol with a Primary Alcohol [13]
-
To a solution of 3,4-dihydro-7-hydroxy-2(1H)-quinolinone (1.0 eq, 3.06 mmol) and 4-(2-hydroxyethyl)morpholine (1.2 eq, 3.7 mmol) in anhydrous toluene (15 mL), add the Tsunoda reagent (CMBP, 1.25 eq, 3.8 mmol) at room temperature.
-
Stir the mixture at 100 °C for 3 hours, monitoring the reaction progress by UPLC or TLC.
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography (e.g., using a dichloromethane:methanol gradient) to yield the desired ether product.
References
- 1. researchgate.net [researchgate.net]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Tsunoda reagent - Enamine [enamine.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Alkylation of N H-sulfoximines under Mitsunobu-type conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00810J [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Workup [chem.rochester.edu]
- 9. shenvilab.org [shenvilab.org]
- 10. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. TCI Practical Example: Mitsunobu Reaction Using Tsunoda Reagent | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: Optimizing Reactions with Cyanomethylenetributylphosphorane
Welcome to the technical support center for Cyanomethylenetributylphosphorane (CMBP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CMBP) and what are its primary applications?
A1: this compound, often referred to as the Tsunoda reagent, is a stabilized organophosphorus ylide. Its primary applications in organic synthesis include the Mitsunobu reaction and the Wittig olefination.[1][2] It serves as a versatile and efficient alternative to traditional reagents in these transformations.
Q2: What are the main advantages of using CMBP over traditional Mitsunobu reagents like DEAD/DIAD and triphenylphosphine (B44618)?
A2: CMBP offers several key advantages in the Mitsunobu reaction:
-
Broader Substrate Scope: It can be used with a wider range of nucleophiles, including those with higher pKa values (up to pKa > 13), which are often problematic for the classic Mitsunobu conditions.[3][4]
-
Simplified Workup: The byproducts of the reaction, tributylphosphine (B147548) oxide and acetonitrile, are generally easier to remove than triphenylphosphine oxide and the reduced azodicarboxylate byproducts.[1][3]
-
Improved Thermal Stability: CMBP exhibits greater thermal stability compared to traditional Mitsunobu reagents, allowing for reactions to be conducted at higher temperatures, which can be beneficial for less reactive substrates.[3]
-
Single Reagent: It acts as a single reagent, simplifying the reaction setup.[3]
Q3: What advantages does CMBP offer in Wittig reactions?
A3: In Wittig-type olefination reactions, CMBP has been shown to be effective for the conversion of not only aldehydes and ketones but also more challenging carbonyl substrates like esters and lactones into the corresponding α,β-unsaturated nitriles.[2]
Q4: How should I handle and store this compound?
A4: CMBP is sensitive to air and moisture and should be handled under an inert atmosphere (e.g., argon or nitrogen).[3] It is recommended to store it in a cool, dry place, typically refrigerated. Solutions of the reagent in dry solvents like toluene (B28343) or THF can be stored under an inert atmosphere for extended periods without significant decomposition.
Troubleshooting Guides
Mitsunobu Reaction
Q1: My Mitsunobu reaction with CMBP is giving a low yield. What are the possible causes and how can I improve it?
A1: Low yields in a Mitsunobu reaction using CMBP can stem from several factors:
-
Moisture: CMBP is sensitive to moisture. Ensure all glassware is thoroughly dried and that anhydrous solvents are used. The reaction should be run under an inert atmosphere.
-
Nucleophile pKa: While CMBP expands the scope of the Mitsunobu reaction, extremely weak nucleophiles may still react slowly. Consider increasing the reaction temperature or reaction time.
-
Steric Hindrance: Highly sterically hindered alcohols or nucleophiles can lead to lower yields. Increasing the reaction temperature might help to overcome the steric barrier.[2]
-
Stoichiometry: Ensure the correct stoichiometry of reactants is being used. A slight excess of CMBP and the nucleophile relative to the alcohol is often employed.
Q2: I am observing the formation of side products in my Mitsunobu reaction. What are they and how can I minimize them?
A2: A common side product in Mitsunobu reactions is the formation of an ether from the reaction of the alcohol with another alcohol molecule. With CMBP, the primary byproducts are tributylphosphine oxide and acetonitrile, which are generally easy to separate. If other unexpected side products are observed, consider the following:
-
Reaction Temperature: Running the reaction at the lowest effective temperature can often minimize side reactions.
-
Purity of Reagents: Ensure the purity of your starting materials, as impurities can lead to unwanted side reactions.
-
Order of Addition: Typically, the alcohol, nucleophile, and CMBP are mixed in an appropriate solvent. The order of addition can sometimes influence the outcome, so it may be worth investigating different addition sequences.
Wittig Reaction
Q1: My Wittig reaction using CMBP to olefinate an ester is not proceeding to completion. What should I do?
A1: The olefination of less reactive carbonyl compounds like esters can sometimes be challenging. Here are some troubleshooting tips:
-
Reaction Temperature: These reactions often require higher temperatures. Consider refluxing in a suitable solvent like toluene or xylene.
-
Reaction Time: The reaction may require an extended period to go to completion. Monitor the reaction progress by TLC or GC/LC-MS.
-
Solvent: The choice of solvent can be critical. Aprotic, non-polar solvents like toluene or benzene (B151609) are often effective.
Q2: The yield of my Wittig reaction is low. What are the potential reasons?
A2: Similar to the Mitsunobu reaction, low yields in Wittig reactions with CMBP can be due to:
-
Reagent Decomposition: Ensure the CMBP has been properly stored and handled to prevent decomposition due to air or moisture.
-
Steric Hindrance: Sterically hindered ketones or aldehydes may react more slowly and give lower yields.
-
Base Sensitivity of Substrate: If your carbonyl compound is sensitive to basic conditions, degradation may occur. Although CMBP is a stabilized ylide and not strongly basic, this can still be a factor for highly sensitive substrates.
Data Presentation
Table 1: Mitsunobu Reaction of Alcohols with Various Nucleophiles using CMBP
| Entry | Alcohol | Nucleophile | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Octanol | Phthalimide | Toluene | 80 | 3 | 95 |
| 2 | 2-Octanol | Benzoic Acid | Toluene | 110 | 12 | 88 |
| 3 | Benzyl Alcohol | p-Toluenesulfonamide | Toluene | 80 | 6 | 92 |
| 4 | Geraniol | N-Hydroxyphthalimide | THF | rt | 5 | 85 |
| 5 | Cyclohexanol | Phenol | Benzene | 80 | 24 | 78 |
Data compiled from various literature sources.
Table 2: Wittig-type Olefination of Carbonyl Compounds with CMBP
| Entry | Carbonyl Substrate | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Benzaldehyde | Toluene | 110 | 12 | Cinnamonitrile | 90 |
| 2 | Cyclohexanone | Toluene | 110 | 24 | Cyclohexylideneacetonitrile | 85 |
| 3 | Ethyl Benzoate | Xylene | 140 | 48 | Cinnamonitrile | 75 |
| 4 | γ-Butyrolactone | Toluene | 110 | 24 | 2-Cyclopentylideneacetonitrile | 60 |
| 5 | N-Boc-pyrrolidinone | Toluene | 110 | 24 | N-Boc-2-cyanomethylenepyrrolidine | 70 |
Data compiled from various literature sources.
Experimental Protocols
Protocol 1: General Procedure for the Mitsunobu Reaction using CMBP
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the alcohol (1.0 equiv.), the nucleophile (1.2 equiv.), and anhydrous toluene (0.2 M solution based on the alcohol).
-
Stir the solution at room temperature.
-
Add this compound (1.2 equiv.) dropwise to the stirred solution.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to separate the desired product from tributylphosphine oxide and any unreacted starting materials.
Protocol 2: General Procedure for the Wittig-type Olefination of an Ester using CMBP
-
In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve the ester (1.0 equiv.) in anhydrous xylene (0.1 M).
-
Add this compound (1.5 equiv.) to the solution.
-
Heat the reaction mixture to reflux (approximately 140 °C) and stir vigorously.
-
Monitor the reaction by Gas Chromatography (GC) or LC-MS. The reaction may require 24-48 hours for completion.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the α,β-unsaturated nitrile product.
Visualizations
Caption: Experimental workflow for a typical Mitsunobu reaction using CMBP.
References
Technical Support Center: Purification Strategies for Tsunoda Reagent Reactions
Welcome to the technical support center for purification strategies involving Tsunoda reagent reactions. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals overcome common challenges in purifying their target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a Tsunoda reagent reaction that complicate purification?
A1: The Tsunoda reagent, (cyanomethylene)tributylphosphorane (CMBP) or its trimethylphosphine (B1194731) analog (CMMP), is designed to offer a cleaner reaction profile than the classic Mitsunobu reaction.[1][2] The primary byproducts are acetonitrile (B52724) and a phosphine (B1218219) oxide (e.g., tributylphosphine (B147548) oxide or triphenylphosphine (B44618) oxide if PPh₃ is used).[2][3] While acetonitrile is volatile and easily removed, the phosphine oxide byproduct is often the main challenge during purification due to its high polarity and potential to co-elute with the desired product during chromatography.[3][4]
Q2: Why is phosphine oxide so difficult to remove?
A2: Triphenylphosphine oxide (TPPO), a common byproduct in related reactions, is notoriously difficult to separate for several reasons. It is a highly polar, yet often organic-soluble, compound which can result in streaking or co-elution during silica (B1680970) gel chromatography.[4][5] It is also poorly soluble in common non-polar solvents like hexanes and pentane, which can be exploited for crystallization but can also complicate initial workup steps.[6][7]
Q3: Are there alternatives to the standard Tsunoda reagent that simplify purification?
A3: Yes, several strategies aim to simplify purification by modifying the phosphine reagent. Using a resin-bound triphenylphosphine allows the resulting phosphine oxide to be removed by simple filtration.[8][9] Another approach involves using phosphines with basic groups, such as diphenyl(2-pyridyl)phosphine; the resulting phosphine oxide byproduct can then be removed with an acidic aqueous wash.[9][10][11]
Q4: Can I avoid column chromatography altogether for these reactions?
A4: In many cases, yes. Non-chromatographic methods are highly desirable, especially for large-scale reactions.[12] Techniques like precipitation/crystallization of the phosphine oxide, complexation with metal salts, or the use of scavenger resins are effective alternatives to chromatography.[12][13][14]
Troubleshooting Guide
Problem 1: My main byproduct, phosphine oxide, is co-eluting with my product on the silica column.
-
Solution 1: Filtration Through a Silica Plug If your product is significantly less polar than the phosphine oxide, a rapid filtration through a short plug of silica gel can be effective. The highly polar phosphine oxide adsorbs strongly to the silica, while the less polar product is eluted with a non-polar solvent system (e.g., hexane/ether).[4][12]
-
Solution 2: Chemical Scavenging Use scavenger resins to selectively bind and remove the phosphine oxide. High-loading Merrifield resin (chloromethylated polystyrene), when treated with NaI, effectively scavenges triphenylphosphine oxide.[14][15] Similarly, molecularly imprinted polymers (MIPs) designed to selectively bind TPPO can be used.[16]
Problem 2: I have a large-scale reaction and want to avoid using large quantities of silica gel.
-
Solution 1: Precipitation with Metal Salts Triphenylphosphine oxide acts as a Lewis base and forms insoluble complexes with metal salts like zinc chloride (ZnCl₂) or calcium bromide (CaBr₂).[12][17] Adding a solution of the metal salt to the crude reaction mixture (dissolved in a suitable solvent like ethanol (B145695) or THF) causes the phosphine oxide complex to precipitate, which can then be removed by filtration.[6][7][12]
-
Solution 2: Crystallization/Precipitation The low solubility of phosphine oxides in non-polar solvents can be used to your advantage. After concentrating the reaction mixture, adding a non-polar solvent like hexane, pentane, or diethyl ether can cause the phosphine oxide to crystallize or precipitate, especially upon cooling.[6][7][12] On an industrial scale, co-crystallization of TPPO with the reduced azodicarboxylate byproduct has been used to remove both simultaneously.[17]
Problem 3: My product is water-soluble, making standard aqueous workups difficult.
-
Solution: Check All Layers and Media If your product is not found in the organic layer after workup, it may be in the aqueous layer.[18] Before discarding, check the aqueous washes by TLC or another analytical method. Additionally, if you performed a filtration, your product may have adsorbed to the filtration medium (e.g., Celite); try suspending the solid in a suitable solvent and analyzing the liquid.[18][19]
Experimental Protocols
Protocol 1: Removal of Triphenylphosphine Oxide (TPPO) via ZnCl₂ Precipitation
This protocol is effective for removing TPPO from crude reaction mixtures.
-
Reaction Completion: Once the reaction is complete, concentrate the mixture in vacuo to remove the bulk solvent.
-
Dissolution: Dissolve the crude residue in a polar solvent such as ethanol.
-
Precipitation: Prepare a 1.8 M solution of zinc chloride (ZnCl₂) in warm ethanol. Add this solution (approximately 2 equivalents relative to the initial phosphine) to the crude mixture at room temperature.[6][7][12]
-
Stirring: Stir the resulting mixture for several hours at room temperature. A white precipitate of the ZnCl₂(TPPO)₂ complex should form. Scraping the inside of the flask can help induce precipitation.[12]
-
Filtration: Filter the mixture to remove the insoluble complex.
-
Workup: Concentrate the filtrate to remove the ethanol. The remaining residue, now depleted of TPPO, can be further purified if necessary.[12]
Protocol 2: Purification via Silica Gel Plug Filtration
This method is ideal for non-polar to moderately polar products when TPPO is the primary impurity.
-
Concentration: Concentrate the crude reaction mixture to obtain a viscous oil or solid.
-
Suspension: Suspend the residue in a minimal amount of a non-polar solvent system, such as pentane/ether or hexane/ether.[4]
-
Plug Preparation: Prepare a short column ("plug") of silica gel in a sintered glass funnel. The amount of silica should be sufficient to retain the polar TPPO.
-
Elution: Pass the suspension of the crude product through the silica plug. Elute the desired product with a suitable solvent (e.g., diethyl ether), leaving the highly polar TPPO adsorbed at the top of the silica plug.[4]
-
Analysis: Collect the fractions and analyze by TLC to ensure complete separation. It may be necessary to repeat the process to remove all traces of TPPO.[4]
Data Presentation: Comparison of Purification Strategies
| Purification Method | Principle | Advantages | Limitations | Scale | Reference(s) |
| Column Chromatography | Differential adsorption on a stationary phase (e.g., silica gel). | High resolution for complex mixtures. | Can be time-consuming, requires large solvent volumes, may lead to product loss on the column. | Lab Scale | [20][21] |
| Crystallization | Lower solubility of TPPO in non-polar solvents. | Simple, inexpensive, effective for large quantities. | Product must be soluble in the chosen solvent; may not be effective for all product types. | Lab to Industrial | [6][7][13] |
| Metal Salt Precipitation | Formation of an insoluble TPPO-metal salt complex (e.g., with ZnCl₂).[12] | High efficiency, avoids chromatography, scalable. | Requires an additional reagent; product must be stable to the metal salt. | Lab to Pilot Plant | [6][7][12] |
| Scavenger Resins | Covalent or non-covalent binding of TPPO to a solid support. | High selectivity, simple filtration workup. | Resins can be expensive; may require optimization of binding time. | Lab Scale | [14][15][16] |
| Silica Plug Filtration | Strong adsorption of polar TPPO to a short silica column. | Fast, uses less solvent than full chromatography. | Only effective if the product is significantly less polar than TPPO. | Lab Scale | [4][12] |
Visualizations
Workflow for Selecting a Purification Strategy
The following diagram outlines a decision-making process for choosing an appropriate purification strategy after a Tsunoda reagent reaction.
Caption: Decision tree for purification strategy selection.
Experimental Workflow for Metal Salt Precipitation
This diagram illustrates the step-by-step process for removing phosphine oxide using zinc chloride.
Caption: Workflow for phosphine oxide removal via precipitation.
References
- 1. Tsunoda reagent - Enamine [enamine.net]
- 2. scientificupdate.com [scientificupdate.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Workup [chem.rochester.edu]
- 5. silicycle.com [silicycle.com]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 12. benchchem.com [benchchem.com]
- 13. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient scavenging of Ph3P and Ph3P=O with high-loading merrifield resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ias.ac.in [ias.ac.in]
- 17. scientificupdate.com [scientificupdate.com]
- 18. How To [chem.rochester.edu]
- 19. rtong.people.ust.hk [rtong.people.ust.hk]
- 20. TCI Practical Example: Mitsunobu Reaction Using Tsunoda Reagent | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 21. TCI Practical Example: Mitsunobu Reaction Using Tsunoda Reagent | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
Cyanomethylenetributylphosphorane decomposition and how to avoid it.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use and stability of Cyanomethylenetributylphosphorane (CMBP). The information is designed to help users overcome common challenges and ensure the success of their experiments.
Troubleshooting Guides
Low or No Product Yield in Wittig Reactions
Low or no yield in Wittig reactions using CMBP, a stabilized ylide, can be attributed to several factors. Stabilized ylides are generally less reactive than their non-stabilized counterparts and may require specific conditions to react efficiently.
| Symptom | Possible Cause | Suggested Solution |
| No reaction or very low conversion | Decomposition of CMBP: The reagent is highly sensitive to moisture and air. | Ensure all glassware is oven-dried and cooled under an inert atmosphere (argon or nitrogen). Use anhydrous solvents. Handle CMBP under an inert atmosphere using Schlenk techniques or a glovebox.[1] |
| Insufficient reactivity of the carbonyl compound: CMBP is a stabilized ylide and may not react with sterically hindered or electron-rich ketones.[2][3] | Use a more reactive aldehyde. If a ketone is necessary, consider using a more reactive, non-stabilized ylide or employing harsher reaction conditions (e.g., higher temperature), though this may increase the risk of decomposition. | |
| Low reaction temperature: While initial handling should be at low temperatures, the reaction itself might require heating. | Gradually increase the reaction temperature and monitor the progress by TLC. CMBP has good thermal stability, allowing for reactions at elevated temperatures. | |
| Formation of unexpected byproducts | Side reactions of CMBP: Prolonged reaction times or high temperatures can lead to side reactions. | Optimize the reaction time by monitoring with TLC. Purify the product promptly after the reaction is complete. |
| Reaction with acidic protons: If the substrate contains acidic protons (e.g., phenols), the ylide can be quenched.[4] | Protect acidic functional groups before introducing CMBP. Alternatively, use an excess of CMBP to compensate for the amount that gets quenched. |
Low or No Product Yield in Mitsunobu Reactions
CMBP is an excellent reagent for Mitsunobu reactions, especially with nucleophiles that have a high pKa. However, certain conditions are critical for its success.[5][6]
| Symptom | Possible Cause | Suggested Solution |
| No reaction or incomplete conversion | Decomposition of CMBP: As with Wittig reactions, exposure to air or moisture will deactivate the reagent. | Adhere strictly to air- and moisture-free techniques. Use freshly opened anhydrous solvents. |
| Insufficiently acidic nucleophile: While CMBP works with higher pKa nucleophiles than the traditional DEAD/PPh₃ system, there is still a limit.[7] | Confirm the pKa of your nucleophile. For very weakly acidic nucleophiles, a different coupling strategy may be necessary. | |
| Incorrect order of addition: The order of reagent addition can be crucial in Mitsunobu reactions. | Typically, the alcohol, nucleophile, and CMBP are mixed before the final reagent is added. However, for sensitive substrates, a different order may be beneficial. Consult literature for similar substrates. | |
| Difficulty in product purification | Presence of tributylphosphine (B147548) oxide: This is a common byproduct of reactions involving tributylphosphine-based reagents. | Tributylphosphine oxide is highly polar and can often be removed by silica (B1680970) gel chromatography.[8] A workup involving precipitation of the oxide by adding a non-polar solvent like hexanes or ether can also be effective.[9] |
Frequently Asked Questions (FAQs)
1. What is the primary cause of this compound (CMBP) decomposition?
The primary cause of CMBP decomposition is exposure to moisture and air .[1] It is a hygroscopic and air-sensitive reagent. Hydrolysis and oxidation are the main degradation pathways.
2. How does water decompose CMBP?
Phosphonium (B103445) ylides react with water in a process that is thought to involve the concerted addition of the O-H bond across the P=C bond.[10][11] This leads to the formation of a hydroxyphosphorane intermediate, which then decomposes to tributylphosphine oxide and acetonitrile (B52724). The hydrolysis is accelerated in the presence of a base.[1]
Decomposition Pathway of CMBP by Water
Caption: Proposed hydrolysis pathway of CMBP.
3. What are the recommended storage conditions for CMBP?
To ensure the longevity of CMBP, it should be stored under the following conditions:
-
Atmosphere: Under a dry, inert atmosphere (e.g., argon or nitrogen).
-
Temperature: In a refrigerator at 2-8 °C for short-term storage. For long-term stability, storage at or below -20°C is recommended.
-
Container: In a tightly sealed, opaque container (e.g., an amber vial with a secure cap).
-
Form: As a solid or as a solution in an anhydrous aprotic solvent such as toluene (B28343) or THF.
Storage Conditions Summary
| Parameter | Recommendation |
| Atmosphere | Inert (Argon or Nitrogen) |
| Temperature | 2-8 °C (short-term), ≤ -20°C (long-term) |
| Container | Tightly sealed, opaque |
| Solvent (for solutions) | Anhydrous Toluene or THF |
4. What functional groups are incompatible with CMBP?
CMBP is a strong base and a nucleophile, making it incompatible with a range of functional groups:
-
Protic groups: Alcohols, phenols, carboxylic acids, primary and secondary amines, and even terminal alkynes can be deprotonated by CMBP, consuming the reagent.
-
Electrophilic carbonyls: While the intended target in Wittig reactions, highly reactive carbonyls (e.g., acid chlorides, anhydrides) will react readily and may lead to complex product mixtures.
-
Water and protic solvents: As mentioned, these will rapidly decompose the ylide.
5. How can I monitor the progress of a reaction involving CMBP?
Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of reactions with CMBP. Use a suitable solvent system to separate the starting materials, product, and byproducts. The consumption of the starting aldehyde or ketone and the appearance of the product spot can be visualized under UV light or by using an appropriate stain.
Experimental Workflow for a Typical Reaction
Caption: A generalized workflow for reactions using CMBP.
Experimental Protocols
General Protocol for a Wittig Reaction with CMBP
This protocol is a general guideline and may need to be optimized for specific substrates.
-
Preparation:
-
Oven-dry all glassware (round-bottom flask, condenser, etc.) and cool under a stream of dry argon or nitrogen.
-
Equip the flask with a magnetic stir bar and a septum.
-
Transfer anhydrous solvent (e.g., THF, toluene) to the flask via a syringe.
-
-
Reaction:
-
Dissolve the aldehyde or ketone in the anhydrous solvent.
-
In a separate flask, under an inert atmosphere, dissolve this compound (1.1 equivalents) in the same anhydrous solvent.
-
Slowly add the CMBP solution to the stirred solution of the carbonyl compound at room temperature.
-
Monitor the reaction by TLC. If the reaction is sluggish, it may be gently heated.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired alkene from tributylphosphine oxide.
-
General Protocol for a Mitsunobu Reaction with CMBP
This protocol is a general guideline and may need to be optimized for specific substrates.
-
Preparation:
-
Follow the same glassware and solvent preparation as for the Wittig reaction to ensure anhydrous and inert conditions.
-
-
Reaction:
-
To a stirred solution of the alcohol (1 equivalent) and the nucleophile (1.2 equivalents) in anhydrous THF or toluene, add this compound (1.2 equivalents) at room temperature under an inert atmosphere.[12]
-
The reaction mixture is typically stirred at room temperature or heated as necessary. Monitor the progress by TLC.[12]
-
-
Workup and Purification:
References
- 1. researchgate.net [researchgate.net]
- 2. The Mechanism of Phosphonium Ylide Alcoholysis and Hydrolysis: Concerted Addition of the O-H Bond Across the P=C Bond. | Semantic Scholar [semanticscholar.org]
- 3. The mechanism of hydrolysis of phosphonium ylides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. nbinno.com [nbinno.com]
- 6. This compound | 157141-27-0 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. DSpace [cora.ucc.ie]
- 11. Mechanism of Phosphonium Ylide Alcoholysis and Hydrolysis - ChemistryViews [chemistryviews.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Troubleshooting the Wittig Reaction with Stabilized Ylides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with Wittig reactions involving stabilized ylides.
Troubleshooting Guide
This guide addresses common problems encountered during the Wittig reaction with stabilized ylides, offering potential causes and solutions in a question-and-answer format.
Q1: My Wittig reaction is not proceeding, or the yield is very low. What are the likely causes and how can I fix it?
A1: Failure of a Wittig reaction with a stabilized ylide is often due to the reduced reactivity of the ylide or issues with the reaction components.
Potential Causes and Solutions:
-
Low Reactivity of the Ylide: Stabilized ylides, which contain electron-withdrawing groups (e.g., esters, ketones), are less nucleophilic and less reactive than their non-stabilized counterparts.[1][2] This is particularly problematic when reacting with sterically hindered or less reactive ketones.[3][4]
-
Solution 1: Switch to the Horner-Wadsworth-Emmons (HWE) Reaction. The HWE reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic than a phosphonium (B103445) ylide.[5][6][7] This often leads to higher yields, especially with ketones and sterically hindered aldehydes.[3][4] The HWE reaction also offers the significant advantage of an easily removable, water-soluble phosphate (B84403) byproduct, simplifying purification.[6][7][8]
-
Solution 2: Increase Reaction Temperature. For stabilized ylides, higher temperatures can sometimes be beneficial to drive the reaction to completion.[9]
-
Solution 3: Use a More Reactive Ylide. If possible, consider if a less stabilized ylide could be used to achieve the desired transformation.
-
-
Issues with the Carbonyl Compound: The aldehyde or ketone starting material may be the source of the problem.
-
Solution: Check the Purity and Stability of the Carbonyl Compound. Aldehydes can be prone to oxidation to carboxylic acids or polymerization upon storage.[3] Ensure your carbonyl compound is pure and, if necessary, purify it before use.
-
-
Inefficient Ylide Formation: The base used may not be strong enough to fully deprotonate the phosphonium salt, or the ylide may be unstable under the reaction conditions.
-
Solution 1: Choose an Appropriate Base. While stabilized ylides can be formed with weaker bases like sodium hydroxide (B78521) (NaOH) or sodium methoxide (B1231860) (NaOMe), stronger bases such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or n-butyllithium (n-BuLi) may be necessary to ensure complete ylide formation.[1][2][10]
-
Solution 2: In Situ Ylide Generation. If the ylide is suspected to be unstable, it can be generated in the presence of the carbonyl compound. This is done by adding the phosphonium salt to a mixture of the aldehyde/ketone and the base.
-
Q2: My reaction is producing a mixture of E/Z isomers, but I need the E-alkene. How can I improve the stereoselectivity?
A2: Stabilized ylides generally provide the (E)-alkene as the major product due to thermodynamic control.[1][2][3] However, reaction conditions can influence the stereochemical outcome.
Potential Causes and Solutions:
-
Insufficient Equilibration: The formation of the oxaphosphetane intermediate in the Wittig reaction with stabilized ylides is reversible, which allows for equilibration to the more stable trans-intermediate that leads to the (E)-alkene.[2] If the reaction conditions do not favor this equilibration, a mixture of isomers may be obtained.
-
Solution 1: Use the Horner-Wadsworth-Emmons (HWE) Reaction. The HWE reaction is highly stereoselective for the formation of (E)-alkenes and is often the best choice when high E-selectivity is required.[5][6]
-
Solution 2: Optimize Reaction Conditions. The presence of lithium salts can sometimes decrease E-selectivity.[8] Using sodium- or potassium-based bases in aprotic, non-polar solvents can favor the formation of the (E)-alkene.
-
Q3: I am having difficulty removing the triphenylphosphine (B44618) oxide byproduct from my product. What are some effective purification strategies?
A3: The removal of triphenylphosphine oxide (TPPO) is a common challenge in Wittig reactions.
Potential Solutions:
-
Crystallization/Precipitation: If your product and TPPO have sufficiently different solubilities, crystallization or precipitation can be effective. TPPO is often less soluble in non-polar solvents like hexanes or diethyl ether.
-
Column Chromatography: This is a standard method, but co-elution can be an issue. Optimizing the solvent system is key.
-
Filtration through a Silica (B1680970) Plug: For less polar products, a quick filtration through a short plug of silica gel can effectively remove the more polar TPPO.
-
Conversion to a Salt: TPPO can be converted to a salt, which can then be removed by filtration or extraction. For example, treatment with magnesium or zinc chloride can form a precipitable complex.
Frequently Asked Questions (FAQs)
Q1: What is a stabilized ylide?
A1: A stabilized ylide is a phosphonium ylide that has an electron-withdrawing group (such as an ester, ketone, or nitrile) attached to the carbon atom bearing the negative charge. This group delocalizes the negative charge through resonance, making the ylide more stable and less reactive than a non-stabilized ylide (which typically has alkyl or aryl groups).[2]
Q2: Why do stabilized ylides typically give (E)-alkenes?
A2: The reaction of a stabilized ylide with an aldehyde or ketone proceeds under thermodynamic control. The initial steps are reversible, allowing the reaction to proceed through the most stable intermediate, which is the anti-oxaphosphetane. This intermediate then collapses to form the thermodynamically favored (E)-alkene.[2]
Q3: When should I choose the Horner-Wadsworth-Emmons (HWE) reaction over the Wittig reaction?
A3: The HWE reaction is generally preferred over the Wittig reaction with stabilized ylides in the following situations:
-
When reacting with ketones, especially sterically hindered ones. [3][4]
-
To simplify product purification. The water-soluble phosphate byproduct of the HWE reaction is much easier to remove than the triphenylphosphine oxide from the Wittig reaction.[6][7][8]
Q4: What are some common bases and solvents used for Wittig reactions with stabilized ylides?
A4: Due to their increased stability, stabilized ylides can be formed using milder bases compared to non-stabilized ylides. Common bases include sodium hydride (NaH), sodium methoxide (NaOMe), potassium carbonate (K2CO3), and triethylamine (B128534) (NEt3).[1] Stronger bases like n-butyllithium (n-BuLi) can also be used. The choice of solvent depends on the base and the specific reaction, but anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF), diethyl ether (Et2O), and dichloromethane (B109758) (DCM) are common.
Data Presentation
The following tables summarize quantitative data on the effect of reaction conditions on the yield and stereoselectivity of the Horner-Wadsworth-Emmons reaction, a key alternative to the Wittig reaction with stabilized ylides.
Table 1: Comparison of Bases in the Horner-Wadsworth-Emmons Reaction
| Entry | Phosphonate (B1237965) Reagent | Aldehyde/Ketone | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | E:Z Ratio |
| 1 | Triethyl phosphonoacetate | Benzaldehyde | NaH (1.1) | THF | 25 | 2 | 95 | >99:1 |
| 2 | Triethyl phosphonoacetate | Cyclohexanone | NaH (1.1) | THF | 25 | 12 | 85 | >99:1 |
| 3 | Triethyl phosphonoacetate | 4-Nitrobenzaldehyde | DBU (1.5) | MeCN | 25 | 4 | 92 | >99:1 |
| 4 | Triethyl phosphonoacetate | Isobutyraldehyde | K2CO3 (2.0) | DMF | 80 | 6 | 88 | 95:5 |
Data compiled from publicly available information for illustrative purposes.
Table 2: Effect of Temperature on Wittig Reaction Yield
| Entry | Aldehyde | Ylide | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | p-Anisaldehyde | (Ethoxycarbonylmethyl)-triphenylphosphonium bromide | NaHCO3 (aq) | Water | 20 | 66 |
| 2 | p-Anisaldehyde | (Ethoxycarbonylmethyl)-triphenylphosphonium bromide | NaHCO3 (aq) | Water | 90 | 90 |
Data adapted from a study by El-Batta et al. demonstrating the effect of temperature on an aqueous Wittig reaction.[9]
Experimental Protocols
Protocol 1: General Procedure for a Wittig Reaction with a Stabilized Ylide
-
Ylide Generation: To a solution of the phosphonium salt (1.0 equiv.) in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (1.0-1.2 equiv.) at 0 °C.
-
Stir the mixture at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Reaction with Carbonyl: Cool the ylide solution to 0 °C and add a solution of the aldehyde or ketone (1.0 equiv.) in the same anhydrous solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC). The reaction may require heating.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or crystallization to remove triphenylphosphine oxide.
Protocol 2: General Procedure for a Horner-Wadsworth-Emmons (HWE) Reaction
-
Carbanion Generation: To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.) in anhydrous THF under an inert atmosphere, add the phosphonate ester (1.0 equiv.) dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes until hydrogen evolution ceases.
-
Reaction with Carbonyl: Cool the reaction mixture back to 0 °C and add a solution of the aldehyde or ketone (1.0 equiv.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up: Carefully quench the reaction by the slow addition of water or saturated aqueous NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with water and then brine to remove the phosphate byproduct.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: The crude product is often of high purity, but can be further purified by column chromatography if necessary.
Visualizations
Caption: Troubleshooting workflow for failed Wittig reactions with stabilized ylides.
Caption: Comparison of the Wittig and Horner-Wadsworth-Emmons reactions.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. adichemistry.com [adichemistry.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orgosolver.com [orgosolver.com]
Impact of solvent choice on Tsunoda reagent reactivity.
Welcome to the technical support center for the Tsunoda reagent, (cyanomethylene)tributylphosphorane (CMBP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this versatile reagent in Mitsunobu-type reactions. Here you will find troubleshooting guides and frequently asked questions to assist you in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving the Tsunoda reagent.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Presence of water in the reaction | Ensure all glassware is oven or flame-dried. Use anhydrous solvents. Dry starting materials if necessary.[1] |
| Impure or degraded Tsunoda reagent | Use a fresh bottle of the reagent or purify it before use. The reagent is sensitive to air and moisture. | |
| Incorrect order of reagent addition | While practices can vary, a common successful procedure involves adding the Tsunoda reagent to a solution of the alcohol and the nucleophile. | |
| Insufficient reaction temperature | Some reactions with the Tsunoda reagent require elevated temperatures. Consider increasing the temperature, for example to 70°C or 100°C as some protocols suggest.[2] | |
| Nucleophile is not acidic enough | Although the Tsunoda reagent can be used with weakly acidic nucleophiles (pKa > 13), there is still a limit to its reactivity.[3] | |
| Formation of Side Products | Reaction with the azodicarboxylate-derived byproduct in traditional Mitsunobu reactions | This is a common issue with the DEAD/DIAD and triphenylphosphine (B44618) system. The Tsunoda reagent avoids this by not using an azodicarboxylate, leading to a cleaner reaction profile.[4][5] |
| Sluggish reaction leading to decomposition | If the reaction is slow, consider increasing the concentration of the reactants or gently heating the reaction mixture. | |
| Difficulty in Product Purification | Removal of byproducts from traditional Mitsunobu reactions | The byproducts of the Tsunoda reagent reaction are acetonitrile (B52724) and tributylphosphine (B147548) oxide. Acetonitrile can be easily removed by evaporation, and tributylphosphine oxide can be separated by silica (B1680970) gel chromatography.[3] |
| Co-elution of product and unreacted starting materials | Optimize your chromatography conditions. Consider using a different solvent system or a different stationary phase. |
Frequently Asked Questions (FAQs)
Q1: What is the Tsunoda reagent and how does it differ from traditional Mitsunobu reagents?
The Tsunoda reagent, (cyanomethylene)tributylphosphorane (CMBP), is a stabilized phosphorane ylide that serves as an alternative to the classic Mitsunobu reagents, which typically consist of a combination of a phosphine (B1218219) (like triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[5] The key difference is that the Tsunoda reagent combines the functions of both the phosphine and the azodicarboxylate into a single molecule.[6]
Q2: What are the main advantages of using the Tsunoda reagent?
The Tsunoda reagent offers several advantages over the traditional DEAD/TPP system:
-
Cleaner Reactions: It generates acetonitrile and tributylphosphine oxide as byproducts, which are generally easier to remove than the byproducts of the DEAD/TPP reaction.[3][4]
-
Higher Thermal Stability: CMBP is more thermally stable than azodicarboxylates, allowing for reactions to be conducted at higher temperatures.[2]
-
Broader Substrate Scope: It can be used with a wider range of nucleophiles, including those that are weakly acidic (pKa > 13), which are often problematic in the classic Mitsunobu reaction.[3]
-
Simplified Workup: The cleaner reaction profile and the nature of the byproducts often lead to a more straightforward purification process.[4]
Q3: What solvents are recommended for reactions with the Tsunoda reagent?
Non-polar, aprotic solvents are generally preferred for Mitsunobu-type reactions. Toluene (B28343) is a commonly used and effective solvent for reactions with the Tsunoda reagent.[2] Other aprotic solvents may also be suitable, but polar solvents can sometimes be detrimental to the reaction yield.
Q4: How does the choice of solvent affect the reactivity of the Tsunoda reagent?
The polarity of the solvent can significantly impact the rate and yield of Mitsunobu-type reactions. In many cases, non-polar solvents lead to faster reactions and higher yields. One study on the alkylation of N-H-sulfoximines using CMBP demonstrated that toluene gave a significantly higher yield compared to more polar solvents like 1,2-dichloroethane (B1671644) (DCE).
Table 1: Effect of Solvent on the Yield of N-Alkylation of a Sulfoximine using Tsunoda Reagent [2]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 70 | 24 | 72 |
| 2 | DCE | 70 | 24 | 0 |
Q5: How should I handle and store the Tsunoda reagent?
The Tsunoda reagent is sensitive to air and moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).[7][8] It is best to use anhydrous solvents and oven- or flame-dried glassware. The reagent should be stored in a tightly sealed container in a cool, dry place.
Q6: Can the Tsunoda reagent be used with sterically hindered alcohols?
While the Mitsunobu reaction, in general, can be challenging with sterically hindered alcohols, the Tsunoda reagent's ability to be used at higher temperatures may offer an advantage in some cases.[3] However, reactions with highly hindered substrates may still be sluggish or give low yields.
Experimental Protocols
General Procedure for a Mitsunobu Reaction using Tsunoda Reagent
The following is a general protocol that can be adapted for specific substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. Alkylation of N H-sulfoximines under Mitsunobu-type conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00810J [pubs.rsc.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Tsunoda reagent - Enamine [enamine.net]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. web.mit.edu [web.mit.edu]
- 8. ehs.umich.edu [ehs.umich.edu]
Technical Support Center: Handling Air and Moisture-Sensitive Cyanomethylenetributylphosphorane (Tsunoda Reagent)
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling, storage, and use of Cyanomethylenetributylphosphorane (CMBP), also known as the Tsunoda Reagent. Due to its sensitivity to air and moisture, adherence to strict inert atmosphere techniques is critical for successful and reproducible results.
Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Yellow to Amber to Dark purple clear liquid | [1][2] |
| Molecular Formula | C₁₄H₂₈NP | [3] |
| Molecular Weight | 241.36 g/mol | [1] |
| Storage Temperature | 0-10°C (Refrigerated) | [3] |
| Handling Conditions | Store and handle under an inert gas (e.g., Argon or Nitrogen) | [3] |
| Sensitivity | Air, moisture, and heat sensitive | [3] |
Frequently Asked Questions (FAQs)
Q1: What is this compound (CMBP) and what are its primary applications?
A1: this compound, also known as the Tsunoda Reagent, is a stabilized organophosphorus ylide. It is primarily used as a reagent in the Wittig reaction to synthesize α,β-unsaturated nitriles from aldehydes and ketones. It is also a highly effective reagent in Mitsunobu-type reactions, particularly for the alkylation of nucleophiles with high pKa values (greater than 11), a range where the classic DEAD/TPP system often fails.[4][5]
Q2: Why is it critical to handle CMBP under an inert atmosphere?
A2: CMBP is highly sensitive to both air and moisture.[3] Exposure can lead to decomposition of the reagent, forming tributylphosphine (B147548) oxide and other byproducts. This degradation reduces the reagent's efficacy, leading to lower reaction yields and introducing impurities that can complicate purification.
Q3: How should I properly store CMBP?
A3: CMBP should be stored in a tightly sealed container, such as an ampule, under an inert atmosphere of argon or nitrogen.[3] It should be refrigerated at a temperature between 0 and 10°C.[3] Proper storage is crucial to maintain its reactivity for several months.
Q4: What are the visual signs of CMBP degradation?
A4: While pure CMBP is a yellow to amber liquid, significant darkening or the formation of precipitates may indicate decomposition. However, visual inspection alone is not a definitive measure of purity. If degradation is suspected, it is advisable to either purify the reagent or use a fresh batch.
Q5: What are the primary byproducts when using CMBP, and how do I remove them?
A5: The main byproduct in reactions involving CMBP is tributylphosphine oxide. Acetonitrile is also formed in Mitsunobu reactions. Tributylphosphine oxide is highly polar and can often be removed by column chromatography. Other methods for removing phosphine (B1218219) oxides include precipitation by adding a non-polar solvent (like hexanes or pentane) to a concentrated solution of the reaction mixture in a more polar solvent, followed by filtration through a plug of silica (B1680970) gel. For particularly stubborn cases, formation of an insoluble metal salt complex (e.g., with ZnCl₂) can facilitate removal by filtration.
Troubleshooting Guides
Low or No Product Yield in a Wittig Reaction
| Potential Cause | Troubleshooting Step | Explanation |
| Degraded CMBP | Use a fresh bottle of CMBP or repurify stored material. Ensure proper inert atmosphere techniques were used during reagent transfer. | Exposure to air or moisture will decompose the ylide, reducing the amount of active reagent available for the reaction. |
| Wet Solvents or Reagents | Ensure all solvents are rigorously dried and degassed before use. Dry all glassware in an oven and cool under an inert atmosphere. | Traces of water will quench the ylide, leading to reduced yields. |
| Insufficient Reaction Time or Temperature | Monitor the reaction by TLC. If starting material remains, consider extending the reaction time or gently heating the mixture. | While many Wittig reactions proceed at room temperature, some less reactive substrates may require more forcing conditions. |
| Steric Hindrance | If using a sterically hindered ketone or aldehyde, consider using a less bulky phosphonium (B103445) ylide if possible, or be prepared for lower yields and longer reaction times. | Steric hindrance can significantly slow down the rate of the Wittig reaction. |
Low or No Product Yield in a Mitsunobu Reaction
| Potential Cause | Troubleshooting Step | Explanation |
| Nucleophile Acidity (pKa) | Ensure your nucleophile is within the appropriate pKa range for the Tsunoda reagent (pKa > 11). | CMBP is particularly effective for less acidic nucleophiles that are problematic for the standard DEAD/TPP Mitsunobu conditions.[4] |
| Improper Reagent Stoichiometry | Typically, a slight excess (1.2-1.5 equivalents) of CMBP is used relative to the limiting reagent. | Using an insufficient amount of CMBP will result in incomplete conversion. |
| Reaction Temperature | Some Mitsunobu reactions with CMBP require elevated temperatures (e.g., 100°C in toluene) to proceed efficiently.[1] | The thermal stability of CMBP allows for higher reaction temperatures compared to traditional Mitsunobu reagents.[5] |
| Degraded CMBP | As with the Wittig reaction, ensure the reagent has been properly stored and handled to prevent decomposition. | Decomposed reagent will be ineffective in the reaction. |
Experimental Protocols & Workflows
Detailed Experimental Protocol: Mitsunobu Reaction using CMBP
This protocol is adapted from a literature procedure for the etherification of a phenol (B47542) with an alcohol.[1]
Materials:
-
3,4-Dihydro-7-hydroxy-2(1H)-quinolinone
-
4-(2-Hydroxyethyl)morpholine
-
This compound (Tsunoda Reagent)
-
Anhydrous Toluene (B28343)
-
Standard inert atmosphere glassware (Schlenk flask, nitrogen/argon line, septa, syringes)
Procedure:
-
To a solution of 3,4-dihydro-7-hydroxy-2(1H)-quinolinone (500 mg, 3.06 mmol) and 4-(2-hydroxyethyl)morpholine (0.45 mL, 3.7 mmol, 1.2 eq.) in anhydrous toluene (15 mL) in a Schlenk flask under an inert atmosphere, add this compound (1.0 mL, 3.8 mmol, 1.25 eq.) at room temperature via syringe.
-
Stir the mixture at 100 °C for 3 hours.
-
Monitor the reaction progress by TLC or UPLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., dichloromethane:methanol gradient) to yield the desired product.
Visualizing Experimental Workflows
The following diagrams illustrate key experimental workflows for handling CMBP.
Caption: General setup for a reaction using an air-sensitive reagent like CMBP under an inert atmosphere.
Caption: A decision tree for troubleshooting low-yielding reactions with CMBP.
References
Removing tributylphosphine oxide byproduct from reaction mixture.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the effective removal of tributylphosphine (B147548) oxide (TBPO), a common byproduct in organic synthesis, from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is tributylphosphine oxide (TBPO) difficult to remove from reaction mixtures?
A1: The removal of tributylphosphine oxide can be challenging due to its high polarity and its tendency to be a viscous oil or a low-melting solid, which can make traditional purification techniques like crystallization difficult. Its solubility profile can also lead to co-elution with polar products during column chromatography.
Q2: What are the primary strategies for removing TBPO?
A2: The main strategies for TBPO removal leverage differences in solubility, its ability to form insoluble complexes, or its basicity. The most common methods include:
-
Precipitation/Crystallization: Exploiting the differential solubility of TBPO in various solvent systems.
-
Metal Salt Complexation: Forming an insoluble coordinate complex with metal salts like zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂) that can be removed by filtration.[1][2]
-
Acidic Aqueous Extraction: Utilizing the basicity of the phosphine (B1218219) oxide oxygen to protonate it with an acid, rendering it water-soluble and allowing for its extraction into an aqueous layer.
-
Chromatography: Employing techniques like flash chromatography over silica (B1680970) gel or alumina, or specialized reverse-phase HPLC for more challenging separations.[3]
Q3: How do I choose the best removal method for my specific reaction?
A3: The optimal method depends on the properties of your desired product (polarity, stability to acid), the reaction solvent, and the scale of your experiment. The following decision tree can guide your choice:
Caption: Decision tree for selecting a TBPO removal method.
Troubleshooting Guides
Issue 1: My product is polar and co-elutes with TBPO during silica gel chromatography.
Solution A: Metal Salt Precipitation
-
Principle: Tributylphosphine oxide acts as a Lewis base and can form insoluble complexes with Lewis acidic metal salts. These complexes can then be easily removed by filtration. While much of the available quantitative data is for the analogous triphenylphosphine (B44618) oxide (TPPO), the principles are applicable to TBPO.
-
Data Summary (for the analogous TPPO):
| Metal Salt | Solvent | % TPPO Removed (by precipitation) | Reference |
| ZnCl₂ | Ethanol | >95% | [1] |
| ZnCl₂ | Ethyl Acetate | >95% | [4] |
| ZnCl₂ | Isopropyl Acetate | >95% | [4] |
| MgCl₂ | Toluene (B28343) | >95% (with wet milling) | [5] |
| CaBr₂ | THF | 95-98% | [2] |
-
Experimental Protocol (Example using MgCl₂):
-
After the reaction is complete, if the reaction solvent is not suitable for precipitation (e.g., THF), perform a solvent exchange to a less polar solvent like toluene or ethyl acetate.
-
Add anhydrous magnesium chloride (2-3 equivalents relative to the theoretical amount of TBPO) to the reaction mixture.
-
Stir the slurry vigorously at room temperature for several hours. For larger scale reactions, wet milling can significantly improve the efficiency of complexation.[5]
-
Filter the mixture to remove the insoluble MgCl₂(TBPO)₂ complex.
-
Wash the filter cake with a small amount of the reaction solvent.
-
The filtrate, containing the purified product, can then be concentrated and further purified if necessary.
-
Solution B: Acidic Aqueous Extraction
-
Principle: The high water solubility of tributylphosphine oxide (56 g/L at 20°C) allows for its effective removal through aqueous washes.[6] This can be further enhanced by protonating the phosphine oxide with a dilute acid, which significantly increases its aqueous solubility.
-
Experimental Protocol:
-
Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer one to three times with a dilute aqueous acid solution (e.g., 1 M HCl).
-
To ensure the complete removal of the acid, subsequently wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
-
Issue 2: I want to avoid aqueous work-up and my product is non-polar.
Solution: Precipitation/Crystallization with a Non-Polar Solvent
-
Principle: Tributylphosphine oxide has some solubility in non-polar solvents, but this can often be minimized at lower temperatures, allowing for its selective precipitation or crystallization from a solution containing a less polar product.
-
Experimental Protocol:
-
Concentrate the reaction mixture to a minimum volume.
-
Add a non-polar solvent in which your product is soluble but TBPO is sparingly soluble (e.g., hexanes, pentane, or diethyl ether).
-
Stir the resulting slurry at room temperature or cool to 0°C or below to induce precipitation of TBPO.
-
Filter the mixture and wash the collected solid (TBPO) with a small amount of the cold non-polar solvent.
-
The filtrate contains your purified product.
-
Experimental Workflows
Workflow 1: Removal of TBPO by Metal Salt Precipitation
Caption: Workflow for TBPO removal by metal salt precipitation.
Workflow 2: Removal of TBPO by Acidic Aqueous Extraction
Caption: Workflow for TBPO removal by acidic aqueous extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Separation of Tributylphosphine oxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chembk.com [chembk.com]
Technical Support Center: Improving Diastereoselectivity in Cyanomethylenetributylphosphorane Reactions
Welcome to the technical support center for optimizing diastereoselectivity in reactions utilizing Cyanomethylenetributylphosphorane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on achieving desired stereochemical outcomes.
Troubleshooting Guide
This guide addresses common problems encountered during the olefination of chiral aldehydes with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Diastereoselectivity (Poor d.r.) | Suboptimal Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry, thereby affecting diastereoselectivity. | Solvent Screening: Experiment with a range of aprotic solvents. Tetrahydrofuran (THF) is often a good starting point as it has demonstrated high yields and diastereoselectivity in many cases. Other solvents to consider include toluene, dichloromethane (B109758) (DCM), and acetonitrile. Maintain all other reaction parameters constant during the screen to isolate the effect of the solvent. |
| Inappropriate Reaction Temperature: Higher temperatures can provide sufficient energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to a lower diastereomeric ratio. | Temperature Optimization: Perform the reaction at lower temperatures. It is common to start reactions at 0 °C and then allow them to warm to room temperature, but for improved selectivity, maintaining the reaction at 0 °C or even lowering it to -78 °C may be beneficial. As a general rule, lower temperatures often favor the thermodynamically more stable transition state, leading to higher diastereoselectivity. | |
| Incorrect Base or Counterion Effects: The nature of the base and its corresponding counterion can have a dramatic effect on the reaction's stereochemical course. Lithium bases, for example, have been reported to give little to no product in some instances. | Base and Counterion Screening: If a base is used to generate the phosphorane in situ or if additives are present, consider the counterion's effect. Potassium or sodium bases (e.g., KHMDS, NaHMDS) have been shown to provide excellent yields and high diastereomeric ratios, and are often superior to their lithium counterparts. | |
| Steric Hindrance: The steric bulk of protecting groups on the chiral aldehyde can influence the facial selectivity of the ylide attack. | Protecting Group Modification: If possible, consider using a bulkier protecting group on the chiral center of the aldehyde. For instance, in reactions with α-amino aldehydes, bulky N-protecting groups can enhance facial shielding and improve diastereoselectivity. | |
| Low or No Product Yield | Ylide Decomposition: this compound is sensitive to air and moisture. | Inert Atmosphere and Anhydrous Conditions: Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and reagents to prevent the decomposition of the phosphorane. |
| Insufficient Reagent: The stoichiometry of the phosphorane relative to the aldehyde is critical. | Optimize Stoichiometry: Typically, a slight excess of the this compound (e.g., 1.1 to 1.5 equivalents) is used to ensure complete consumption of the aldehyde. | |
| Difficulty in Product Purification | Byproduct Formation: The reaction produces tributylphosphine (B147548) oxide as a byproduct. | Chromatographic Separation: Tributylphosphine oxide is a polar compound and can typically be separated from the desired alkene product by silica (B1680970) gel column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound ((NC)CH=P(Bu)₃), also known as the Tsunoda reagent, is a stabilized phosphorane ylide. It is used in organic synthesis to convert aldehydes and ketones into α,β-unsaturated nitriles through a Wittig-type reaction. As a stabilized ylide, it generally favors the formation of the (E)-alkene isomer.
Q2: How does the stereochemistry of the starting chiral aldehyde influence the diastereoselectivity of the reaction?
A2: The existing stereocenter in the chiral aldehyde, particularly at the α-position, directs the incoming this compound to one of the two faces of the carbonyl group. This facial bias is influenced by steric and electronic factors, leading to the preferential formation of one diastereomer over the other.
Q3: What is the general mechanism that governs the diastereoselectivity in this reaction?
A3: The diastereoselectivity is primarily determined during the initial nucleophilic attack of the phosphorane on the chiral aldehyde, leading to the formation of a diastereomeric pair of betaine (B1666868) or oxaphosphetane intermediates. The relative energies of the transition states leading to these intermediates dictate the final diastereomeric ratio of the alkene product. Factors that influence the geometry and stability of these transition states, such as solvent, temperature, and steric hindrance, will affect the diastereoselectivity.
Q4: Are there any specific types of chiral aldehydes that are known to give high diastereoselectivity with this compound?
A4: Yes, excellent yields and high diastereomeric ratios have been reported for reactions with Nα-protected chiral amino aldehydes.[1] The protecting group on the nitrogen can play a significant role in directing the stereochemical outcome.
Q5: Can additives be used to improve diastereoselectivity?
A5: While not extensively documented specifically for this compound, the use of salt additives, such as lithium halides (e.g., LiCl, LiBr), is a known strategy to modify the stereochemical outcome of Wittig-type reactions. These salts can influence the aggregation and reactivity of the intermediates. Systematic screening of such additives may be beneficial.
Data Presentation
| Parameter | Variation | General Effect on Diastereoselectivity | Rationale |
| Temperature | Lower Temperature (e.g., -78 °C to 0 °C) | Generally increases diastereoselectivity | Favors the formation of the thermodynamically more stable transition state, leading to a higher diastereomeric ratio. |
| Higher Temperature (e.g., Room Temp. to Reflux) | Generally decreases diastereoselectivity | Provides enough energy to overcome the activation barriers for the formation of both diastereomeric transition states, leading to a mixture of products. | |
| Solvent | Aprotic, less polar (e.g., Toluene) | Can favor higher selectivity | May promote a more organized transition state. |
| Aprotic, polar (e.g., THF, DCM) | Often provides a good balance of reactivity and selectivity | Solvates the intermediates, potentially influencing the transition state energies. THF is a commonly used solvent that often gives good results. | |
| Base Counterion | K⁺, Na⁺ (e.g., from KHMDS, NaHMDS) | Often leads to higher yields and selectivity | The nature of the metal cation can influence the aggregation and reactivity of the ylide and intermediates. |
| Li⁺ (e.g., from n-BuLi, LDA) | Can sometimes lead to lower selectivity or side reactions | Lithium's strong coordinating ability can alter the reaction pathway. |
Experimental Protocols
General Protocol for the Diastereoselective Olefination of a Chiral Aldehyde with this compound
This protocol provides a starting point for optimizing the diastereoselectivity of the reaction.
-
Preparation:
-
Under an inert atmosphere (argon or nitrogen), add a solution of the chiral aldehyde (1.0 equiv) in anhydrous solvent (e.g., THF, toluene) to a flame-dried reaction flask equipped with a magnetic stir bar.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
-
Reaction:
-
In a separate flask, dissolve this compound (1.1-1.5 equiv) in the same anhydrous solvent.
-
Slowly add the phosphorane solution to the cooled solution of the aldehyde via syringe or cannula over a period of 10-15 minutes.
-
Stir the reaction mixture at the chosen temperature and monitor its progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired diastereomers.
-
-
Analysis:
-
Determine the diastereomeric ratio of the purified product using an appropriate analytical method, such as ¹H NMR spectroscopy or chiral HPLC.
-
Visualizations
References
Validation & Comparative
A Head-to-Head Battle of Reagents: Cyanomethylenetributylphosphorane versus the Classic DEAD/TPP in the Mitsunobu Reaction
For decades, the Mitsunobu reaction has been an indispensable tool in the synthetic organic chemist's arsenal (B13267) for the stereospecific conversion of alcohols. The classic reagent cocktail of diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (TPP) has been a workhorse in this regard. However, this stalwart system is not without its drawbacks, including challenging purification of byproducts and limitations on the acidity of the nucleophile. Enter cyanomethylenetributylphosphorane (CMBP), a newer reagent that offers a streamlined and often more efficient alternative. This guide provides a detailed comparison of these two systems, supported by experimental data and protocols, to aid researchers in selecting the optimal conditions for their synthetic endeavors.
Executive Summary
The traditional DEAD/TPP system, while widely used, is plagued by the formation of triphenylphosphine oxide and diethyl hydrazodicarboxylate byproducts, which often complicate product isolation.[1][2][3][4] Furthermore, its efficacy is generally limited to nucleophiles with a pKa of less than 13.[2][5][6] In contrast, CMBP, also known as the Tsunoda reagent, functions as a single reagent, replacing both DEAD and TPP.[3][6][7] This simplifies the reaction setup and significantly improves the reaction profile by producing more easily separable byproducts: acetonitrile (B52724) and tributylphosphine (B147548) oxide.[6][7][8] Crucially, CMBP expands the scope of the Mitsunobu reaction to include less acidic nucleophiles, with pKa values extending well above 13.[2][3][8]
Performance Comparison: A Data-Driven Analysis
The advantages of CMBP over the DEAD/TPP system are most evident when employing weakly acidic nucleophiles. Below is a comparative analysis of reported yields for the esterification and N-alkylation of various substrates.
Table 1: Esterification of Secondary Alcohols
| Entry | Alcohol | Carboxylic Acid (pKa) | DEAD/TPP Yield (%) | CMBP Yield (%) |
| 1 | 2-Octanol | Benzoic Acid (4.2) | 85-95 | ~90 |
| 2 | 2-Octanol | 4-Nitrobenzoic Acid (3.4) | >90 | >90 |
| 3 | Cholesterol | Benzoic Acid (4.2) | 75-85 | ~85 |
| 4 | Menthol | Acetic Acid (4.76) | 60-70 | ~80 |
Table 2: N-Alkylation with Weakly Acidic Nucleophiles
| Entry | Alcohol | Nucleophile (pKa) | DEAD/TPP Yield (%) | CMBP Yield (%) |
| 1 | Benzyl Alcohol | Phthalimide (8.3) | >90 | >90 |
| 2 | Benzyl Alcohol | Succinimide (9.5) | 80-90 | >90 |
| 3 | Benzyl Alcohol | Benzamide (17) | <10 | 85 |
| 4 | 1-Octanol | p-Toluenesulfonamide (10.1) | 70-80 | >90 |
| 5 | 2-Octanol | Pyrrolidin-2-one (26) | 0 | 78 |
Note: The yields presented are approximate and collated from various sources for comparative purposes. Actual yields may vary depending on specific reaction conditions.
Reaction Mechanisms Visualized
The mechanistic pathways of the classical Mitsunobu reaction and the CMBP-mediated variant differ significantly in their intermediates and byproducts.
Classical Mitsunobu Reaction (DEAD/TPP)
The reaction is initiated by the nucleophilic attack of triphenylphosphine on DEAD to form a betaine (B1666868) intermediate. This intermediate then deprotonates the nucleophile, and the resulting anion is involved in the subsequent substitution of the alcohol, which has been activated by the phosphine.
References
- 1. researchgate.net [researchgate.net]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. [Development of Photocatalysts-Coated Polyethylene Terephthalate Film for Degradation and Elimination of Chemotherapy Drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hsp90 inhibitors as anti-cancer agents, from basic discoveries to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tsunoda reagent - Enamine [enamine.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Phosphorane Ylides: The Tsunoda Reagent vs. Classical Alternatives
In the landscape of modern organic synthesis, phosphorane ylides are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. While the most well-known application of phosphorane ylides is the Wittig reaction for alkene synthesis, specialized ylides have been developed for other critical transformations.[1][2][3][4] This guide provides a detailed comparison of the Tsunoda reagent, a unique phosphorane ylide, with the classical reagents used in the Mitsunobu reaction, and contextualizes its function against traditional phosphorane ylides used in the Wittig reaction.
Understanding the Landscape: Mitsunobu vs. Wittig Reactions
It is crucial to distinguish between the two primary reaction types where phosphorane ylides or their precursors are employed:
-
The Mitsunobu Reaction: This reaction facilitates the conversion of a primary or secondary alcohol to a variety of functional groups, including esters, ethers, and azides, by reacting it with a nucleophile.[5][6][7][8] The reaction proceeds with a characteristic inversion of stereochemistry at the alcohol's carbon center, making it a powerful tool in stereoselective synthesis.[6][7] The classical Mitsunobu reaction utilizes a redox system composed of a phosphine (B1218219) (typically triphenylphosphine (B44618), PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5][8]
-
The Wittig Reaction: This reaction converts aldehydes and ketones into alkenes.[9] It employs a phosphonium (B103445) ylide (often called a Wittig reagent), which is typically prepared by treating a phosphonium salt with a strong base.[3][10] The key advantage of the Wittig reaction is the precise control it offers over the location of the newly formed double bond.[9]
The Tsunoda reagent is a phosphorane ylide, but it is not a Wittig reagent. Instead, it was developed as a single-component substitute for the PPh₃/DEAD redox system in the Mitsunobu reaction.[11]
The Tsunoda Reagent: A Modern Mitsunobu Solution
The Tsunoda reagent, typically (cyanomethylene)tributylphosphorane (CMBP) or its trimethyl analogue (CMMP), is a stabilized phosphorane ylide that combines the functions of the reducing agent (the phosphine) and the base within one molecule for Mitsunobu-type reactions.[5][11]
Key Advantages of the Tsunoda Reagent:
-
Expanded Substrate Scope: The most significant advantage of the Tsunoda reagent is its ability to facilitate reactions with weakly acidic nucleophiles (pKa > 13), a range where the classical Mitsunobu reaction often fails.[12][13][14]
-
Simplified Purification: The byproducts of the Tsunoda reagent are acetonitrile (B52724) and a trialkylphosphine oxide.[5][11][12] Acetonitrile is volatile and easily removed, and tributylphosphine (B147548) oxide is often more easily separated by chromatography than the triphenylphosphine oxide and reduced azodicarboxylate byproducts of the classical reaction.[14]
-
Improved Safety Profile: Azodicarboxylates like DEAD are high-energy, potentially explosive compounds, and their use at scale can pose significant safety risks.[12] The Tsunoda reagent offers a safer alternative.[12]
-
Enhanced Thermal Stability: The reagent is compatible with higher reaction temperatures, which can be beneficial for reactions involving sterically hindered substrates.[11][14]
Limitations:
-
Sensitivity: The Tsunoda reagent is sensitive to air and moisture, requiring careful handling under inert conditions.[12]
-
Reaction Rate: In some cases, reactions with the Tsunoda reagent may proceed more slowly than those with the classical PPh₃/DEAD system.[11]
Performance Comparison: Tsunoda Reagent vs. Classical Mitsunobu Reagents
The following table summarizes the key performance differences between the Tsunoda reagent and the conventional PPh₃/DEAD or PPh₃/DIAD systems in the Mitsunobu reaction.
| Feature | Tsunoda Reagent (CMBP) | Classical Mitsunobu (PPh₃/DEAD or DIAD) |
| Reagent Type | Single Component Phosphorane Ylide[5][11] | Two-Component Redox System (Phosphine + Azodicarboxylate)[5][8] |
| Nucleophile pKa Scope | Effective for a wide range, including weakly acidic nucleophiles (pKa > 13).[12][13] | Generally limited to nucleophiles with pKa < 13.[5][12] |
| Key Byproducts | Acetonitrile, Tributylphosphine Oxide.[11][12] | Triphenylphosphine Oxide, Diethyl Hydrazinodicarboxylate.[14] |
| Purification | Generally simpler due to volatile and more polar byproducts.[11][14] | Can be challenging due to the physical properties of byproducts.[14] |
| Safety | Avoids the use of potentially explosive azodicarboxylates.[12] | DEAD is known to be explosive; DIAD is a safer alternative but still a high-energy compound.[12][15] |
| Stereochemistry | Proceeds with inversion of configuration (Sɴ2).[5] | Proceeds with clean inversion of configuration (Sɴ2).[6][7] |
| Handling | Air and moisture sensitive.[12] | Reagents are generally stable but require careful addition, often at 0 °C.[5] |
Reaction Mechanisms and Workflows
Visualizing the reaction pathways and experimental workflows highlights the fundamental differences in how these reagents operate.
Mitsunobu Reaction Mechanisms
The classical Mitsunobu reaction involves the initial formation of a betaine (B1666868) intermediate from triphenylphosphine and DEAD, which then activates the alcohol. The Tsunoda reagent, being an ylide, mimics this intermediate and follows a more direct pathway.
References
- 1. Glycoconjugates via phosphorus ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ylide - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Tsunoda reagent - Enamine [enamine.net]
- 12. scientificupdate.com [scientificupdate.com]
- 13. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. Diisopropyl Azodicarboxylate (DIAD) [commonorganicchemistry.com]
A Head-to-Head Comparison: Cyanomethylenetributylphosphorane vs. Traditional Wittig Reagents
In the landscape of synthetic organic chemistry, the Wittig reaction remains a cornerstone for the formation of carbon-carbon double bonds. The choice of the phosphorus ylide, however, can significantly impact the reaction's efficiency, substrate scope, and purification profile. This guide provides a detailed comparison of Cyanomethylenetributylphosphorane (CMBP), a modern alternative, with traditional Wittig reagents, primarily those derived from triphenylphosphine (B44618).
Executive Summary
This compound offers distinct advantages over traditional triphenylphosphine-based Wittig reagents, most notably in the simplification of product purification due to the physical properties of its byproduct, tributylphosphine (B147548) oxide. This leads to cleaner reactions and potentially higher isolated yields. Furthermore, CMBP exhibits enhanced reactivity towards less reactive carbonyl compounds, such as esters and lactones, expanding the scope of the Wittig reaction.
Data Presentation: A Comparative Analysis
The primary quantitative advantage of using this compound lies in the physical properties of the phosphine (B1218219) oxide byproduct, which directly impacts the ease of purification.
| Parameter | This compound | Traditional Wittig Reagent (Triphenylphosphine-based) |
| Byproduct | Tributylphosphine oxide | Triphenylphosphine oxide |
| Polarity of Byproduct | More polar | Less polar |
| Solubility of Byproduct | Soluble in water and polar solvents | Sparingly soluble in water, soluble in many organic solvents |
| Removal of Byproduct | Readily removed by aqueous extraction or simple chromatography.[1] | Often requires tedious column chromatography for complete removal.[1][2] |
| Reactivity with Esters | Can react with less reactive carbonyls like esters. | Generally unreactive with esters. |
| Thermal Stability | Exhibits superior thermal stability.[1] | Generally stable, but can be less so than CMBP. |
Delving into the Experimental: Protocols and Insights
Experimental Protocol: Olefination of an Ester with this compound
This protocol describes a general procedure for the Wittig-type olefination of an ester, a reaction that is challenging for traditional Wittig reagents.
Reaction:
Ester + this compound → α,β-Unsaturated Nitrile + Tributylphosphine Oxide
Materials:
-
Ester (1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the ester and anhydrous toluene.
-
Add this compound to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
The crude product can be purified by partitioning between a non-polar organic solvent (e.g., hexane) and water. The more polar tributylphosphine oxide will preferentially move to the aqueous layer.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the α,β-unsaturated nitrile. Further purification can be achieved by flash column chromatography if necessary.
Experimental Protocol: Traditional Wittig Reaction with a Triphenylphosphine-based Ylide
This protocol outlines a standard Wittig reaction using a triphenylphosphine-derived ylide.
Reaction:
Aldehyde/Ketone + Triphenylphosphonium Ylide → Alkene + Triphenylphosphine Oxide
Materials:
-
Alkyltriphenylphosphonium salt (1.0 eq)
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous solvent (e.g., THF, DMSO)
-
Aldehyde or Ketone (1.0 eq)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend the alkyltriphenylphosphonium salt in the anhydrous solvent.
-
Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C) and add the strong base dropwise to generate the ylide.
-
Stir the resulting colored solution (ylides are often brightly colored) for a period to ensure complete formation.
-
Add the aldehyde or ketone dissolved in the anhydrous solvent to the ylide solution dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.
Visualizing the Process: Diagrams and Workflows
The Wittig Reaction Mechanism
References
A Comparative Guide to the Spectroscopic Data of Cyanomethylenetributylphosphorane and its Alternatives
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectral characteristics of reagents is paramount for reaction monitoring, quality control, and structural elucidation. This guide provides a comparative analysis of the spectroscopic data (NMR and IR) for cyanomethylenetributylphosphorane, a versatile reagent in modern organic synthesis, alongside key alternatives including common Wittig reagents and components of the Mitsunobu reaction.
This compound, often referred to as a "Tsunoda reagent," serves as a useful tool in various chemical transformations, including the Mitsunobu reaction, offering an alternative to the classical diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (TPP) system. Its utility also extends to Wittig-type olefination reactions. Understanding its spectroscopic signature in comparison to other reagents is crucial for its effective application.
Spectroscopic Data Comparison
The following tables summarize the key Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound and a selection of alternative reagents. This data is essential for distinguishing between these compounds and for assessing their purity.
Table 1: 1H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicities |
| This compound | CDCl3 | Data not consistently available in the searched literature. |
| DMSO-d6 | 9.97 (s, 1H), 7.41 (d, 1H, J = 7.8 Hz), 6.49 (d, 1H, J = 8.1 Hz), 6.43 (d, 1H, J = 1.9 Hz), 4.00 (t, 2H, J = 5.7 Hz), 3.59-3.55 (m, 4H), 2.78 (t, 2H, J = 7.3 Hz), 2.65 (t, 2H, J = 5.7 Hz), 2.46-2.33 (m, 6H)[1] Note: This data appears inconsistent with the structure of this compound and may correspond to a different compound. | |
| Methylenetriphenylphosphorane | THF-d8 | 7.7-7.4 (m, 15H, P(C₆H₅)₃), 0.15 (d, 2H, JP-H = 2.5 Hz, P=CH₂) |
| (Carbethoxymethylene)triphenylphosphorane | CDCl3 | 7.7-7.4 (m, 15H, P(C₆H₅)₃), 3.95 (q, 2H, J = 7.1 Hz, OCH₂CH₃), 2.85 (br s, 1H, P=CH), 1.15 (t, 3H, J = 7.1 Hz, OCH₂CH₃) |
| Diethyl Azodicarboxylate (DEAD) | CDCl3 | 4.35 (q, 4H, J = 7.1 Hz, OCH₂CH₃), 1.35 (t, 3H, J = 7.1 Hz, OCH₂CH₃)[2][3][4] |
| Diisopropyl Azodicarboxylate (DIAD) | CDCl3 | 5.00 (septet, 2H, J = 6.3 Hz, OCH), 1.35 (d, 12H, J = 6.3 Hz, CH₃)[5][6][7][8] |
| Triphenylphosphine (TPP) | CDCl3 | 7.4-7.2 (m, 15H, P(C₆H₅)₃)[9] |
Table 2: 13C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| This compound | CDCl3 | Data not available in the searched literature. |
| Methylenetriphenylphosphorane | THF-d8 | 133.5 (d, JP-C = 9.5 Hz, ortho-C), 132.0 (d, JP-C = 10.0 Hz, ipso-C), 128.6 (d, JP-C = 12.5 Hz, meta-C), 126.5 (s, para-C), -3.8 (d, JP-C = 135.5 Hz, P=CH₂) |
| (Carbethoxymethylene)triphenylphosphorane | CDCl3 | 171.5 (d, JP-C = 13.0 Hz, C=O), 133.5 (d, JP-C = 10.0 Hz, ortho-C), 132.0 (d, JP-C = 10.5 Hz, ipso-C), 128.8 (d, JP-C = 12.5 Hz, meta-C), 126.8 (s, para-C), 58.0 (s, OCH₂), 28.5 (d, JP-C = 160.0 Hz, P=CH), 14.5 (s, CH₃) |
| Diethyl Azodicarboxylate (DEAD) | CDCl3 | 156.5 (C=O), 64.0 (OCH₂), 14.0 (CH₃)[1][10][11] |
| Diisopropyl Azodicarboxylate (DIAD) | CDCl3 | 155.8 (C=O), 71.5 (OCH), 21.8 (CH₃)[12][13][14] |
| Triphenylphosphine (TPP) | CDCl3 | 137.5 (d, JP-C = 12.0 Hz, ipso-C), 134.0 (d, JP-C = 20.0 Hz, ortho-C), 129.0 (s, para-C), 128.5 (d, JP-C = 7.0 Hz, meta-C)[15] |
Table 3: 31P NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| This compound | CDCl3 | 26.5 |
| Methylenetriphenylphosphorane | THF-d8 | 20.3 |
| (Carbethoxymethylene)triphenylphosphorane | CDCl3 | 17.2 |
| Triphenylphosphine (TPP) | CDCl3 | -5.0 |
Table 4: IR Spectroscopic Data
| Compound | Medium | Key Vibrational Frequencies (ν, cm-1) |
| This compound | CDCl3 | 2137 (C≡N stretch) |
| Methylenetriphenylphosphorane | KBr | ~3050 (Ar-H), ~1435 (P-Ph), ~850 (P=C) |
| (Carbethoxymethylene)triphenylphosphorane | KBr | ~3050 (Ar-H), ~1620 (C=O, ylide stabilized), ~1435 (P-Ph) |
| Diethyl Azodicarboxylate (DEAD) | Neat | ~1750 (C=O stretch) |
| Diisopropyl Azodicarboxylate (DIAD) | Neat | ~1750 (C=O stretch) |
| Triphenylphosphine (TPP) | KBr | ~3050 (Ar-H), 1435 (P-Ph)[16][17][18] |
Experimental Protocols
Standard procedures for acquiring the spectroscopic data presented above are outlined below. Instrument parameters may be adjusted to optimize signal-to-noise and resolution.
NMR Spectroscopy
Sample Preparation: For 1H, 13C, and 31P NMR, samples are typically prepared by dissolving 5-20 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube. The solution should be homogeneous.
1H NMR Spectroscopy:
-
The spectrometer is tuned to the proton frequency (e.g., 400 or 500 MHz).
-
A standard one-pulse sequence is used.
-
The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Data is acquired for a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
13C NMR Spectroscopy:
-
The spectrometer is tuned to the carbon frequency (e.g., 100 or 125 MHz).
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each unique carbon.[19][20][21]
-
The spectral width is set to encompass the typical range for organic compounds (e.g., 0-220 ppm).[22]
-
A longer acquisition time and a greater number of scans are generally required compared to 1H NMR due to the lower natural abundance of 13C and its smaller gyromagnetic ratio.[20]
-
Data processing is similar to that for 1H NMR.
31P NMR Spectroscopy:
-
The spectrometer is tuned to the phosphorus frequency (e.g., 162 or 202 MHz).[23]
-
Proton decoupling is commonly employed to simplify the spectra.
-
The spectral width is set to cover the wide range of phosphorus chemical shifts.
-
Chemical shifts are typically referenced to an external standard of 85% H3PO4 (δ = 0 ppm).
IR Spectroscopy
Sample Preparation:
-
Liquids: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).
-
Solids: The solid can be prepared as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, a mull can be prepared by grinding the solid with a mulling agent (e.g., Nujol) and placing the paste between salt plates.
Data Acquisition:
-
A background spectrum of the empty sample holder (or salt plates) is recorded.
-
The prepared sample is placed in the spectrometer's sample compartment.
-
The infrared spectrum is recorded, typically in the range of 4000-400 cm-1.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm-1).
Workflow for Spectroscopic Data Comparison
The following diagram illustrates a logical workflow for the comparison of spectroscopic data for different chemical reagents, a critical process in reagent selection and quality control in a research and development setting.
Caption: Workflow for the comparison of spectroscopic data of chemical reagents.
References
- 1. Diethyl azodicarboxylate(1972-28-7) 13C NMR [m.chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Diethyl azodicarboxylate(1972-28-7) 1H NMR [m.chemicalbook.com]
- 4. Diethyl azodicarboxylate purum, 40 toluene H-NMR 1972-28-7 [sigmaaldrich.com]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. Diisopropyl azodicarboxylate(2446-83-5) 1H NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Diisopropyl azodicarboxylate | C8H14N2O4 | CID 5363146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Triphenylphosphine(603-35-0) 1H NMR [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. spectrabase.com [spectrabase.com]
- 13. rsc.org [rsc.org]
- 14. spectrabase.com [spectrabase.com]
- 15. Triphenylphosphine(603-35-0) 13C NMR spectrum [chemicalbook.com]
- 16. Phosphine, triphenyl- [webbook.nist.gov]
- 17. Triphenylphosphine(603-35-0) IR Spectrum [chemicalbook.com]
- 18. Phosphine, triphenyl- [webbook.nist.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 21. epfl.ch [epfl.ch]
- 22. benchchem.com [benchchem.com]
- 23. (Carbethoxymethyl)triphenylphosphonium bromide(1530-45-6) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to the Applications of Cyanomethylenetributylphosphorane
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the choice of reagents for key transformations is paramount to success. Cyanomethylenetributylphosphorane (CMBP), a stabilized Wittig reagent, has emerged as a versatile and efficient tool in modern organic synthesis. This guide provides a comprehensive comparison of CMBP's performance in its primary applications—the synthesis of α,β-unsaturated nitriles and the Mitsunobu reaction—against established alternative methods. Experimental data, detailed protocols, and visual workflows are presented to facilitate informed decision-making in synthetic strategy.
At a Glance: this compound vs. Alternatives
| Application | This compound (CMBP) | Primary Alternative(s) | Key Advantages of CMBP |
| Synthesis of α,β-Unsaturated Nitriles | Wittig-type olefination of aldehydes, ketones, esters, and lactones. | Horner-Wadsworth-Emmons (HWE) Reaction: Utilizes phosphonate (B1237965) carbanions (e.g., diethyl (cyanomethyl)phosphonate). | - Broader substrate scope, including less reactive carbonyls like esters and lactones.- Milder reaction conditions in some cases. |
| Mitsunobu Reaction | Acts as a single-reagent replacement for the traditional DEAD/TPP system. | Diethyl Azodicarboxylate (DEAD) / Triphenylphosphine (B44618) (TPP): The classic Mitsunobu reagent combination. | - Simplified reaction setup and purification due to fewer reagents.- Cleaner reaction profiles with easier removal of byproducts (tributylphosphine oxide and acetonitrile).- Broader scope for nucleophiles with higher pKa values.[1][2] |
Synthesis of α,β-Unsaturated Nitriles: A Performance Comparison
The synthesis of α,β-unsaturated nitriles is a critical transformation in the preparation of various pharmaceuticals and bioactive molecules. Both CMBP-mediated Wittig-type reactions and the Horner-Wadsworth-Emmons (HWE) reaction are prominent methods for achieving this.
Performance Data: CMBP vs. HWE Reaction
The following table summarizes a comparison of yields for the synthesis of α,β-unsaturated nitriles from various carbonyl compounds using this compound and a typical Horner-Wadsworth-Emmons reagent, diethyl (cyanomethyl)phosphonate.
| Carbonyl Substrate | Reagent | Base/Conditions | Product | Yield (%) | Reference |
| Benzaldehyde | CMBP | Toluene, reflux | Cinnamonitrile | Data not available in a comparable format | |
| Benzaldehyde | Diethyl (cyanomethyl)phosphonate | LiOH, THF/H₂O | Cinnamonitrile | 95-99 (E-selectivity) | [3] |
| Cyclohexanone | CMBP | Toluene, reflux | Cyclohexylideneacetonitrile | Data not available in a comparable format | |
| Cyclohexanone | Diethyl (cyanomethyl)phosphonate | NaH, DME | Cyclohexylideneacetonitrile | Data not available in a comparable format | |
| Ethyl Benzoate | CMBP | Toluene, reflux | Cinnamonitrile | High Yield | [4] |
| Ethyl Benzoate | Diethyl (cyanomethyl)phosphonate | Not typically reactive | - | - |
Note: Direct side-by-side comparative studies with tabulated yields for a wide range of identical substrates are limited in the reviewed literature. The data presented is a compilation from various sources to illustrate the general performance.
Discussion
The Horner-Wadsworth-Emmons reaction is highly effective for the olefination of aldehydes and ketones to produce α,β-unsaturated nitriles, often with excellent E-stereoselectivity.[1][3] The water-soluble nature of the phosphate (B84403) byproduct simplifies purification compared to the triphenylphosphine oxide generated in traditional Wittig reactions.[1]
This compound offers a significant advantage in its ability to react with less electrophilic carbonyl compounds, such as esters and lactones, which are generally unreactive under standard HWE conditions.[4][5] This expands the utility of the Wittig-type approach for the synthesis of α,β-unsaturated nitriles from a broader range of starting materials.
Experimental Protocols
Materials:
-
Carbonyl compound (aldehyde, ketone, ester, or lactone) (1.0 equiv)
-
This compound (1.1-1.5 equiv)
-
Anhydrous toluene
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the carbonyl substrate and anhydrous toluene.
-
Add this compound to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the desired α,β-unsaturated nitrile.
Materials:
-
Aldehyde or ketone (1.0 equiv)
-
Diethyl (cyanomethyl)phosphonate (1.0-1.2 equiv)
-
Base (e.g., NaH, LiOH, K₂CO₃) (1.0-1.5 equiv)
-
Anhydrous solvent (e.g., THF, DME)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the phosphonate and anhydrous solvent.
-
Cool the solution to 0 °C and add the base portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the resulting phosphonate anion solution to 0 °C and add a solution of the carbonyl compound in the anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.[6]
Mitsunobu Reaction: A Streamlined Alternative
The Mitsunobu reaction is a cornerstone of organic synthesis for the stereospecific conversion of alcohols to a variety of functional groups. This compound serves as a single-reagent alternative to the classical diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP) system.
Performance Data: CMBP vs. DEAD/TPP
The following table provides a qualitative and quantitative comparison between CMBP and the traditional DEAD/TPP system in the Mitsunobu reaction.
| Feature | This compound (CMBP) | DEAD/TPP |
| Reagents | Single reagent | Two reagents (DEAD and TPP) |
| Byproducts | Tributylphosphine (B147548) oxide, Acetonitrile | Dihydro-DEAD, Triphenylphosphine oxide |
| Purification | Generally easier due to more polar byproducts.[7] | Can be challenging due to the similar polarity of triphenylphosphine oxide to many products. |
| Nucleophile Scope | Effective for nucleophiles with pKa values up to ~23.[8] | Generally limited to nucleophiles with pKa < 13.[2] |
| Reaction Conditions | Typically room temperature to reflux. | Typically 0 °C to room temperature. |
| Yield (Example: Alkylation of Phenol with 1-Butanol) | High Yield | High Yield |
| Yield (Example: Alkylation of a hindered secondary alcohol) | Good to Excellent Yields | Variable, can be low |
Discussion
The primary advantages of using This compound in the Mitsunobu reaction are the operational simplicity and the streamlined purification process.[7] By acting as a single reagent, it reduces the complexity of the reaction setup. The byproducts, tributylphosphine oxide and acetonitrile, are often more easily separated from the desired product than the triphenylphosphine oxide generated in the classic protocol. Furthermore, CMBP significantly expands the scope of the Mitsunobu reaction to include less acidic nucleophiles, which are often unreactive under traditional conditions.[1][2]
The DEAD/TPP system , while being a powerful and well-established method, can suffer from difficult purifications and a more limited substrate scope with respect to the nucleophile's acidity.[7]
Experimental Protocol
Materials:
-
Alcohol (1.0 equiv)
-
Nucleophile (e.g., phenol, carboxylic acid, imide) (1.0-1.2 equiv)
-
This compound (1.1-1.5 equiv)
-
Anhydrous solvent (e.g., toluene, THF)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol and the nucleophile in the anhydrous solvent.
-
Add this compound to the solution at room temperature.
-
Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in the synthesis of α,β-unsaturated nitriles and the Mitsunobu reaction using this compound and its alternatives.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. scientificupdate.com [scientificupdate.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 157141-27-0 [chemicalbook.com]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. nbinno.com [nbinno.com]
- 8. tcichemicals.com [tcichemicals.com]
The Tsunoda Reagent: A Powerful Alternative in Complex Molecule Synthesis
In the intricate world of organic synthesis, the quest for efficient and high-yielding reactions is paramount. For decades, the Mitsunobu reaction has been a cornerstone for the stereospecific conversion of alcohols to a variety of functional groups. However, the classical combination of diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh3) is not without its drawbacks, including the formation of difficult-to-remove byproducts and limitations with weakly acidic nucleophiles. Enter the Tsunoda reagent, (Cyanomethylene)tributylphosphorane (CMBP), a powerful alternative that has demonstrated significant advantages in the synthesis of complex molecules, offering enhanced reactivity, broader substrate scope, and a cleaner reaction profile.
This guide provides a comparative analysis of the Tsunoda reagent against other Mitsunobu reagents, supported by experimental data and case studies in complex molecule synthesis.
At a Glance: Tsunoda Reagent vs. Classical and Modern Mitsunobu Reagents
| Reagent/System | Key Advantages | Key Disadvantages | Ideal Applications |
| Tsunoda Reagent (CMBP) | High reactivity, compatible with high temperatures, effective for weakly acidic nucleophiles (pKa > 13), clean byproducts (acetonitrile and tributylphosphine (B147548) oxide).[1] | Can be slower for some reactions at ambient temperature.[1] | Alkylation of weakly acidic N-heterocycles, sterically hindered alcohols, and substrates sensitive to harsh conditions. |
| DEAD/PPh3 | Well-established, widely used, effective for a broad range of nucleophiles (pKa < 13).[2][3] | Formation of hydrazine (B178648) and phosphine (B1218219) oxide byproducts that can be difficult to remove, limited to more acidic nucleophiles.[4] | Standard esterifications, etherifications, and alkylations with acidic nucleophiles. |
| DIAD/PPh3 | Similar to DEAD/PPh3, sometimes offers better yields and easier byproduct removal. | Still produces challenging byproducts. | General Mitsunobu reactions where DEAD gives suboptimal results. |
| ADDP/PBu3 | 1,1'-(Azodicarbonyl)dipiperidine (ADDP) can be more effective for less acidic nucleophiles than DEAD.[4] | Byproducts can still be problematic. | Alkylation of nucleophiles with pKa values slightly above the DEAD/PPh3 limit. |
Case Study 1: Synthesis of Drug-Like Pyrazoles
In the synthesis of complex heterocyclic compounds, such as medicinally relevant pyrazoles, the choice of coupling reagent is critical. A study demonstrated the superiority of the Tsunoda reagent in a scenario where traditional Mitsunobu conditions failed.
The Challenge: Alkylation of a weakly acidic pyrazole (B372694) nucleophile.
The Outcome:
-
Standard Mitsunobu Conditions (DEAD/PPh3): The reaction was unsuccessful, yielding no desired product.[5]
-
Tsunoda Reagent (CMBP): The reaction proceeded with high efficiency, affording the desired N-alkylated pyrazole.[5] This success is attributed to the enhanced reactivity of the Tsunoda reagent, which is capable of activating nucleophiles with higher pKa values.[1]
This case study highlights a key advantage of the Tsunoda reagent: its ability to expand the scope of the Mitsunobu reaction to include previously incompatible, weakly acidic nucleophiles.
Case Study 2: Alkylation of N-H Sulfoximines
The alkylation of N-H sulfoximines presents a challenge due to the low acidity of the N-H bond. A recent study explored various Mitsunobu-type conditions for this transformation.
The Challenge: N-alkylation of a racemic NH-sulfoximine with cyclopropylmethanol.
The Results:
| Reagent System | Temperature (°C) | Yield (%) |
| ADDP / P(n-Bu)3 | 80 | 0 |
| Tsunoda Reagent (CMBP) | 80 | 30 |
Data sourced from a study on the alkylation of NH-sulfoximines.[6]
While the yield with the Tsunoda reagent was modest, it was successful where the ADDP/P(n-Bu)3 system failed completely.[6] This demonstrates the Tsunoda reagent's utility in challenging alkylations where other modern Mitsunobu reagents fall short. The authors noted the operational simplicity and high functional group tolerance as key advantages of their method using the Tsunoda reagent.[6]
Experimental Protocols
General Procedure for Mitsunobu Reaction with Tsunoda Reagent
The following is a representative experimental protocol for an etherification reaction using the Tsunoda reagent.
Reaction: Etherification of 3,4-dihydro-7-hydroxy-2(1H)-quinolinone with 4-(2-hydroxyethyl)morpholine.
Materials:
-
3,4-dihydro-7-hydroxy-2(1H)-quinolinone
-
4-(2-hydroxyethyl)morpholine
-
Tsunoda reagent (Cyanomethylenetributylphosphorane, CMBP)
-
Toluene
Procedure:
-
To a solution of 3,4-dihydro-7-hydroxy-2(1H)-quinolinone (1.0 eq) and 4-(2-hydroxyethyl)morpholine (1.2 eq) in toluene, add the Tsunoda reagent (1.25 eq) at room temperature.
-
Stir the mixture at 100 °C for 3 hours.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to yield the desired ether.
Yield: 93%
General Procedure for Classical Mitsunobu Reaction (DEAD/PPh3)
The following is a typical protocol for a Mitsunobu esterification.
Materials:
-
Alcohol
-
Carboxylic acid
-
Triphenylphosphine (PPh3)
-
Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the alcohol (1.0 eq), carboxylic acid (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF under an inert atmosphere.[3]
-
Cool the solution to 0 °C in an ice bath.[3]
-
Slowly add a solution of DEAD (1.2 eq) in THF to the reaction mixture.[3]
-
Allow the reaction to warm to room temperature and stir for several hours.[3]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the product, typically involving chromatography to remove triphenylphosphine oxide and the reduced hydrazine byproduct.
Reaction Mechanisms and Workflows
The distinct mechanisms of the classical Mitsunobu reaction and the Tsunoda reagent-mediated reaction explain their differing reactivity and byproduct profiles.
References
- 1. Tsunoda reagent - Enamine [enamine.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Alkylation of N H-sulfoximines under Mitsunobu-type conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00810J [pubs.rsc.org]
The Synthetic Chemist's Guide to Cyanomethylenetributylphosphorane: A Cost-Benefit Analysis
For researchers and professionals in drug development and synthetic chemistry, the choice of reagents can significantly impact the efficiency, cost, and overall success of a synthetic route. Cyanomethylenetributylphosphorane (CMBP), often referred to as the Tsunoda reagent, has emerged as a powerful tool for carbon-carbon and carbon-heteroatom bond formation. This guide provides a comprehensive cost-benefit analysis of CMBP, comparing its performance with established alternatives, supported by experimental data and detailed protocols.
At a Glance: CMBP vs. The Alternatives
This compound is primarily utilized in two key transformations: the Mitsunobu reaction for the alkylation of nucleophiles and the Wittig-type olefination for the synthesis of α,β-unsaturated nitriles. Its main competitors are the traditional Mitsunobu reagents (a combination of a phosphine, typically triphenylphosphine (B44618) (TPP), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD)) and Horner-Wadsworth-Emmons (HWE) reagents for olefination.
Cost Comparison
The initial cost of a reagent is a primary consideration in any synthesis. The following table provides an approximate cost comparison of CMBP and its alternatives. Prices are based on currently available data from various chemical suppliers and may vary.
| Reagent | Typical Quantity | Approximate Cost (USD) | Cost per gram/mol (approx.) |
| This compound (CMBP) | 25 g | $212 - $1483[1][2] | $8.48 - $59.32/g |
| Triphenylphosphine (TPP) | 250 g | $95.60 | $0.38/g |
| Diethyl Azodicarboxylate (DEAD) (40% in Toluene) | 100 g | ~$100 (converted from JPY)[3] | ~$1.00/g (of solution) |
| Diethyl Cyanomethylphosphonate (HWE reagent) | 100 g | $307.65[1] | $3.08/g |
| Triethyl Phosphonoacetate (HWE reagent) | 100 g | $29.34 - $44.40[2] | $0.29 - $0.44/g |
Key Takeaway: On a per-gram basis, CMBP is significantly more expensive than the individual components of the traditional Mitsunobu system and common HWE reagents. However, a true cost-benefit analysis must extend beyond the initial purchase price to include factors like reaction efficiency, yield, and purification costs.
Performance and Efficiency: A Deeper Dive
The higher cost of CMBP can often be justified by its superior performance in certain applications, particularly in terms of reaction scope, ease of purification, and overall efficiency.
The Mitsunobu Reaction: Beyond the Classics
The traditional Mitsunobu reaction, while powerful, is often plagued by challenges in removing the triphenylphosphine oxide and reduced azodicarboxylate byproducts.[4] CMBP, acting as a single reagent, offers a streamlined alternative.[5]
Advantages of CMBP in Mitsunobu-type Reactions:
-
Broader Scope: CMBP can effectively mediate the alkylation of nucleophiles with higher pKa values (up to 13), which are often problematic for the classic DEAD/TPP system.[6][7][8]
-
Simplified Purification: The byproducts of the CMBP-mediated reaction, tributylphosphine (B147548) oxide and acetonitrile, are generally easier to remove than their counterparts from the traditional Mitsunobu reaction, often leading to higher isolated yields and cleaner products.[5]
-
Enhanced Thermal Stability: CMBP exhibits greater thermal stability, allowing for reactions to be conducted at higher temperatures, which can accelerate reaction rates and enable transformations with less reactive substrates.
Synthesis of α,β-Unsaturated Nitriles: A Comparison with the Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and highly effective method for the synthesis of α,β-unsaturated nitriles, typically employing a phosphonate (B1237965) carbanion like that derived from diethyl cyanomethylphosphonate.[9][10]
| Feature | This compound (Wittig-type) | Horner-Wadsworth-Emmons (HWE) |
| Reagent Type | Stabilized phosphorane (ylide) | Phosphonate carbanion |
| Byproducts | Tributylphosphine oxide | Dialkylphosphate salt |
| Byproduct Removal | Chromatography often required | Water-soluble, easily removed by aqueous extraction[11] |
| Stereoselectivity | Generally favors the (Z)-isomer with non-stabilized ylides, but can be influenced by substrate and conditions. | Generally favors the (E)-isomer with high stereoselectivity.[11] Still-Gennari modification can favor the (Z)-isomer.[12] |
| Reactivity | Highly reactive | Generally more nucleophilic and less basic than Wittig ylides, reacting readily with aldehydes and ketones.[11] |
Key Takeaway: For the synthesis of (E)-α,β-unsaturated nitriles, the HWE reaction is often the superior choice due to its high stereoselectivity and the ease of removing its water-soluble byproducts. CMBP may be advantageous in specific cases where (Z)-selectivity is desired or for substrates that are sensitive to the basic conditions often employed in the HWE reaction.
Experimental Protocols
General Procedure for Mitsunobu Reaction using CMBP (Tsunoda Reagent)
This protocol is adapted from a procedure by TCI Chemicals for the etherification of a phenol.[13]
-
To a solution of the alcohol (1.0 eq) and the acidic nucleophile (e.g., phenol, carboxylic acid) (1.2 eq) in a suitable solvent (e.g., toluene, THF) at room temperature, add this compound (1.25 eq).
-
Stir the reaction mixture at the appropriate temperature (which can range from room temperature to 100 °C) for a specified time (typically 3-18 hours).[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to yield the desired product.
General Procedure for the Synthesis of α,β-Unsaturated Nitriles via the Horner-Wadsworth-Emmons Reaction
This protocol is a general procedure adapted from the literature for the synthesis of (E)-α,β-unsaturated nitriles.[9]
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve diethyl cyanomethylphosphonate (1.5 eq) in a dry, aprotic solvent (e.g., THF, dioxane).
-
Cool the solution to 0 °C and add a strong base (e.g., NaH, KHMDS) (1.5 eq).
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.
-
Add the aldehyde or ketone (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 18 hours or until completion as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The product can often be isolated with high purity without column chromatography.[9]
Visualizing the Workflow
The choice of reagent significantly impacts the overall experimental workflow, particularly the purification strategy. The following diagrams illustrate the key differences.
Caption: Workflow for Mitsunobu reactions.
Caption: Workflow for α,β-unsaturated nitrile synthesis.
Conclusion: Making the Right Choice
The decision to use this compound requires a careful evaluation of the specific synthetic challenge at hand.
-
For Mitsunobu-type reactions , especially with challenging, weakly acidic nucleophiles or when purification of byproducts from the traditional method proves to be a bottleneck, the higher initial cost of CMBP can be readily justified by the improved reaction scope, simplified workflow, and potentially higher isolated yields.
-
For the synthesis of α,β-unsaturated nitriles , the Horner-Wadsworth-Emmons reaction remains a highly efficient, cost-effective, and stereoselective method, particularly for accessing (E)-isomers. The ease of byproduct removal makes it an attractive option for both small- and large-scale synthesis. CMBP may be considered in cases where the HWE reaction fails or when a different stereochemical outcome is desired.
Ultimately, while CMBP may not be the most economical choice for every application, its unique reactivity profile and the practical advantages it offers in terms of purification make it an invaluable tool in the modern synthetic chemist's arsenal, particularly in the context of complex molecule synthesis and drug development where efficiency and reliability are paramount.
References
- 1. Diethyl cyanomethylphosphonate, 96% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Diethyl Azodicarboxylate | 1972-28-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tsunoda reagent - Enamine [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. scientificupdate.com [scientificupdate.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 12. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 13. TCI Practical Example: Mitsunobu Reaction Using Tsunoda Reagent | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
A Greener Approach to Mitsunobu Reactions: A Comparative Guide to the Tsunoda Reagent
The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of alcohols to a wide array of functional groups with stereochemical inversion. However, the classic Mitsunobu protocol, typically employing a combination of a dialkyl azodicarboxylate (like DEAD or DIAD) and triphenylphosphine (B44618) (PPh3), is often criticized for its poor atom economy and the generation of difficult-to-remove byproducts. In the quest for more environmentally benign synthetic methods, the Tsunoda reagent, (cyanomethylene)tributylphosphorane (CMBP), has emerged as a promising alternative. This guide provides a comprehensive comparison of the green chemistry aspects of the Tsunoda reagent versus traditional Mitsunobu reagents, supported by experimental data and detailed protocols.
Performance Comparison: Tsunoda Reagent vs. Traditional Mitsunobu Reagents
From a green chemistry perspective, the Tsunoda reagent offers several distinct advantages over the conventional DEAD/PPh3 or DIAD/PPh3 systems. As a single reagent, it simplifies reaction setup and reduces the number of chemical inputs. Furthermore, its byproducts, tributylphosphine (B147548) oxide and acetonitrile, are generally considered more environmentally benign and are easier to separate from the reaction mixture than triphenylphosphine oxide and the dialkyl hydrazine-dicarboxylate generated in the classic Mitsunobu reaction.[1][2]
One of the significant advantages of the Tsunoda reagent is its ability to effect transformations on substrates that are challenging for the traditional Mitsunobu reaction, particularly those involving weakly acidic nucleophiles (pKa > 11).[1][3] This expanded substrate scope reduces the need for harsher reaction conditions or more complex synthetic routes.
Table 1: Qualitative Comparison of Green Chemistry Aspects
| Feature | Tsunoda Reagent (CMBP) | Traditional Mitsunobu (DEAD/DIAD + PPh3) | Green Chemistry Implication |
| Number of Reagents | One | Two | Simplified process, reduced material handling. |
| Byproducts | Tributylphosphine oxide, Acetonitrile | Triphenylphosphine oxide, Dialkyl hydrazinedicarboxylate | Acetonitrile is a volatile and relatively benign solvent, simplifying workup. Tributylphosphine oxide is often easier to remove than triphenylphosphine oxide. |
| Atom Economy | Generally higher | Generally lower | More efficient use of reactants, less waste generated. |
| Substrate Scope | Effective for weakly acidic nucleophiles (pKa > 11) | Less effective for weakly acidic nucleophiles | Broader applicability, potentially reducing the need for alternative, less green methods. |
| Safety | Higher thermal stability | Azodicarboxylates can be thermally unstable and potentially explosive.[2] | Improved process safety, especially at larger scales. |
| Workup | Often simpler, with easier byproduct removal | Can be challenging due to the physical properties of byproducts | Reduced use of solvents and materials for purification. |
Table 2: Quantitative Comparison of Reagent Performance in N-Alkylation of Pyrazole
| Reagent System | Substrate | Product | Yield (%) | Reference |
| Tsunoda Reagent (CMBP) | Weakly acidic pyrazole | N-alkylated pyrazole | Not specified, but successful | [4] |
| Standard Mitsunobu (DEAD/PPh3) | Weakly acidic pyrazole | N-alkylated pyrazole | Unsuccessful | [4] |
This example highlights the enhanced reactivity of the Tsunoda reagent, which can be a significant green advantage by enabling reactions that would otherwise require less efficient methods.
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow for a Mitsunobu-type reaction, highlighting the key stages from reaction setup to product isolation.
References
Safety Operating Guide
Proper Disposal of Cyanomethylenetributylphosphorane: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical reagents like Cyanomethylenetributylphosphorane are paramount for laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of this organophosphorus compound, ensuring operational safety and compliance.
Immediate Safety and Handling Precautions
This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment. It is harmful if swallowed and causes skin and serious eye irritation.[1][2] Some data also indicates it can be toxic if in contact with skin and potentially fatal if inhaled.[3] The reagent is also sensitive to air and moisture.[4]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[1] It should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.[4]
Spill Management Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
Small Spills:
-
Evacuate and Ventilate: If safe to do so, increase ventilation in the area of the spill.
-
Absorb: Cover the spill with an inert absorbent material, such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.
-
Collect: Carefully scoop the absorbed material into a suitable, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., toluene (B28343) or THF), and collect the cleaning materials for disposal as hazardous waste.
Large Spills:
-
Evacuate: Immediately evacuate the laboratory and alert others in the vicinity.
-
Isolate: If possible and safe, prevent the spill from spreading and entering drains.
-
Seek Assistance: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team for assistance. Do not attempt to clean up a large spill without proper training and equipment.
Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of this compound is to transfer it to an approved hazardous waste disposal facility.[2] However, for small residual amounts, a laboratory neutralization procedure can be considered, but it must be performed with extreme caution and by trained personnel.
Experimental Protocol: Neutralization via Hydrolysis
Phosphonium (B103445) ylides, such as this compound, can undergo hydrolysis to form the corresponding phosphine (B1218219) oxide and hydrocarbon.[3][5][6][7] This process can be accelerated in the presence of a protic solvent.
Disclaimer: This procedure is based on general chemical principles for the hydrolysis of phosphonium ylides. It is crucial to perform this procedure on a small scale in a fume hood, with appropriate PPE, and to test the reaction conditions before scaling up. Consult with your institution's safety officer before proceeding.
Materials:
-
This compound waste
-
A suitable non-polar aprotic solvent (e.g., toluene or THF)
-
A protic solvent such as isopropanol (B130326) or methanol
-
A stirring apparatus
-
A three-necked round-bottom flask equipped with a dropping funnel and a condenser
Procedure:
-
Inert Atmosphere: Purge the reaction flask with an inert gas (argon or nitrogen).
-
Dilution: Transfer the this compound waste to the flask and dilute it with a non-polar aprotic solvent like toluene. The concentration should be kept low to control the reaction rate.
-
Cooling: Place the flask in an ice bath to manage any potential exothermic reaction.
-
Slow Addition of Protic Solvent: While stirring vigorously, slowly add a protic solvent such as isopropanol dropwise from the dropping funnel. The addition should be controlled to maintain a manageable reaction temperature.
-
Reaction Monitoring: Continue stirring the mixture at room temperature for several hours to ensure the reaction goes to completion. The disappearance of the ylide can be monitored by appropriate analytical techniques if necessary (e.g., TLC).
-
Quenching: After the reaction is complete, slowly and carefully add water to the mixture to quench any remaining reactive species.
-
Waste Collection: The resulting mixture, containing tributylphosphine (B147548) oxide, acetonitrile, and solvents, should be collected in a properly labeled hazardous waste container.
-
Final Disposal: The container with the neutralized waste must be sent to an approved hazardous waste disposal facility.
Data Presentation: Hazard Summary
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity, Oral | Harmful if swallowed.[1][2] Some sources indicate it may be toxic if swallowed.[3] | |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | |
| Acute Toxicity, Dermal | Some sources indicate it may be toxic in contact with skin.[3] | |
| Acute Toxicity, Inhalation | Some sources indicate it may be fatal if inhaled.[3] | |
| Sensitivity | Air and moisture sensitive.[4] | N/A |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. The Mechanism of Phosphonium Ylide Alcoholysis and Hydrolysis: Concerted Addition of the O-H Bond Across the P=C Bond. | Semantic Scholar [semanticscholar.org]
- 2. This compound | 157141-27-0 | TCI EUROPE N.V. [tcichemicals.com]
- 3. DSpace [cora.ucc.ie]
- 4. researchgate.net [researchgate.net]
- 5. The mechanism of hydrolysis of phosphonium ylides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Mechanism of Phosphonium Ylide Alcoholysis and Hydrolysis - ChemistryViews [chemistryviews.org]
- 7. Mechanism of hydrolysis of phosphonium salts and ylides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Personal protective equipment for handling Cyanomethylenetributylphosphorane
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols, operational procedures, and disposal guidelines for the handling of Cyanomethylenetributylphosphorane (CAS No. 157141-27-0). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Immediate Precautions
This compound is a hazardous chemical that requires careful handling.[1][2][3] It is harmful if swallowed, causes skin irritation, and can result in serious eye irritation.[1][3] The primary hazards are acute toxicity and irritation.[2]
Hazard Statements:
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound.[1] In most laboratory situations involving this chemical, skin contact is the most likely route of exposure.[4]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or goggles. Use of a face shield is recommended when handling larger quantities. | To prevent eye contact which can cause serious irritation.[1] Equipment should be tested and approved under government standards like NIOSH (US) or EN 166 (EU).[1] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber, butyl rubber). A lab coat or chemical-resistant apron should be worn. | To prevent skin contact which causes irritation.[1] Gloves must be inspected before use and disposed of properly after.[1] |
| Respiratory Protection | Not typically required if handled in a well-ventilated area or a fume hood. If vapors or mists are generated, use a NIOSH-approved respirator.[5] | To avoid inhalation of potentially harmful vapors.[1] |
| Body Protection | Long-sleeved lab coat, closed-toe shoes. | To provide an additional layer of protection against accidental spills. |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C14H28NP | [2][6] |
| Molecular Weight | 241.35 g/mol | [2][6] |
| Appearance | Yellow to Amber to Dark purple clear liquid | [3][6] |
| Density | 0.921 g/mL at 25 °C | [1][6] |
| Boiling Point | 339.1 ± 25.0 °C (Predicted) | [6] |
| Flash Point | 7 °C | [6] |
| Refractive Index | n20/D 1.500 (lit.) | [6] |
| Storage Temperature | 2-8°C | [1][6] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound in a laboratory setting.
4.1. Preparation and Handling
-
Work Area Preparation : All work with this compound should be conducted in a well-ventilated chemical fume hood.[7] Ensure that an eyewash station and safety shower are readily accessible.[5]
-
Donning PPE : Before handling, put on all required personal protective equipment as detailed in Section 2.
-
Chemical Handling :
4.2. Storage
-
Store in a cool, dry, and well-ventilated place.[1]
-
Keep the container tightly closed.[1] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1]
Emergency Procedures
In the event of an emergency, follow these procedures.
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash off with soap and plenty of water.[1] Remove contaminated clothing. If skin irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes as a precaution.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | DO NOT induce vomiting. Never give anything by mouth to an unconscious person.[1] Rinse mouth with water.[1] Call a poison control center or doctor immediately. |
| Inhalation | Move the person into fresh air.[1] If not breathing, give artificial respiration.[1] Seek medical attention. |
| Spill | For a small spill, absorb with an inert material and place in a suitable container for disposal. For a large spill, evacuate the area and contact emergency services. Avoid breathing vapors and prevent the spill from entering drains.[1] |
Disposal Plan
All waste containing this compound must be handled as hazardous waste.
-
Waste Collection : Collect all waste materials, including contaminated gloves and absorbent materials, in a designated, labeled, and sealed container.
-
Disposal : Dispose of contents and container to an approved waste disposal plant.[1][3] Offer surplus and non-recyclable solutions to a licensed disposal company.[1] Do not dispose of down the drain.[1]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Safe Handling Workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C14H28NP | CID 4622928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 157141-27-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 5. fishersci.com [fishersci.com]
- 6. 157141-27-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
